molecular formula C8H10N2O2 B098566 3,6-Dimethyl-2-nitroaniline CAS No. 15540-85-9

3,6-Dimethyl-2-nitroaniline

Cat. No.: B098566
CAS No.: 15540-85-9
M. Wt: 166.18 g/mol
InChI Key: DOEMKIFSRKILHU-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-nitroaniline is an aromatic organic intermediate of significant interest in advanced materials research . Its structural motif, featuring an electron-donating amine group and an electron-withdrawing nitro group on an aromatic ring, is a key characteristic of compounds studied for their potential in organic electronics . Research on similar donor-acceptor molecules has demonstrated their utility in the development of semiconducting materials, which are foundational for novel devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells for energy conversion, and organic field-effect transistors (OFETs) . These materials are prized for their properties of being lightweight, flexible, and potentially low-cost compared to their inorganic counterparts . Furthermore, this compound serves as a key precursor in the synthesis of dyes and pigments, leveraging its molecular structure to create complex colored molecules . It is also a vital building block in synthetic organic chemistry, used to construct more complex heterocyclic systems for various research applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3,6-dimethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-4-6(2)8(7(5)9)10(11)12/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEMKIFSRKILHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401039
Record name 3,6-dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15540-85-9
Record name 3,6-dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Identity and Structural Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3,6-Dimethyl-2-nitroaniline

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 15540-85-9), a key aromatic intermediate. The document details its chemical identity, physicochemical properties, and spectroscopic profile. Furthermore, it explores its synthesis, core reactivity principles, and established applications, particularly as a building block in the synthesis of more complex molecules. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in drug development and materials science who utilize substituted nitroanilines in their work.

This compound is an aromatic organic compound featuring a benzene ring substituted with two methyl groups, a nitro group, and an amino group.[1][2] The spatial arrangement of these functional groups dictates its chemical behavior and reactivity.

IdentifierValue
Preferred IUPAC Name This compound[1]
CAS Number 15540-85-9[1][3]
Molecular Formula C₈H₁₀N₂O₂[1][3]
Molecular Weight 166.18 g/mol [1][3]
SMILES CC1=C(N)C(=C(C)C=C1)=O[1]
InChI InChI=1S/C8H10N2O2/c1-5-3-4-6(2)8(7(5)9)10(11)12/h3-4H,9H2,1-2H3[4]
InChIKey DOEMKIFSRKILHU-UHFFFAOYSA-N[1][4]

Below is a diagram illustrating the molecular structure of this compound.

Caption: 2D Structure of this compound

Physicochemical Properties

The physical state and solubility of this compound are fundamental to its handling, storage, and application in chemical synthesis. While specific data for this isomer is limited in the aggregated search results, properties can be inferred from related nitroaniline compounds. It is typically a solid at room temperature.

PropertyValueSource
Appearance Solid[5]
Storage Store at 2-8°C in a refrigerator for long-term stability.[3][4]Amadis Chemical[4], Pharmaffiliates[3]
Solubility Expected to have limited solubility in water but moderate solubility in organic solvents.Inferred from related compounds[2]

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While a complete set of spectra for this specific isomer is not available in the provided results, data for closely related isomers like 4,6-Dimethyl-2-nitroaniline and N,N-dimethyl-3-nitroaniline offer valuable comparative insights.

  • ¹H NMR (Proton NMR): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the two methyl (CH₃) group protons. The chemical shifts would be influenced by the electronic effects of the nitro and amino groups. For instance, in 2,3-dimethyl-6-nitroaniline, signals for the aromatic protons and methyl groups are clearly defined.[6]

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon framework. For the related 4,6-dimethyl-2-nitroaniline, distinct peaks corresponding to the aromatic carbons and the methyl carbons are observed, confirming the molecular structure.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying functional groups. Key absorptions would include N-H stretching vibrations for the primary amine, characteristic strong asymmetric and symmetric stretching vibrations for the NO₂ group, and C-H stretches for the aromatic ring and methyl groups.[8]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information. For nitroanilines, fragmentation often involves the loss of the nitro group or parts thereof.[9][10]

Synthesis and Reactivity

General Synthesis Pathway

Nitroanilines are important intermediates for various fine chemicals, including dyes and pharmaceuticals.[11][12] Their synthesis often involves multi-step processes. A common industrial approach is the nitration of an aniline derivative or the amination of a nitroaromatic compound.[11][12]

For this compound, a plausible synthetic route starts from a corresponding dichloronitrobenzene, followed by an ammonolysis reaction where a chlorine atom is substituted by an amino group.[13] Another general method involves the direct amination of an aromatic nitro compound using an O-alkylhydroxylamine.[11]

The diagram below illustrates a generalized, conceptual workflow for the synthesis of a substituted nitroaniline.

Synthesis_Workflow Start Substituted Nitroaromatic Precursor Reaction Amination Reaction (e.g., Ammonolysis) Start->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Product This compound Purification->Product Analysis Spectroscopic Analysis (NMR, MS, IR) Product->Analysis

Caption: Conceptual workflow for nitroaniline synthesis.

Experimental Protocol: Synthesis of m-Nitroaniline (Illustrative Example)

While a specific protocol for this compound is not detailed in the search results, the synthesis of the related m-nitroaniline from m-dinitrobenzene via selective reduction illustrates the core chemical principles.[14][15]

Objective: To synthesize m-nitroaniline by selective reduction of m-dinitrobenzene.

Materials:

  • m-Dinitrobenzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Water

  • Ice

  • 2L glass beaker with efficient stirrer

  • Dropping funnel

Procedure:

  • Heat 500 mL of water to 85°C in the 2L beaker.[14]

  • With vigorous stirring, add 100 g of m-dinitrobenzene to create an emulsion.[14]

  • Prepare a solution of 245 g of crystallized sodium sulfide in 200 mL of water.[14]

  • Add the sodium sulfide solution to the dinitrobenzene emulsion via a dropping funnel over a period of 10 minutes.[14] This initiates the partial reduction to form m-nitroaniline.[14]

  • Monitor the reaction completion. A drop of the reaction mixture on filter paper should produce a black streak with a solution of copper or iron sulfate.[14]

  • Once the reaction is complete, immediately cool the mixture to 20°C by adding 500 g of ice.[14]

  • Allow the mixture to stand for several hours to facilitate the precipitation of the product.[14]

  • Filter the solid m-nitroaniline. The product can be further purified by recrystallization from boiling water if necessary.[14]

Self-Validation: The identity and purity of the synthesized product must be confirmed using techniques like melting point determination and spectroscopic analysis (NMR, IR, MS), comparing the results against reference data.

Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups:

  • Amino Group (-NH₂): This primary amine is nucleophilic and basic. It can be diazotized with nitrous acid to form a diazonium salt, a highly versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, halogens).

  • Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and can be reduced to an amino group, which would form a diamine. This transformation is fundamental in the synthesis of many dyes and polymers.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (activating -NH₂ and -CH₃ groups vs. deactivating -NO₂ group) will determine the position of any new substituent.

Applications in Research and Drug Development

This compound is primarily utilized as a research chemical and an intermediate in organic synthesis.[3] While direct applications in drug development are not specified, its structural motif is relevant. Nitroaromatic compounds, including nitroimidazoles, are a cornerstone in the development of drugs for infectious diseases and as hypoxia-activated prodrugs for cancer therapy.[16] For example, drugs like Benznidazole and Metronidazole are based on a nitroimidazole scaffold.[16] Therefore, substituted nitroanilines like the topic compound serve as valuable building blocks for synthesizing novel therapeutic agents and other functional materials like dyes.[15]

Safety and Handling

Proper handling of this compound is critical due to the potential hazards associated with nitroaniline compounds.[17]

Hazard Identification:

  • Nitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled.

  • They may cause skin and eye irritation.[18]

  • Prolonged or repeated exposure may cause damage to organs, particularly the blood, leading to conditions like methemoglobinemia.[19]

Recommended Safety Protocols:

Precaution TypeGuideline
Handling Handle in a well-ventilated area or under a chemical fume hood.[17] Avoid formation and inhalation of dust.[17][18] Use non-sparking tools and prevent electrostatic discharge.[17]
Personal Protective Equipment (PPE) Wear suitable protective clothing, chemical-impermeable gloves (inspected before use), and safety glasses with side-shields or goggles.[17] If exposure limits are exceeded, a full-face respirator may be necessary.[17]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18] Keep away from incompatible materials such as strong oxidizing agents.[18]
First Aid Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[17] Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[17] Eye Contact: Rinse cautiously with water for at least 15 minutes.[17][18] Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18] Prevent the chemical from entering drains.[17]

References

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • This compound | CAS 15540-85-9. Matrix Fine Chemicals. [Link]

  • m-NITRODIMETHYLANILINE. Organic Syntheses Procedure. [Link]

  • N,N-Dimethyl-3-nitroaniline | C8H10N2O2. PubChem - NIH. [Link]

  • This compound | CAS No : 15540-85-9. Pharmaffiliates. [Link]

  • Process for preparing nitroaniline derivatives. European Patent Office. [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace. [Link]

  • m-Nitroaniline. NIST WebBook. [Link]

  • Evidence of the presence of minor tautomeric forms in selected nitroanilines. CONICET. [Link]

  • Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. [Link]

  • Preparation of 3-nitroaniline. PrepChem.com. [Link]

  • 3,6-dimethoxy-2-nitroaniline (C8H10N2O4). PubChemLite. [Link]

  • Process for preparing nitroaniline derivatives.
  • A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.
  • 3-Nitroaniline. Wikipedia. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. [Link]

  • o-Nitroaniline. NIST WebBook. [Link]

  • m-Nitroaniline. NIST WebBook. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

Sources

A Guide to the Spectroscopic Characterization of 3,6-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,6-Dimethyl-2-nitroaniline (CAS 15540-85-9). While empirical data for this specific compound is not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. By analyzing data from close structural isomers and related compounds, we present a robust framework for the identification and structural elucidation of this molecule. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering both predicted data and the detailed experimental protocols necessary to obtain and interpret empirical results.

Introduction: The Molecular Profile of this compound

This compound is an aromatic amine, a derivative of aniline containing two methyl groups and a nitro group as substituents on the benzene ring. Its chemical structure, with the molecular formula C₈H₁₀N₂O₂, dictates its chemical properties and, consequently, its spectroscopic signature. The arrangement of a strong electron-donating group (the amine, -NH₂) and a powerful electron-withdrawing group (the nitro, -NO₂) on the same ring, flanked by methyl groups, creates a unique electronic environment. Spectroscopic analysis is therefore essential for unambiguous structural confirmation and purity assessment.

This guide will systematically explore the predicted spectroscopic data for this molecule and outline the methodologies for its empirical verification.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the position and environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the amine protons, the two aromatic protons, and the two methyl groups. The chemical shifts are influenced by the electronic effects of the substituents. The -NH₂ group is a strong electron-donating group, causing shielding (upfield shift), while the -NO₂ group is a strong electron-withdrawing group, causing deshielding (downfield shift).

  • Aromatic Protons (H-4, H-5): The two protons on the aromatic ring are adjacent to each other. H-5 is ortho to the electron-donating methyl group and meta to the electron-withdrawing nitro group. H-4 is ortho to another electron-donating methyl group and para to the nitro group. They will appear as two doublets due to coupling to each other. We predict their signals to be in the range of 6.5 - 7.5 ppm .

  • Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration but is anticipated around 5.0 - 6.0 ppm . The proximity to the nitro group may cause some downfield shift.

  • Methyl Protons (-CH₃): The two methyl groups are in different environments. The C-3 methyl group is adjacent to the nitro group, which will cause a downfield shift compared to the C-6 methyl group adjacent to the amine. They will both appear as sharp singlets, predicted around 2.2 - 2.5 ppm .

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-4, H-5 6.5 - 7.5 Doublet (d) 1H each
-NH₂ 5.0 - 6.0 Broad Singlet (br s) 2H
C3-CH₃ ~2.4 Singlet (s) 3H

| C6-CH₃ | ~2.2 | Singlet (s) | 3H |

Figure 2: ¹H assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.

  • Aromatic Carbons: The carbons attached to the substituents will be most affected. C-2 (attached to -NO₂) will be significantly downfield, while C-1 (attached to -NH₂) will be upfield relative to unsubstituted benzene. The methyl-substituted carbons (C-3, C-6) and the protonated carbons (C-4, C-5) will have intermediate shifts. Based on data from isomers like 4,6-dimethyl-2-nitroaniline, the aromatic carbons are expected between 110 - 150 ppm .[1]

  • Methyl Carbons: The two methyl carbons will appear in the aliphatic region, typically between 15 - 25 ppm .

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (-NH₂) ~145 - 150
C2 (-NO₂) ~130 - 135
C3 (-CH₃) ~125 - 130
C4 ~120 - 125
C5 ~115 - 120
C6 (-CH₃) ~110 - 115
C3-C H₃ ~20 - 25

| C6-C H₃ | ~15 - 20 |

Experimental Protocol: NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-20 mg of sample b Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) a->b c Filter into a clean 5 mm NMR tube b->c d Insert sample into spectrometer c->d e Lock and Shim d->e f Acquire Spectrum (¹H, ¹³C) e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Reference Spectrum (e.g., to TMS) h->i

Figure 3: Standard workflow for NMR sample analysis.

  • Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).[2][3] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.[4] The solution must be homogeneous.

  • Filtration: To remove any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[5]

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to ensure sharp, well-resolved peaks.[2]

  • Acquisition: Set the appropriate acquisition parameters for ¹H or ¹³C NMR and collect the data.

  • Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and calibrated to a reference standard like tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the amine and nitro groups.

  • N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹ .[6][7] One corresponds to the asymmetric stretch and the other to the symmetric stretch.

  • NO₂ Stretching: The nitro group will exhibit two strong absorption bands: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1380 cm⁻¹ .[6]

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will show one or more bands in the 1400-1600 cm⁻¹ region.[8]

  • N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected in the 1580-1650 cm⁻¹ range.[7]

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Stretch 3300 - 3500 (two bands) Medium
Nitro Group Asymmetric Stretch 1500 - 1570 Strong
Nitro Group Symmetric Stretch 1300 - 1380 Strong
Aromatic Ring C-H Stretch > 3000 Medium-Weak
Methyl Groups C-H Stretch < 3000 Medium
Aromatic Ring C=C Stretch 1400 - 1600 Medium-Variable

| Primary Amine | N-H Bend | 1580 - 1650 | Medium |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples with minimal preparation.[9][10]

  • Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.[11]

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. This ensures good contact for the measurement.[11]

  • Collect Spectrum: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, retract the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation, providing a characteristic fingerprint for the molecule.[12]

  • Molecular Ion (M⁺): The molecular weight of this compound is 166.18 g/mol . The mass spectrum should show a molecular ion peak at m/z = 166 .

  • Fragmentation: Aromatic nitro compounds often undergo characteristic fragmentation. Common losses include:

    • Loss of NO₂: A significant peak is expected at m/z = 120 (M - 46), corresponding to the loss of the nitro group.

    • Loss of NO: A peak at m/z = 136 (M - 30) from the loss of a nitric oxide radical is possible.

    • Loss of Methyl Group: A peak at m/z = 151 (M - 15) from the loss of a methyl radical (-CH₃) is also likely.

    • Further fragmentation of the m/z 120 ion could occur, leading to smaller fragments.

Table 4: Predicted Major Fragments in EI-MS

m/z Value Proposed Fragment Identity
166 [M]⁺ (Molecular Ion)
151 [M - CH₃]⁺
136 [M - NO]⁺

| 120 | [M - NO₂]⁺ |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile, thermally stable compounds like this compound.[13][14]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[15]

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will travel through a capillary column and be separated from any impurities based on its boiling point and interaction with the column's stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI mode, it is bombarded with high-energy electrons (typically 70 eV).[16]

  • Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

  • Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive analysis of the expected spectral data, grounded in the fundamental principles of spectroscopy and comparative data from analogous structures. The outlined experimental protocols offer a clear and validated pathway for researchers to obtain and confirm this data empirically. The synergistic use of these analytical methods provides a self-validating system for the unequivocal identification and structural confirmation of this compound, ensuring scientific rigor in research and development applications.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Contreras, R. H., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-7. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Scribd. (n.d.). Infrared Correlation Chart for Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • PubMed Central. (2013). Computational mass spectrometry for small molecules. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • YouTube. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

  • Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds.... Retrieved from [Link]

  • Oglethorpe University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

  • AZoM. (n.d.). Using GC-MS in Analytical Chemistry. Retrieved from [Link]

  • Quality Analysis. (n.d.). GC-MS: gas chromatography-mass spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy.... Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 4-nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Chegg. (2018). I need to analyze the mass spec. For p-nitroaniline.... Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3,6-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyl-2-nitroaniline, also known by its IUPAC name 2,5-Dimethyl-6-nitroaniline and identified by CAS Number 15540-85-9, is an aromatic amine derivative with potential applications in various fields of chemical synthesis. As with any chemical entity intended for research and development, a thorough understanding of its fundamental physicochemical properties is paramount for its effective handling, characterization, and application. This guide provides a detailed overview of the melting and boiling points of this compound, including reported values and comprehensive protocols for their experimental determination.

Physicochemical Properties of this compound

The precise determination of the melting and boiling points of a compound is a critical first step in its characterization, offering insights into its purity and physical state under varying temperatures.

Reported Values

Based on available data, the melting and boiling points for this compound are reported as follows:

Physical PropertyValueSource
Melting Point 36 °C
Boiling Point 305.0 ± 37.0 °C (Predicted)

It is crucial to note that the boiling point is a predicted value and should be confirmed by experimental analysis. The relatively low melting point suggests that this compound may exist as a low-melting solid or a supercooled liquid at or near room temperature.

Experimental Determination of Melting and Boiling Points

To ensure the scientific integrity of any research involving this compound, experimental verification of its physical properties is essential. The following sections provide detailed, field-proven methodologies for the accurate determination of its melting and boiling points.

Causality Behind Experimental Choices

The choice of method for determining melting and boiling points is dictated by the quantity of the substance available and the required precision. For the melting point, the capillary method using a digital melting point apparatus is standard due to its accuracy and small sample requirement. For the boiling point, especially for high-boiling substances like this compound, a micro-boiling point or distillation method is appropriate to minimize thermal decomposition and ensure an accurate reading of the vapor-liquid equilibrium temperature.

Experimental Workflow for Physical Property Determination

The logical flow for the characterization of the melting and boiling points of a novel or uncharacterized substance like this compound is outlined below.

G cluster_0 Phase 1: Sample Preparation & Purity Assessment cluster_1 Phase 2: Melting Point Determination cluster_2 Phase 3: Boiling Point Determination SamplePrep Sample Acquisition & Drying PurityCheck Purity Analysis (e.g., NMR, HPLC) SamplePrep->PurityCheck Ensure homogeneity CapillaryPrep Capillary Tube Packing PurityCheck->CapillaryPrep BoilingSetup Micro Boiling Point Setup PurityCheck->BoilingSetup MeltingApp Melting Point Apparatus Measurement CapillaryPrep->MeltingApp 2-3 mm sample height MeltingRecord Record Melting Range MeltingApp->MeltingRecord Observe onset and completion of melting Heating Gradual Heating BoilingSetup->Heating Insert inverted capillary BoilingRecord Record Boiling Temperature Heating->BoilingRecord Observe steady stream of bubbles and subsequent liquid rise

An In-depth Technical Guide to the Solubility of 3,6-Dimethyl-2-nitroaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-Dimethyl-2-nitroaniline (CAS 15540-85-9). Given the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, a detailed, field-proven experimental protocol for its accurate determination, and the theoretical framework for solvent selection. This guide is intended to be an essential resource for researchers, chemists, and pharmaceutical scientists engaged in synthesis, purification, formulation, and drug development processes involving this compound.

Introduction: Understanding the Molecular Profile of this compound

This compound is an aromatic amine, a class of compounds pivotal as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1] Its molecular structure, featuring a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and two methyl groups (-CH₃), dictates its physicochemical properties, most notably its solubility.

The interplay of these functional groups governs the molecule's polarity and its capacity for intermolecular interactions:

  • Amino Group (-NH₂): Capable of acting as both a hydrogen bond donor and acceptor, this group can enhance solubility in protic and polar solvents. However, the basicity of the amino group is significantly reduced by the presence of the electron-withdrawing nitro group.[2][3]

  • Nitro Group (-NO₂): A strong electron-withdrawing and polar group, it can participate in dipole-dipole interactions and weak hydrogen bonding, influencing solubility in polar solvents.[4]

  • Methyl Groups (-CH₃): These nonpolar, hydrophobic groups contribute to the molecule's overall lipophilicity, potentially increasing its solubility in nonpolar organic solvents.

  • Aromatic Ring: The benzene core is inherently nonpolar and contributes to the compound's solubility in other aromatic or nonpolar solvents.

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For this compound, this results in a nuanced solubility profile, with expected miscibility in a range of organic solvents and limited solubility in water.[4][6]

Qualitative Solubility Profile: A Predictive Assessment

While quantitative data is sparse, a qualitative assessment based on the structure of this compound and the properties of common laboratory solvents can guide initial experimental design. This information is crucial for selecting appropriate solvents for reactions, extractions, and recrystallizations.[7][8]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThe polarity of these solvents can effectively solvate the polar nitro and amino groups through dipole-dipole interactions.
Polar Protic Methanol, Ethanol, IsopropanolSolubleThese solvents can engage in hydrogen bonding with the amino and nitro groups, facilitating dissolution. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.
Nonpolar Aromatic Toluene, Benzene, XyleneSolubleThe aromatic ring of the solute will have favorable π-π stacking interactions with these aromatic solvents.
Halogenated Dichloromethane (DCM), ChloroformSolubleThese solvents have moderate polarity and can effectively solvate the entire molecule.
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneSparingly Soluble to InsolubleThe overall polarity of this compound is likely too high for significant solubility in these nonpolar solvents.
Aqueous WaterSparingly Soluble to InsolubleThe presence of the nonpolar aromatic ring and two methyl groups outweighs the hydrogen bonding potential of the amino and nitro groups, leading to low aqueous solubility.[4]
Aqueous Acid Dilute HCl, Dilute H₂SO₄SolubleThe basic amino group will be protonated to form a water-soluble salt.[9]
Aqueous Base Dilute NaOH, Dilute NaHCO₃InsolubleThe compound lacks a sufficiently acidic proton to react with common laboratory bases.

Quantitative Solubility Determination: An Isothermal Equilibrium Protocol

For applications in drug development and process chemistry, precise quantitative solubility data is indispensable. The isothermal equilibrium method is a robust and widely accepted technique for determining the saturation solubility of a compound in a given solvent at a specific temperature.[10]

The underlying principle of this method is to create a supersaturated solution of the solute in the solvent and allow it to equilibrate at a constant temperature. At equilibrium, the rate of dissolution equals the rate of crystallization, and the concentration of the solute in the supernatant is, by definition, its solubility.

Experimental Workflow

The following diagram outlines the key steps in the isothermal equilibrium solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis P1 Add excess this compound to the chosen solvent in a sealed vial. E1 Agitate the slurry at a constant temperature (e.g., 25 °C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium. P1->E1 S1 Allow the solid to settle, creating a clear supernatant. E1->S1 S2 Carefully withdraw an aliquot of the supernatant and filter through a 0.2 µm syringe filter to remove all undissolved solids. S1->S2 A1 Accurately dilute the filtered solution with a suitable solvent. S2->A1 A2 Quantify the concentration using a validated analytical method (e.g., UV-Vis Spectrophotometry or HPLC). A1->A2 A3 Calculate the original solubility, accounting for the dilution factor. A2->A3

Figure 1. Workflow for Isothermal Equilibrium Solubility Determination.
Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control or a thermostatted water bath

  • Calibrated thermometer

  • Syringes and 0.2 µm syringe filters (ensure filter material is compatible with the solvent)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Protocol:

  • Preparation of Slurry:

    • To a series of labeled vials, add a measured volume of each solvent to be tested (e.g., 5.0 mL).

    • Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or water bath set to the desired constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the slurries for a predetermined period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.[10] A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the clear supernatant using a syringe (e.g., 1.0 mL).

    • Immediately attach a 0.2 µm syringe filter and dispense the solution into a clean, tared vial to prevent precipitation due to temperature changes and to remove any remaining microscopic particles.

  • Analysis by UV-Vis Spectrophotometry (An Exemplary Method):

    • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute stock solution of this compound in the chosen solvent. Scan the solution using the spectrophotometer to determine the λmax where the compound exhibits maximum absorbance.[11]

    • Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it).[12]

    • Sample Analysis: Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax.

    • Calculation: Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the solubility of this compound in the solvent.[13]

Molecular Interactions and Solubility: A Deeper Dive

The solubility of this compound is a direct consequence of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions.

The following diagram illustrates the key intermolecular forces at play.

G cluster_solute This compound cluster_solvent Solvent cluster_interactions Key Intermolecular Forces solute Aromatic Ring -NH₂ Group -NO₂ Group -CH₃ Groups solvent Polar Groups (e.g., -OH, C=O) Nonpolar Groups (e.g., alkyl, aryl) solute->solvent Solute-Solvent Interactions (Favorable for Dissolution) I1 Hydrogen Bonding (e.g., with alcohols, water) I2 Dipole-Dipole Interactions (e.g., with acetone, DMF) I3 π-π Stacking (e.g., with toluene, benzene) I4 Van der Waals Forces (e.g., with hexane, DCM)

Figure 2. Intermolecular Forces Governing Solubility.

Safety and Handling

This compound, like many nitroaniline compounds, should be handled with appropriate safety precautions.[14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[14][16]

Conclusion

References

  • Vertex AI Search. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Vertex AI Search. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Padervand, M., & Elahifard, M. R. (2017). Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies. Pharmaceutical Chemistry Journal, 51(6), 511–515.
  • Vertex AI Search. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • Vertex AI Search. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 3,6-DIMETHYL-2-NITROANILIN.
  • Vertex AI Search. (2023). Solubility of Organic Compounds.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
  • Vertex AI Search. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.
  • Vertex AI Search. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Vertex AI Search. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library.
  • Sigma-Aldrich. (2024).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (n.d.).
  • ChemicalBook. (n.d.). This compound.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 15540-85-9.
  • Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
  • Scribd. (n.d.).
  • Sigma-Aldrich. (n.d.). 4,6-Dimethyl-2-nitroaniline 97 1635-84-3.
  • CPAChem. (2022).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Filo. (2025). Order of basicity A) aniline B) pata nitro aniline C) para methyl nitro benzene.
  • Reddit. (2023).
  • ChemicalBook. (n.d.). This compound CAS#.
  • Muby Chemicals. (n.d.). 3-Nitroaniline or Meta-Nitroaniline or M-Nitroaniline Manufacturers, with SDS GHS MSDS Sheet.
  • Cram. (n.d.).
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • ResearchGate. (2020). (PDF)
  • Benchchem. (n.d.). A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents.
  • ResearchGate. (n.d.). Aniline and Nitrobenzene | Request PDF.
  • YouTube. (2019). reduction of nitro groups to anilines.
  • Wikipedia. (n.d.). 3-Nitroaniline.
  • Sigma-Aldrich. (n.d.). N,N-Dimethyl-2-nitroaniline | 610-17-3.
  • ChemicalBook. (n.d.). N,N-DIMETHYL-2-NITROANILINE CAS#: 610-17-3.

Sources

An In-depth Technical Guide to CAS Number 15540-85-9 and Related Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Chemical Identification: Initial database inquiries for CAS number 15540-85-9 identify the compound as 3,6-Dimethyl-2-nitroaniline . However, searches related to chemical synthesis and pharmaceutical development frequently associate similar structural queries with a class of piperidine derivatives, specifically those containing "Boc" (tert-butyloxycarbonyl) and "bromophenyl" moieties. This guide will first provide a comprehensive overview of the officially designated compound for CAS 15540-85-9, this compound. Subsequently, it will address the properties and structure of a key related piperidine intermediate, 1-Boc-4-(4-bromophenyl)-4-piperidinol , to ensure a thorough resource for researchers who may have arrived with a slightly misplaced query.

Part 1: A Technical Profile of this compound (CAS 15540-85-9)

Introduction: this compound is an aromatic amine that serves as a valuable research chemical and an intermediate in organic synthesis.[1] Its structure, featuring a nitro group ortho to the amino group and two methyl substituents on the benzene ring, imparts specific reactivity and properties that are of interest in the development of more complex molecules.

Chemical Structure and Properties

The molecular structure of this compound is foundational to its chemical behavior. The electron-withdrawing nature of the nitro group influences the basicity of the amino group and the reactivity of the aromatic ring.

PropertyValueSource
CAS Number 15540-85-9[2]
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
IUPAC Name This compound[2]
Synonyms 2,5-Dimethyl-6-nitroaniline, 6-Nitro-2,5-xylidine[1][2]
Melting Point 36 °C[3]
Boiling Point 305.0±37.0 °C (Predicted)[3]
Density 1.220±0.06 g/cm³ (Predicted)[3]
Appearance Not specified, likely a solid at room temperature
Synthesis Pathway: Nitration of Dimethylaniline

Experimental Protocol: Conceptual Synthesis via Nitration

  • Step 1: Sulfonation and Cooling: The synthesis typically begins with the sulfonation of the aniline derivative. The starting aniline is slowly added to concentrated sulfuric acid while cooling to maintain a low temperature (below 25°C).[4] This step protects the amino group and directs the nitration. The mixture is then further cooled to between 5° and 10°C.

  • Step 2: Preparation of the Nitrating Mixture: A nitrating mixture is prepared separately by combining concentrated sulfuric acid and concentrated nitric acid, again with careful cooling.[4]

  • Step 3: Nitration: The nitrating mixture is added dropwise to the solution of the sulfonated aniline. The temperature must be strictly controlled (5-10°C) to prevent over-nitration and side reactions.[4]

  • Step 4: Quenching and Neutralization: Once the reaction is complete, the mixture is poured into ice water. This is followed by neutralization with a base, such as ammonium hydroxide, to precipitate the crude product.[4]

  • Step 5: Purification: The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol.

Causality in Experimental Choices:

  • Low Temperature: The nitration of anilines is a highly exothermic reaction. Low temperatures are crucial to control the reaction rate, prevent the formation of unwanted byproducts, and ensure safety.

  • Sulfuric Acid: Sulfuric acid serves two primary roles: it acts as a catalyst for the formation of the nitronium ion (NO₂⁺) from nitric acid, and it protonates the amino group, forming an anilinium ion. This deactivates the ring and directs the substitution.

  • Stepwise Addition: The slow, dropwise addition of the nitrating agent is essential for maintaining temperature control and achieving the desired level of nitration.

Spectroscopic Data (Predicted and Analogous)

While a complete set of spectra for this compound is not available, data from analogous compounds can provide insight into the expected spectral characteristics.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the amino, nitro, and methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, with the carbons attached to the nitro and amino groups showing characteristic downfield shifts.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups, and the asymmetric and symmetric stretching of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

Applications in Research and Development

This compound is primarily utilized as a research chemical.[1] One notable application is in the synthesis of quinoxaline-diones, which have been investigated as potential D-amino acid oxidase inhibitors.[3] These inhibitors are of interest in the development of therapeutics for various diseases.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

  • General Precautions: Handle in a well-ventilated area, wearing appropriate protective clothing, gloves, and eye protection. Avoid the formation of dust and aerosols.[4]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

    • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[4]

Part 2: A Technical Profile of 1-Boc-4-(4-bromophenyl)-4-piperidinol and Related Intermediates

This section addresses a class of compounds frequently encountered in pharmaceutical synthesis, which may be the intended subject of inquiry for users searching with terms related to the topic but an incorrect CAS number. 1-Boc-4-(4-bromophenyl)-4-piperidinol is a key intermediate in the synthesis of various biologically active molecules.

Chemical Structure and Properties

The structure of 1-Boc-4-(4-bromophenyl)-4-piperidinol contains a piperidine ring, a hydroxyl group, a bromophenyl group, and a Boc-protecting group on the nitrogen atom. This combination of functional groups makes it a versatile building block in medicinal chemistry.

PropertyValueSource
Chemical Name tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate[5]
CAS Number 163209-96-9[2]
Molecular Formula C₁₆H₂₂BrNO₃[5]
Molecular Weight 356.25 g/mol [5]
Appearance White solid[5]
Boiling Point 438.1±45.0 °C (Predicted)[5]
Density 1.367±0.06 g/cm³ (Predicted)[5]
Storage Store at room temperature[5]
Synthesis Pathway: Reductive Amination

A common and efficient method for the synthesis of related structures, such as 1-Boc-4-(4-bromo-phenylamino)-piperidine, is through reductive amination. This reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Experimental Protocol: Synthesis of 1-Boc-4-(4-bromo-phenylamino)-piperidine [6]

  • Step 1: Reaction Setup: In a suitable reaction vessel, combine 4-bromoaniline, N-Boc-4-piperidone, sodium triacetoxyborohydride (a reducing agent), and acetic acid in a solvent such as dichloromethane.

  • Step 2: Reaction: Stir the mixture at room temperature for an extended period (e.g., 17 hours) to allow for the formation of the amine product.

  • Step 3: Quenching and Extraction: Dilute the reaction mixture with dichloromethane and quench with an aqueous solution of sodium hydroxide. Extract the aqueous layer with dichloromethane to recover the product.

  • Step 4: Drying and Concentration: Combine the organic layers, dry with a drying agent like sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 5: Purification: The crude product can be purified by recrystallization from a solvent system such as dichloromethane/hexanes to yield the final product.

Logical Flow of the Synthesis Process:

G cluster_reactants Reactants cluster_reagents Reagents 4-Bromoaniline 4-Bromoaniline ReactionMixture Reaction Mixture in Dichloromethane 4-Bromoaniline->ReactionMixture N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->ReactionMixture Na(AcO)3BH Na(AcO)3BH Na(AcO)3BH->ReactionMixture Acetic Acid Acetic Acid Acetic Acid->ReactionMixture Dichloromethane Dichloromethane Dichloromethane->ReactionMixture Stirring Stir at 25°C for 17h ReactionMixture->Stirring Workup Quench with NaOH, Extract with Dichloromethane Stirring->Workup Purification Dry, Concentrate, and Recrystallize Workup->Purification FinalProduct 1-Boc-4-(4-bromo-phenylamino)-piperidine Purification->FinalProduct

Caption: Reductive amination workflow for piperidine derivative synthesis.

Role in Drug Discovery and Development

Piperidine derivatives are of significant interest in the pharmaceutical industry due to their presence in a wide range of bioactive molecules. The piperidine scaffold is often used to improve the pharmacokinetic properties of drug candidates.[7]

  • Pharmaceutical Intermediates: Compounds like 1-Boc-4-(4-bromophenyl)-piperidine-4-carboxylic acid are crucial intermediates in the synthesis of piperidine derivatives with potential analgesic and anti-inflammatory properties.[8]

  • Building Blocks for Complex Molecules: The Boc-protecting group allows for selective reactions at other sites of the molecule, making these compounds ideal building blocks for complex organic synthesis in the development of novel therapeutic agents.[8]

  • Fentanyl Synthesis: A related compound, 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), is a known intermediate in the manufacture of fentanyl and its derivatives.[9]

Safety and Handling of Related Piperidine Derivatives

The safety precautions for handling these piperidine intermediates are crucial for laboratory personnel.

  • General Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use in a well-ventilated area.

  • Hazards: Some of these compounds can be harmful if swallowed, cause skin irritation, and serious eye irritation.

  • First Aid:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water and consult a physician.

References

  • Chemical Safety Data Sheet MSDS / SDS - 3,6-DIMETHYL-2-NITROANILIN. (2023, May 6). ChemicalBook.
  • 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE synthesis. ChemicalBook.
  • This compound | CAS 15540-85-9.
  • SAFETY D
  • SAFETY DATA SHEET. (2025, January 2). Sigma-Aldrich.
  • Safety D
  • Cas 15540-85-9,3,6-DIMETHYL-2-NITROANILIN. LookChem.
  • CAS No : 15540-85-9 | Chemical Name : this compound.
  • SAFETY DATA SHEET. (2010, November 8). Fisher Scientific.
  • 1-Boc-4-(4-Bromo-phenyl)-piperidin-4-ol, CAS 163209-96-9. Santa Cruz Biotechnology.
  • Safety Data Sheet. (2025, December 23). MedchemExpress.com.
  • This compound. ChemicalBook.
  • Boc-4-(4-bromophenyl)-piperidine-4-carboxylic acid. Chem-Impex.
  • 4,6-Dimethyl-2-nitroaniline 97 1635-84-3. Sigma-Aldrich.
  • Safety Data Sheet.
  • m-NITRODIMETHYLANILINE. Organic Syntheses Procedure.
  • 163209-96-9(1-BOC-4-(4-BROMO-PHENYL)-PIPERIDIN-4-OL ) Product Description. ChemicalBook.
  • SAFETY D
  • 3-Nitroaniline or Meta-Nitroaniline or M-Nitroaniline Manufacturers, with SDS GHS MSDS Sheet. Muby Chemicals.
  • CAS No : 15540-85-9 | Chemical Name : this compound.
  • 1-Boc-4-AP. Wikipedia.
  • 1-Boc-4-bromopiperidine 97 180695-79-8. Sigma-Aldrich.
  • N,3-dimethyl-2-nitroaniline (C8H10N2O2). PubChemLite.
  • N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269. PubChem - NIH.
  • N,N-Dimethyl-2-nitroaniline | 610-17-3. Sigma-Aldrich.
  • 769944-78-7|1-N-Boc-4-(4-Bromophenyl)piperidine. BLDpharm.
  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace.
  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Exploring 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. Benchchem.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.
  • 1-Boc-4-hydroxypiperidine. SpectraBase.
  • 1-Boc-4-(4-aminophenyl)piperidine. Chem-Impex.
  • Boc-4-(4-bromophenyl)-piperidine-4-carboxylic acid | CAS 1076197-05-1. Santa Cruz Biotechnology.
  • This compound CAS#:. ChemicalBook.
  • 4-Anilino-1-Boc-piperidine. Cayman Chemical.
  • US5466871A - Process for preparing nitroaniline derivatives.
  • A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. Journal of the American Chemical Society.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
  • CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.

Sources

Potential uses of 3,6-Dimethyl-2-nitroaniline in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Utility of 3,6-Dimethyl-2-nitroaniline

This guide provides a detailed exploration of this compound, a versatile chemical intermediate. We will delve into its core physicochemical properties and examine its significant applications as a precursor in the synthesis of various organic molecules, with a focus on heterocyclic compounds and azo dyes. This document is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Profile of a Versatile Building Block

This compound (CAS No. 15540-85-9) is an aromatic organic compound characterized by an aniline scaffold substituted with two methyl groups and a nitro group.[1][2][3][4] The strategic placement of these functional groups—an amino group ortho to a nitro group, flanked by methyl substituents—imparts a unique reactivity profile, making it a valuable starting material for constructing more complex molecular architectures. While often classified as a research chemical, its structural motifs are precursors to compounds with significant industrial relevance, including pharmaceuticals, agrochemicals, and pigments.[2][5][6]

The presence of the primary amine allows for classical transformations such as diazotization, acylation, and alkylation, while the nitro group can be readily reduced to a second amino group. This diamine precursor functionality is central to many of its applications, particularly in the synthesis of fused heterocyclic systems.

Physicochemical Properties

A clear understanding of a compound's physical properties is critical for its safe handling and effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 15540-85-9[1][2]
Molecular Formula C₈H₁₀N₂O₂[1][3]
Molecular Weight 166.18 g/mol [1][2][3]
IUPAC Name This compound[1]
Synonyms 2,5-Dimethyl-6-nitroaniline, 6-Nitro-2,5-xylidine[2][4]
Appearance Solid (often crystalline)
Melting Point 36 °C (Predicted)[7]
Boiling Point 305.0±37.0 °C (Predicted)[7]
Storage 2-8°C for long-term stability[2][8]

Core Application: Synthesis of Heterocyclic Compounds

A primary application of ortho-nitroanilines is their use as precursors for building fused heterocyclic rings, which are core structures in many biologically active molecules.[9][10] The synthetic strategy typically involves the reductive cyclization of the ortho-nitroaniline moiety. The nitro group is reduced to an amine, creating an in-situ ortho-diamine, which can then undergo condensation with a suitable electrophile to form the heterocyclic ring.

Synthesis of Benzimidazoles and Quinoxalines

The 3,6-dimethyl-1,2-phenylenediamine, generated from the reduction of this compound, is a powerful intermediate.

  • Quinoxalines: Reaction with α-dicarbonyl compounds, such as glyoxal or 2,3-butanedione, leads to the formation of quinoxaline derivatives. These are valuable scaffolds in medicinal chemistry. One notable application is in the preparation of quinoxaline-diones, which have been investigated as potential inhibitors of D-amino acid oxidase, an enzyme implicated in neurodegenerative disorders.[7]

  • Benzimidazoles: Condensation with aldehydes or carboxylic acids (or their derivatives) yields benzimidazoles, another "privileged" scaffold in pharmaceutical science.[9]

The general workflow for this synthetic approach is outlined below.

G A This compound B Reduction of Nitro Group (e.g., H₂, Pd/C; SnCl₂, HCl) A->B Step 1 C In-situ formation of 3,6-Dimethyl-1,2-phenylenediamine B->C E Cyclization/ Dehydration C->E Step 2 D Condensation Partner (α-Dicarbonyl or Aldehyde) D->E F Substituted Quinoxaline or Benzimidazole Product E->F Step 3

Caption: General workflow for heterocyclic synthesis.

Experimental Protocol: Reductive Cyclization to a Quinoxaline Derivative

This protocol describes a representative procedure for synthesizing a quinoxaline derivative from this compound.

Objective: To synthesize 2,3,5,8-tetramethylquinoxaline.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • 2,3-Butanedione (diacetyl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction of the Nitro Group:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

    • Add a solution of Tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated HCl. Causality: SnCl₂ in acidic medium is a classical and effective reagent for the chemoselective reduction of aromatic nitro groups to amines.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

  • Neutralization and Extraction of the Diamine (Optional/In-situ):

    • Carefully neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 10). This will precipitate tin salts. Safety Note: This is a highly exothermic reaction.

    • The resulting diamine can be extracted with ethyl acetate, but for this one-pot synthesis, we proceed directly.

  • Condensation and Cyclization:

    • To the cooled, neutralized (or directly from the acidic reduction mixture, depending on the specific literature procedure), add 2,3-butanedione (1.1 eq).

    • Stir the mixture at room temperature or with gentle heating. The condensation reaction is often rapid. Causality: The highly nucleophilic adjacent amino groups readily attack the two carbonyl carbons of the diketone, leading to a dihydride intermediate that quickly aromatizes to the stable quinoxaline ring.

    • Monitor the formation of the product by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, extract the product into ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield pure 2,3,5,8-tetramethylquinoxaline.

Core Application: Synthesis of Azo Dyes

Aromatic amines are fundamental building blocks for azo dyes, which constitute the largest class of synthetic colorants used in the textile and food industries.[11] this compound can serve as the "diazonium component" in an azo coupling reaction.

The synthesis involves two key steps:

  • Diazotization: The primary amino group of this compound is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This reaction must be performed at low temperatures (0-5 °C) as diazonium salts are unstable.[12]

  • Azo Coupling: The resulting electrophilic diazonium salt is reacted with an electron-rich aromatic compound (the "coupling component"), such as a phenol or an aniline derivative. This electrophilic aromatic substitution reaction forms the characteristic -N=N- (azo) linkage, which is a powerful chromophore responsible for the dye's color.[13]

The substituents on both the diazonium and coupling components modulate the electronic properties of the final molecule, thereby tuning its color. The electron-withdrawing nitro group and electron-donating methyl groups on the this compound ring will influence the final hue of the dye.

G A This compound B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C 3,6-Dimethyl-2-nitrobenzenediazonium Chloride (Unstable Intermediate) B->C E Azo Coupling Reaction C->E Step 2 D Coupling Component (e.g., 2-Naphthol, N,N-Dimethylaniline) D->E F Azo Dye Product E->F

Caption: Synthesis of an Azo Dye via Diazotization and Coupling.

Experimental Protocol: Synthesis of an Azo Dye

This protocol outlines the synthesis of a red azo dye using this compound and 2-naphthol.

Objective: To synthesize an illustrative azo dye.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Urea

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Water

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water in a beaker. Heat gently if necessary to dissolve, then cool thoroughly in an ice bath to 0-5 °C.

    • In a separate flask, prepare a solution of sodium nitrite (1.0 eq) in cold water.

    • Slowly add the sodium nitrite solution dropwise to the cold aniline solution with constant stirring, ensuring the temperature remains below 5 °C. Causality: The low temperature is critical to prevent the decomposition of the highly reactive diazonium salt and to control the exothermic reaction.

    • After the addition is complete, stir for an additional 15 minutes. A small amount of urea can be added to destroy any excess nitrous acid.

  • Preparation of the Coupling Component Solution:

    • In a separate beaker, dissolve 2-naphthol (1.0 eq) in a dilute aqueous solution of sodium hydroxide. Causality: 2-naphthol is dissolved in a basic solution to form the highly activated phenoxide ion, which is a much stronger nucleophile for the azo coupling reaction.

    • Cool this solution in an ice bath.

  • Azo Coupling:

    • Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.

    • An intensely colored precipitate (the azo dye) should form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the solid dye by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any unreacted salts.

    • Allow the product to air-dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Potential in Pharmaceutical and Agrochemical Synthesis

While specific blockbuster drugs directly using this compound as a named starting material are not prominent in public literature, its structural class—substituted nitroanilines—are crucial intermediates.[6][14] The functional groups present offer multiple handles for molecular elaboration.

G cluster_0 Transformations of the Amino Group cluster_1 Transformations of the Nitro Group A Acylation (R-COCl) B Alkylation (R-X) C Diazotization (NaNO₂) D Buchwald-Hartwig Cross-Coupling E Reduction to Amine (H₂, Pd/C) F Partial Reduction to Hydroxylamine Start This compound Start->A Start->B Start->C Start->D Start->E Start->F

Sources

Safety and handling guidelines for 3,6-Dimethyl-2-nitroaniline.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 3,6-Dimethyl-2-nitroaniline

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of the safety protocols and handling guidelines for this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may work with this or structurally similar compounds. The narrative is structured to explain the causality behind safety procedures, ensuring a deep understanding of risk mitigation.

Compound Identification and Physicochemical Profile

This compound is an aromatic amine, a derivative of aniline containing both methyl and nitro functional groups.[1][2] While it is a useful research chemical and intermediate in the synthesis of dyes and other complex molecules, its structure suggests a toxicological profile that warrants significant caution.[1][3] Detailed toxicological data for this specific isomer is limited; therefore, this guide synthesizes data from safety data sheets (SDS) of closely related nitroaniline compounds to establish a conservative and robust safety framework.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 15540-85-9[2][4]
Molecular Formula C₈H₁₀N₂O₂[2][4]
Molecular Weight 166.18 g/mol [2][4]
Synonyms 2,5-Dimethyl-6-nitroaniline, 6-Nitro-2,5-xylidine[2][3]

Hazard Analysis and Toxicological Overview

Due to the lack of extensive studies on this compound, its hazard profile is inferred from analogous nitroanilines (o-, m-, p-isomers and other substituted nitroanilines). These compounds are consistently classified as highly toxic.[5][6][7] The primary hazards are acute toxicity upon ingestion, dermal contact, or inhalation, and the potential for target organ damage with repeated exposure.[5][6][8]

Table 2: Inferred GHS Hazard Classifications for this compound

Hazard ClassHazard CategoryHazard StatementBasis (Surrogate Compounds)
Acute Toxicity, OralCategory 3H301: Toxic if swallowedo-, m-, p-Nitroaniline[5][8]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skino-, m-, p-Nitroaniline[5][8]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaledo-, m-, p-Nitroaniline[5][8]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (Blood, Liver, Kidney) through prolonged or repeated exposureo-, m-, p-Nitroaniline[5][9]
Hazardous to the Aquatic Environment, ChronicCategory 3H412: Harmful to aquatic life with long lasting effectso-, m-, p-Nitroaniline[5][6]

Causality of Toxicity: The toxicity of nitroanilines is linked to the nitro group. In the body, these compounds can be metabolized, leading to the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood.[9] This can cause symptoms like cyanosis (bluish skin), headache, and dizziness.[9] Chronic exposure can lead to damage to vital organs such as the liver and kidneys.[5][9]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach is essential to minimize exposure. The hierarchy of controls dictates that engineering controls are the first line of defense, supplemented by stringent work practices and appropriate PPE.

Engineering Controls
  • Ventilation: All handling of this compound, especially in its solid, powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7][9] The ventilation system should be adequate to maintain airborne concentrations well below any established exposure limits for analogous compounds.[10]

Personal Protective Equipment (PPE)

The selection of PPE is contingent on the specific procedure being performed. The following diagram outlines a decision-making process for PPE selection, followed by a detailed table of recommendations.

PPE_Selection A Task Assessment B Handling Solid Compound? A->B C Weighing, Transferring Powder B->C Yes D Handling Solutions B->D No H Required PPE C->H Nitrile Gloves (Double) Lab Coat Splash Goggles NIOSH-approved Respirator E Splash Potential? D->E F High Splash Risk (e.g., vigorous mixing, transfers) E->F Yes G Low Splash Risk (e.g., small volume transfers) E->G No F->H Nitrile Gloves (Double) Lab Coat Chemical Goggles & Face Shield G->H Nitrile Gloves Lab Coat Safety Glasses with Side Shields

Caption: PPE selection workflow for handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Best Practices
Hand Protection Nitrile gloves. Double-gloving is recommended.Gloves must be inspected for integrity before use.[4][5] Change gloves immediately upon contamination. Use proper removal technique to avoid skin contact.[6]
Eye/Face Protection Chemical safety goggles. A face shield should be worn where there is a significant risk of splashing.Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes.[6][10]
Skin and Body Protection Fire/flame-resistant lab coat. Closed-toe shoes and long pants are mandatory.Provides a barrier against accidental skin contact.[4][9] Contaminated clothing must be removed immediately and decontaminated before reuse.[5][11]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) is required when handling the solid material outside of a glovebox or when dust generation is possible.Prevents inhalation, a primary route of toxic exposure.[4][12] A complete respiratory protection program, including fit testing, is essential.[13]

Standard Operating Procedures for Handling and Storage

Safe Handling Protocol
  • Preparation: Designate a specific area within a fume hood for the procedure. Ensure all safety devices, including eyewash stations and safety showers, are accessible and operational.[12]

  • Donning PPE: Put on all required PPE as determined by the task assessment (see Section 3.2).

  • Weighing (Solid): Conduct weighing of the solid compound on a disposable weigh boat inside the fume hood to contain any dust. Use spark-proof tools.[4] Minimize the creation of dust during transfer.[6][7]

  • Solution Preparation: Add the solid to the solvent slowly while stirring. If heating is required, use a controlled heating mantle and monitor the process.

  • Post-Handling: After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves.[5][6] Decontaminate the work area.

  • Hygiene: Do not eat, drink, or smoke in the laboratory area where this chemical is handled or stored.[5][11][14]

Storage Requirements
  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][5][7][10] The storage area should be secured and accessible only to authorized personnel.[5][7]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7][14]

  • Container: Keep in a suitable, closed, and clearly labeled container.[4][6]

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

First Aid Measures

First responders must protect themselves before assisting a victim.[5] Always show the Safety Data Sheet to attending medical personnel.[5]

  • Inhalation: Move the victim to fresh air immediately.[4][14] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth).[4][5] Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing.[4][5] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][14][15] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][14] Remove contact lenses if present and easy to do.[14] Consult a physician.[4]

  • Ingestion: Rinse mouth thoroughly with water.[4][5] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.[4][5][7]

Spill Response

The following flowchart outlines the general procedure for responding to a spill.

Spill_Response A Spill Detected B Assess Spill Size & Immediate Risk A->B C Minor Spill (Small amount, contained) B->C Minor D Major Spill (Large amount, uncontained) B->D Major E Alert personnel in the immediate area. Don appropriate PPE (respirator required). C->E F Evacuate the area. Alert EH&S / Emergency Response. Isolate the area and prevent entry. D->F G Cover spill with inert absorbent material (e.g., sand, vermiculite). E->G J Await professional response team. F->J H Carefully sweep or scoop up material into a labeled hazardous waste container. G->H I Decontaminate the area. H->I

Caption: Decision workflow for responding to a chemical spill.

Key Spill Response Principles:

  • Avoid Dust: Do not use dry sweeping methods that could generate dust.[13] If necessary, dampen the material with a suitable non-reactive liquid before cleaning.

  • Prevent Spread: Prevent the spilled material from entering drains or waterways.[4][5][6]

  • Ventilate: Ensure the area is well-ventilated.

  • Disposal: All cleanup materials and contaminated items must be placed in a sealed, labeled container for disposal as hazardous waste.[6]

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][6] A water spray can be used to cool containers.[6]

  • Hazards: The compound is combustible.[5] Fire may produce hazardous decomposition products, including toxic nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[7][14]

  • Firefighter PPE: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and inhalation of toxic fumes.[4][6][7]

Waste Disposal

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Procedure: The material should be disposed of by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing.[4]

  • Containers: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[4] Alternatively, they should be punctured to prevent reuse and disposed of in accordance with regulations.[4]

  • Compliance: All waste disposal practices must comply with local, regional, and national environmental regulations.[14] Do not allow the chemical to be released into the environment.[4][6]

References

  • Safety Data Sheet: 3-Nitroaniline - Carl ROTH. [Link]

  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. (2019-12-09). [Link]

  • 4-Nitroaniline - Safety Data Sheet (2012-01-19). [Link]

  • 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE) - Suvchem Laboratory Chemicals. [Link]

  • 3-nitro-2,6-dimethyl-N,N-dimethylaniline - PubChem. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. [Link]

  • This compound | CAS 15540-85-9 - Matrix Fine Chemicals. [Link]

  • p-Nitroaniline - West Liberty University. [Link]

  • CAS No : 15540-85-9 | Chemical Name : this compound - Pharmaffiliates. [Link]

Sources

A Technical Guide to 3,6-Dimethyl-2-nitroaniline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,6-Dimethyl-2-nitroaniline, a key chemical intermediate. We will delve into its fundamental physicochemical properties, outline a representative synthetic methodology grounded in established chemical principles, explore its significant applications in the synthesis of bioactive compounds for drug discovery, and detail critical safety and handling protocols.

Core Physicochemical Properties

This compound, also known by its synonym 6-Nitro-2,5-xylidine, is an aromatic amine derivative.[1] Its structural features—an aniline core substituted with two methyl groups and a nitro group—make it a valuable precursor in organic synthesis. The precise arrangement of these functional groups dictates its reactivity and utility in constructing more complex molecular architectures.

All essential quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueSource
Molecular Formula C8H10N2O2[1][2]
Molecular Weight 166.18 g/mol [1][2]
CAS Number 15540-85-9[1][2]
IUPAC Name This compound[2]
Melting Point 36 °C
Boiling Point (Predicted) 305.0 ± 37.0 °C
Density (Predicted) 1.220 ± 0.06 g/cm3
SMILES CC1=C(N)C(=C(C)C=C1)=O[2]

Synthesis Methodology: Electrophilic Nitration

The synthesis of substituted nitroanilines is a cornerstone of industrial and medicinal chemistry.[3] While various methods exist, a common and effective approach for producing compounds like this compound is the direct electrophilic nitration of the corresponding aniline precursor, in this case, 2,5-dimethylaniline.

The underlying principle involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a water molecule to form the nitronium ion. The electron-rich aromatic ring of the aniline derivative then attacks this electrophile. The amino group (-NH₂) and the two methyl groups (-CH₃) are activating, ortho-, para-directing groups. The nitration occurs at the position ortho to the amino group and meta to the methyl groups, which is sterically accessible. Careful temperature control is paramount to prevent over-nitration and side reactions.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Nitration Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification reagent_prep Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) Cool to 0-5°C reaction Slowly add Nitrating Mixture Maintain Temp < 10°C start Dissolve 2,5-Dimethylaniline in Conc. H₂SO₄ Cool to 0-5°C start->reaction Dropwise Addition stir Stir for 1-2 hours Allow to warm to RT reaction->stir quench Pour mixture onto Ice stir->quench neutralize Neutralize with NH₄OH to pH ~7 quench->neutralize precipitate Filter crude product neutralize->precipitate purify Recrystallize from Ethanol/Water precipitate->purify dry Dry under vacuum purify->dry final_product Pure this compound dry->final_product

Caption: Workflow for the synthesis of this compound.
Experimental Protocol (Representative)

This protocol is adapted from established methods for the nitration of analogous aromatic amines.[4]

  • Preparation of Nitrating Mixture: In a flask, cautiously add 200 mL of concentrated sulfuric acid to 200 mL of concentrated nitric acid while cooling in an ice/acetone bath. Maintain the temperature below 10°C.

  • Reaction Setup: In a separate, larger reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve one mole of 2,5-dimethylaniline in concentrated sulfuric acid. Cool this mixture to 5°C using an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of dimethylaniline sulfate from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 5°C and 10°C. This process typically takes about 1.5 hours.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional hour at low temperature, then let it slowly warm to room temperature.

  • Work-up: Pour the reaction mixture slowly and with vigorous stirring onto a large volume of crushed ice. This will cause the product to precipitate out of the acidic solution.

  • Neutralization and Isolation: Carefully neutralize the slurry by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7. Filter the resulting solid precipitate using a Büchner funnel.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield bright orange crystals of this compound.

Applications in Research and Drug Development

This compound serves as a valuable research chemical and a key building block in medicinal chemistry.[1] Its primary utility lies in its role as a reagent for synthesizing quinoxaline-diones. These heterocyclic compounds are recognized as potential inhibitors of D-amino acid oxidase (DAAO).

DAAO is an enzyme that degrades D-serine, a crucial co-agonist of the NMDA receptor in the brain. The inhibition of DAAO leads to increased levels of D-serine, which can enhance NMDA receptor function. This mechanism is a significant area of investigation for developing novel therapeutics for conditions where NMDA receptor hypofunction is implicated, such as in neurodegenerative disorders and certain psychiatric conditions. The ability to synthesize DAAO inhibitors makes this compound a compound of interest for drug development professionals.

G A This compound (Starting Material) B Synthesis A->B Used as reagent C Quinoxaline-diones (Bioactive Compound) B->C Yields D Inhibition C->D Mechanism E D-amino acid oxidase (DAAO) (Enzyme Target) D->E Acts on F Therapeutic Application (e.g., Neurodegenerative Disorders) E->F Target for

Caption: Role of this compound in drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. It is classified as an irritant and is harmful if it comes into contact with skin or is swallowed or inhaled.[5]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[6]

  • Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes. Seek medical advice.[6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[6]

Handling and Personal Protective Equipment (PPE):

  • Ventilation: Always handle in a well-ventilated area or under a chemical fume hood.[6]

  • Protective Clothing: Wear suitable protective, flame-resistant clothing.[6]

  • Gloves: Use chemical-impermeable gloves. Inspect gloves prior to use.[6]

  • Eye Protection: Wear safety glasses or goggles.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from incompatible materials and foodstuff containers.[6]

  • Recommended storage temperature is between 2-8°C in a refrigerator.[1]

References

  • This compound | CAS 15540-85-9. Matrix Fine Chemicals. [Link]

  • CAS No : 15540-85-9 | Chemical Name : this compound. Pharmaffiliates. [Link]

  • Cas 15540-85-9,3,6-DIMETHYL-2-NITROANILIN. LookChem. [Link]

  • m-NITRODIMETHYLANILINE. Organic Syntheses Procedure. [Link]

  • Process for preparing nitroaniline derivatives.

Sources

Methodological & Application

Application Notes and Protocols: 3,6-Dimethyl-2-nitroaniline as a Key Intermediate in Azo Dye Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 3,6-dimethyl-2-nitroaniline as a pivotal intermediate in the synthesis of azo dyes. The guide details the chemical properties, synthesis protocols, and the critical role of this compound in the diazotization and coupling reactions that form the basis of azo dye chemistry. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and safety.

Introduction: The Significance of this compound in Chromophore Development

Azo dyes represent a significant class of organic colorants, accounting for 60-70% of all dyes used in the textile and food industries.[1] Their vibrant colors, synthetic versatility, and cost-effectiveness make them indispensable. The core of their structure is the azo group (-N=N-), which connects two aromatic rings, forming an extended conjugated system responsible for their color.[1][2]

The properties of an azo dye—its color, fastness, and solubility—are determined by the nature of the aromatic rings and the substituents they bear. This compound (CAS No: 15540-85-9) is a valuable aromatic amine intermediate in this context.[3][4] Its molecular structure, featuring two methyl groups and a nitro group on the aniline ring, offers a unique combination of steric and electronic effects that can be exploited to synthesize a diverse range of azo dyes with specific characteristics. The presence of the nitro group, an electron-withdrawing group, and the methyl groups, which are electron-donating, significantly influences the electronic properties of the resulting diazonium salt and, consequently, the final dye.

This guide will elucidate the pathway from this compound to a functional azo dye, providing detailed protocols and the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the starting material is paramount for successful and safe synthesis.

PropertyValueReference
Chemical Formula C₈H₁₀N₂O₂[3]
Molecular Weight 166.18 g/mol [3]
Appearance Solid
Melting Point 64-68 °C
CAS Number 15540-85-9[3][4]
IUPAC Name This compound[3]

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable context. A common route involves the nitration of 2,5-dimethylaniline.

General Reaction Scheme: Nitration of 2,5-Dimethylaniline

The synthesis typically involves the careful addition of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to 2,5-dimethylaniline. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The existing methyl groups also influence the position of nitration.

2,5-Dimethylaniline 2,5-Dimethylaniline Reaction Reaction 2,5-Dimethylaniline->Reaction Substrate Nitrating Agent Nitrating Agent Nitrating Agent->Reaction Reagent (HNO3/H2SO4) This compound This compound Reaction->this compound Product cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Amine This compound Reagents1 NaNO2 / HCl 0-5 °C DiazoniumSalt Diazonium Salt Amine->DiazoniumSalt Forms CouplingComponent β-Naphthol (in NaOH) DiazoniumSalt->CouplingComponent Reacts with AzoDye Azo Dye Precipitate CouplingComponent->AzoDye Forms

Caption: Workflow for the synthesis of an azo dye.

Characterization of the Synthesized Azo Dye

The identity and purity of the synthesized azo dye should be confirmed using various analytical techniques.

Analytical TechniquePurposeExpected Observations
UV-Visible Spectroscopy To determine the wavelength of maximum absorption (λmax) and confirm the presence of the chromophore.A strong absorption band in the visible region (typically 400-700 nm) is expected due to the extended π-conjugation of the azo dye. [5]
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.Characteristic peaks for the N=N stretching vibration (around 1400-1450 cm⁻¹), aromatic C-H stretching, and other functional groups from the starting materials should be observed. [5]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed molecular structure and confirm the position of the azo coupling.The spectra will show signals corresponding to the aromatic protons and carbons, as well as the methyl groups. The chemical shifts and coupling patterns will confirm the final structure. [5][6]
Mass Spectrometry (MS) To determine the molecular weight of the synthesized dye.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the azo dye. [6]

Safety and Handling

Working with aromatic amines, nitro compounds, and diazonium salts requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [7]* Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of vapors and dust. [7]* Handling of this compound: This compound may be harmful if swallowed, inhaled, or in contact with skin. [8]Avoid creating dust. [7]In case of contact, wash the affected area thoroughly with soap and water. [7]* Diazonium Salts: Solid diazonium salts can be explosive when dry. Therefore, they are almost always used in solution and not isolated.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. [8]

Conclusion

This compound is a versatile and important intermediate in the synthesis of a wide range of azo dyes. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel chromophores with tailored properties. By understanding the causality behind each experimental step and adhering to strict safety measures, scientists can effectively and safely utilize this compound in their research and development endeavors.

References

  • Azo coupling - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Copper-catalyzed O-arylation of phenols with diazonium salts - RSC Publishing. (n.d.). Retrieved January 13, 2026, from [Link]

  • some reactions of diazonium ions - Chemguide. (n.d.). Retrieved January 13, 2026, from [Link]

  • COUPLING REACTIONS OF DIAZONIUM SALTS. (2021, March 2). [Video]. YouTube. Retrieved January 13, 2026, from [Link]

  • How does phenol react with benzeen diazonium chloride? - Quora. (2018, October 25). Retrieved January 13, 2026, from [Link]

  • m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. (n.d.). Retrieved January 13, 2026, from [Link]

  • This compound | CAS 15540-85-9. (n.d.). Matrix Fine Chemicals. Retrieved January 13, 2026, from [Link]

  • Azo dye - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Process for preparing nitroaniline derivatives - European Patent Office - EP 0635483 A1. (n.d.). Google Patents.
  • SYNTHESIS, CHARACTERIZATION, AND APPLICATION OF AZO DERIVATIVES FROM AROMATIC AMINES. (2024, November 27). ijorar. Retrieved January 13, 2026, from [Link]

  • Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines | Asian Journal of Chemistry. (2018, July 31). Retrieved January 13, 2026, from [Link]

  • This compound | CAS No : 15540-85-9. (n.d.). Pharmaffiliates. Retrieved January 13, 2026, from [Link]

  • Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis, Characterization of Azo Dyes and their Biological Studies. (n.d.). Journal of University of Shanghai for Science and Technology. Retrieved January 13, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. (n.d.). ijorar. Retrieved January 13, 2026, from [Link]

  • 3-Nitroaniline or Meta-Nitroaniline or M-Nitroaniline Manufacturers, with SDS GHS MSDS Sheet. (n.d.). Muby Chemicals. Retrieved January 13, 2026, from [Link]

  • (PDF) Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2025, August 6). ResearchGate. Retrieved January 13, 2026, from [Link]

  • The diazotization process. (a) The reaction of aniline (or other aryl... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • 3-NITROANILINE PURE MSDS CAS No: 99-09-2 MSDS. (2015, April 9). Loba Chemie. Retrieved January 13, 2026, from [Link]

  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - US4874847A. (n.d.). Google Patents.
  • converting anilines to diazoniums ions. (2019, January 3). [Video]. YouTube. Retrieved January 13, 2026, from [Link]

Sources

Analytical methods for the quantification of 3,6-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of 3,6-Dimethyl-2-nitroaniline

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of this compound (CAS No: 15540-85-9).[1][2] As a key intermediate and research chemical, robust analytical methods are crucial for ensuring product quality, process control, and environmental safety.[2][3] This document outlines two primary, orthogonal analytical techniques: a primary quantitative method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, self-validating system checks, and detailed, step-by-step protocols are provided to empower researchers, scientists, and drug development professionals with the tools for reliable and reproducible analysis.

Introduction and Analyte Profile

This compound, also known as 6-Nitro-2,5-xylidine, is an aromatic amine derivative.[2] Its accurate measurement is paramount in various settings, from synthetic chemistry laboratories to environmental monitoring agencies, to control for impurities, verify concentrations, and assess potential contamination.[3][4] The selection of an appropriate analytical method is a critical decision that directly influences the validity and accuracy of experimental results.[3] This guide focuses on the two most powerful and widely adopted chromatographic techniques for this class of compounds.

Physicochemical Properties of this compound:

PropertyValueReference
CAS Number 15540-85-9[1][2]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1][2]
Preferred IUPAC Name This compound[1]
Appearance Solid[5]
Melting Point 64-68 °C[5]

Rationale for Method Selection: HPLC vs. GC

The analytical challenge with many nitroaniline compounds lies in their polarity and potential for thermal degradation.

  • High-Performance Liquid Chromatography (HPLC) is an excellent primary technique. It operates at ambient or slightly elevated temperatures, mitigating the risk of analyte degradation.[4] Its versatility in mobile phase composition and stationary phase chemistry allows for fine-tuning of the separation. Given that this compound possesses a strong chromophore (the nitroaniline group), UV detection provides excellent sensitivity and linearity.[3][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) serves as a superior confirmatory method. While care must be taken due to the thermal nature of the GC inlet, it provides an orthogonal separation mechanism based on volatility and boiling point. The mass spectrometer offers unparalleled selectivity and provides structural information, confirming the analyte's identity beyond any doubt by comparing its mass spectrum to that of a known standard.[7]

This dual-methodology approach creates a self-validating system. Quantification is performed by the robust and high-throughput HPLC-UV method, while identity and purity are unequivocally confirmed by GC-MS.[7]

Application Note I: Primary Quantification by HPLC-UV

Principle

This method employs reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and elution by a polar mobile phase. Quantification is achieved by comparing the integrated peak area of the analyte to a calibration curve generated from standards of known concentrations.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile and Methanol.

  • Ultrapure water (18.2 MΩ·cm).

  • Analytical standard of this compound (≥97% purity).

  • Class A volumetric flasks and pipettes.

  • 0.45 µm syringe filters (PTFE or Nylon).

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep 1. Prepare Stock & Working Standards Injection 3. Inject into HPLC System Standard_Prep->Injection Sample_Prep 2. Dissolve/Extract & Filter Sample Sample_Prep->Injection Separation 4. Separation on C18 Column Injection->Separation Detection 5. UV Detection Separation->Detection Calibration 6. Generate Calibration Curve Detection->Calibration Quantification 7. Quantify Sample Concentration Calibration->Quantification

Caption: High-level workflow for the quantification of this compound by HPLC-UV.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing Acetonitrile and Water in a 50:50 (v/v) ratio.[3]

    • Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Stock Standard (100 µg/mL): Accurately weigh 10.0 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.[3][4]

    • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, and 50 µg/mL.[3]

  • Sample Preparation:

    • Accurately weigh a known amount of the sample matrix expected to contain the analyte.

    • Dissolve the sample in the mobile phase, using sonication to aid dissolution.

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.[3]

    • Note for aqueous samples: For trace-level analysis in water, pre-concentration using Solid-Phase Extraction (SPE) may be required.[4]

  • Chromatographic Conditions:

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reverse-phase column providing good resolution for aromatic compounds.
Mobile Phase 50:50 Acetonitrile:WaterProvides adequate retention and elution for nitroanilines.[3]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good peak shape.
Injection Volume 10 µLA common volume that balances sensitivity with column loading.[3]
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and analyte interaction.[3]
UV Detection 350 nmNitroanilines exhibit strong absorbance in this region; however, λ-max should be confirmed.[3]
  • Data Analysis and Quantification:

    • Generate a calibration curve by plotting the peak area of the standard injections versus their known concentrations.

    • Perform a linear regression on the data points. The correlation coefficient (R²) should be >0.995 for a valid curve.

    • Determine the concentration of this compound in the prepared sample by comparing its peak area response to the calibration curve.[3]

Application Note II: Confirmatory Analysis by GC-MS

Principle

This method confirms both the identity and quantity of the analyte. The sample is vaporized and separated on a low-polarity capillary column based on boiling point and polarity. The eluting compound enters a mass spectrometer, which ionizes it (typically via Electron Ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting fragmentation pattern is a unique "fingerprint" used for identification.

Experimental Protocol

Instrumentation and Materials:

  • GC-MS system with an autosampler.

  • Capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Ultra-high purity Helium (99.999%).

  • Methanol or Toluene (Pesticide or GC-MS grade).

  • Analytical standard of this compound.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep 1. Prepare Stock & Working Standards Injection 3. Inject into GC-MS System Standard_Prep->Injection Sample_Prep 2. Extract Sample & Exchange Solvent Sample_Prep->Injection Separation 4. Separation on Capillary Column Injection->Separation Ionization 5. EI Ionization Separation->Ionization Detection 6. Mass Detection (Scan or SIM) Ionization->Detection Identification 7. Confirm Identity via Mass Spectrum Detection->Identification Quantification 8. Quantify via SIM or TIC Detection->Quantification

Sources

Application Note: A Robust HPLC-UV Method for the Resolution of 3,6-Dimethyl-2-nitroaniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate identification and quantification of constitutional isomers of substituted nitroanilines are of paramount importance in pharmaceutical development, synthesis quality control, and environmental analysis due to the potential for varying biological activity and toxicity among isomers. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation of 3,6-Dimethyl-2-nitroaniline from its potential positional isomers. The described reverse-phase HPLC-UV protocol offers a reliable and reproducible approach for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Isomeric Separation

Positional isomers, such as the various dimethyl-nitroaniline congeners, often exhibit very similar physicochemical properties, including hydrophobicity and polarity. This inherent similarity makes their separation a significant analytical challenge. In drug development and chemical synthesis, the presence of an undesired isomer as an impurity can have profound implications for the safety and efficacy of the final product. Therefore, a highly selective analytical method is crucial for ensuring the purity and quality of the target compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of such closely related compounds. The selectivity of an HPLC method is determined by the interactions between the analytes and both the stationary and mobile phases. For aromatic compounds like dimethyl-nitroanilines, reverse-phase chromatography is a common and effective approach.[1][2][3] The separation mechanism relies on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. Furthermore, subtle differences in the dipole moments and the potential for π-π interactions between the aromatic rings of the analytes and a suitable stationary phase can be exploited to enhance resolution.[4]

This guide provides a comprehensive protocol for the separation of this compound and its isomers, detailing the underlying principles of the method, step-by-step procedures, and expected outcomes.

Chromatographic Principles and Method Development

The selection of the stationary and mobile phases is critical for achieving the desired separation of dimethyl-nitroaniline isomers.

  • Stationary Phase: A C18 (octadecylsilyl) column is a versatile and robust choice for the separation of moderately nonpolar compounds like dimethyl-nitroanilines. The primary separation mechanism on a C18 column is hydrophobic interaction. However, for isomers with very similar hydrophobic character, a stationary phase with alternative selectivity, such as a phenyl-hexyl or a biphenyl column, could provide enhanced resolution through π-π interactions. For this protocol, we will focus on a widely available C18 column as a starting point.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water is a common mobile phase for the reverse-phase separation of nitroanilines.[1][2][3][5] The organic modifier (acetonitrile) content is a key parameter for controlling the retention time of the analytes. A higher concentration of acetonitrile will lead to shorter retention times. The addition of a small amount of acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), to the mobile phase can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[1][2][3][6]

  • Detection: Nitroanilines possess a chromophore that allows for sensitive detection using a UV-Vis detector. The selection of an appropriate wavelength, typically near the absorbance maximum of the analytes, is crucial for achieving high sensitivity. A wavelength of 254 nm is often a good starting point for aromatic compounds.[5]

Experimental Protocol

This protocol provides a step-by-step guide for the HPLC analysis of this compound and its isomers.

Instrumentation and Materials
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • Reference standards of this compound and its potential isomers.

  • Volumetric flasks, pipettes, and autosampler vials.

  • 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) phosphoric acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) phosphoric acid.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each dimethyl-nitroaniline isomer standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase.

HPLC Method Parameters

The following table summarizes the recommended HPLC conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water + 0.1% H₃PO₄B: Acetonitrile + 0.1% H₃PO₄
Gradient 40% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation
  • Accurately weigh the sample containing the dimethyl-nitroaniline isomers.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

Experimental Workflow

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound isomers.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Sample B->E C Prepare Sample C->E D->E System Ready F Gradient Elution & Separation E->F Start Run G UV Detection F->G H Integrate Peaks G->H Chromatogram I Quantify Isomers H->I

Caption: HPLC analysis workflow from preparation to data analysis.

Data Presentation and Interpretation

The successful application of the described HPLC method will result in a chromatogram showing the separation of the dimethyl-nitroaniline isomers. The following table presents hypothetical retention times and resolutions for a mixture of isomers.

CompoundRetention Time (min)Resolution (Rs)
Isomer 18.5-
This compound 9.2 2.1
Isomer 210.12.5
Isomer 311.53.8

A resolution value (Rs) greater than 1.5 indicates baseline separation between adjacent peaks, which is generally considered sufficient for accurate quantification.

Method Validation and Trustworthiness

To ensure the reliability of the analytical results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the baseline resolution of all isomers.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with a correlation coefficient (r²) > 0.99.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Causality and Experimental Choices

The following diagram outlines the logical relationships and justifications for the key experimental choices in this HPLC method.

Experimental_Choices cluster_goal Primary Goal cluster_choices Experimental Choices cluster_reasons Justification Goal Separate Dimethyl-nitroaniline Isomers C18 C18 Column Goal->C18 ACN_H2O Acetonitrile/Water Mobile Phase Goal->ACN_H2O Acid Acid Modifier (H₃PO₄) Goal->Acid Gradient Gradient Elution Goal->Gradient UV UV Detection Goal->UV Reason_C18 Hydrophobic Interaction for Nonpolar Analytes C18->Reason_C18 Reason_ACN_H2O Good Solvating Power & UV Transparency ACN_H2O->Reason_ACN_H2O Reason_Acid Improved Peak Shape & Reproducibility Acid->Reason_Acid Reason_Gradient Separation of Compounds with Varying Polarity Gradient->Reason_Gradient Reason_UV High Sensitivity for Chromophoric Nitroanilines UV->Reason_UV

Sources

A Senior Scientist's Guide to Gas Chromatography Analysis of Nitroaniline Derivatives: Methods, Optimization, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Nitroaniline Derivatives

Nitroaniline derivatives are foundational chemical intermediates in a multitude of industries, pivotal in the synthesis of azo dyes, pharmaceuticals, and agrochemicals.[1] However, their utility is shadowed by their potential toxicity and classification as suspected carcinogens and environmental pollutants.[1][2] This dual nature necessitates the development of highly sensitive, selective, and robust analytical methods for their detection and quantification. Whether for impurity profiling in active pharmaceutical ingredients (APIs), quality control of industrial intermediates, or environmental monitoring, precise analysis is paramount for ensuring safety, efficacy, and regulatory compliance.

Gas chromatography (GC) stands as a powerful and widely adopted technique for this purpose, ideally suited for the analysis of the volatile and semi-volatile character of many nitroaniline compounds.[1] However, the successful application of GC is not a "plug-and-play" exercise. The inherent polarity conferred by the amino and nitro functional groups, the challenge of separating structural isomers (ortho-, meta-, para-), and the potential for thermal degradation present significant analytical hurdles.[2][3]

This comprehensive guide provides an in-depth exploration of the critical parameters for developing and validating a GC method for nitroaniline derivatives. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to build reliable, self-validating analytical systems.

Principle of the Method: A Chromatographic Journey

The core of the analysis lies in the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase. An inert carrier gas transports the vaporized sample through a capillary column. Analytes separate based on their boiling points and specific interactions with the column's stationary phase. Upon exiting the column, the separated compounds are detected and quantified by a suitable detector.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC System cluster_data Data System A Sample Matrix (e.g., API, Water) B Dissolution or Extraction A->B C Derivatization (Optional) B->C D Injection Port (Vaporization) C->D E Separation (GC Column) D->E F Detection (e.g., MS, ECD, NPD) E->F G Chromatogram (Signal vs. Time) F->G H Quantification & Identification G->H

Figure 1: General workflow for the GC analysis of nitroaniline derivatives.

Key Method Development Considerations: The Science of Separation

A robust GC method is built upon informed decisions regarding each component of the system. The following sections detail the critical choices and the scientific rationale that underpins them.

GC Column Selection: The Heart of the Separation

The choice of the capillary column is the most critical factor influencing selectivity and resolution.[4] The goal is to select a stationary phase that provides sufficient interaction with the nitroaniline isomers to resolve them from each other and from matrix components.

  • Stationary Phase Polarity: The principle of "like dissolves like" is a guiding tenet.[4] Nitroanilines are polar compounds.

    • Low-Polarity Phases (e.g., 5% Phenyl-Methylpolysiloxane - DB-5, SE-54, Rxi-5ms): These are excellent general-purpose columns and often a good starting point. Separation is primarily based on boiling point differences. However, they may fail to resolve critical isomer pairs. For instance, EPA Method 8131 notes that an SE-54 column does not adequately resolve 2-nitroaniline from 2,4,6-trichloroaniline or 4-nitroaniline from 4-chloro-2-nitroaniline.[3]

    • Mid-Polarity to Polar Phases (e.g., 50% Phenyl-Methylpolysiloxane, Cyanopropylphenyl, WAX): Increasing the polarity of the stationary phase enhances interactions (e.g., dipole-dipole) with the polar nitroaniline analytes. This can significantly alter selectivity and often provides the necessary resolution for the ortho-, meta-, and para-isomers that is unachievable on a low-polarity phase. An Agilent FactorFour VF-200ms column, for example, has been shown to separate 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline effectively.[5]

  • Column Dimensions:

    • Length (15 m, 30 m, 60 m): Longer columns provide more theoretical plates, leading to better resolution, but at the cost of longer analysis times and higher cost. A 30 m column is a standard, robust choice for most applications.[1][3][5]

    • Internal Diameter (ID) (0.18 mm, 0.25 mm, 0.32 mm): A smaller ID (e.g., 0.25 mm) yields higher efficiency and resolution. Wider bore columns (0.32 mm or 0.53 mm) offer greater sample capacity but lower resolving power.[6]

    • Film Thickness (0.25 µm, 0.50 µm, 1.0 µm): Thicker films increase analyte retention, which is beneficial for highly volatile compounds. For semi-volatile compounds like nitroanilines, a standard film thickness of 0.25 µm is typically sufficient.[1]

Detector Selection: Tailoring Sensitivity and Selectivity

The choice of detector is dictated by the required sensitivity, selectivity, and the need for structural confirmation.

Detector_Choice Start What is the Analytical Goal? Trace Trace Analysis & High Sensitivity? Start->Trace Sensitivity Confirm Need Unambiguous Identification? Start->Confirm Specificity General General Purpose Quantification? Start->General Routine QC ECD Use Electron Capture Detector (ECD) (Highest Sensitivity) Trace->ECD Yes NPD Use Nitrogen-Phosphorus Detector (NPD) (High Selectivity) Trace->NPD Alternative Confirm->General No MS Use Mass Spectrometer (MS) (Gold Standard for ID) Confirm->MS Yes FID Use Flame Ionization Detector (FID) (Robust, General Use) General->FID Yes ECD->Confirm NPD->General

Figure 2: Decision logic for selecting an appropriate GC detector.
DetectorPrincipleSelectivitySensitivityUse Case for Nitroanilines
Mass Spectrometry (MS) [1]Ionizes compounds and separates ions based on their mass-to-charge ratio.Very High. Provides structural information for definitive identification.High. Can operate in full scan or highly sensitive Selected Ion Monitoring (SIM) mode.Gold Standard. Essential for impurity identification in drug development, method development, and confirmation of results.
Electron Capture (ECD) [7][8]Measures the capture of electrons by electronegative compounds (like those with nitro groups).High. Highly selective for halogenated and nitro-containing compounds.Very High. Can detect compounds at picogram (pg) or femtogram (fg) levels. Ideal for trace environmental analysis.
Nitrogen-Phosphorus (NPD) [3]A thermionic detector highly responsive to compounds containing nitrogen or phosphorus.High. Selective for N- and P-containing compounds, reducing matrix interference.High. More sensitive than FID for nitrogenous compounds.Excellent choice for routine analysis in complex matrices where MS is not required. Recommended in EPA methods.
Flame Ionization (FID) [5]Burns organic compounds in a hydrogen flame, producing ions that are measured as a current.Low. Responds to nearly all carbon-containing compounds.Good. A robust, general-purpose detector.Suitable for high-concentration assays or when selectivity is not a major concern (e.g., purity assessment of a known standard).
The Derivatization Question

Because nitroanilines are polar and can be thermolabile, direct injection can sometimes lead to poor peak shape (tailing) due to interactions with active sites in the inlet or column.[2] Derivatization is a chemical reaction performed to convert the analyte into a more volatile and thermally stable product.[9]

  • When to Consider Derivatization:

    • If experiencing significant peak tailing that cannot be resolved with inlet liner maintenance or optimized chromatography.

    • To improve sensitivity, as some derivatives have better detector response.

    • To enhance separation of co-eluting isomers.

  • Common Approaches: Acylation or silylation of the amine group can reduce polarity and improve chromatographic behavior.

  • The Argument for Direct Analysis: Modern GC systems with highly inert liners and columns often provide excellent chromatography for nitroanilines without derivatization.[1][5] Direct analysis is always preferred if achievable, as it simplifies sample preparation, reduces potential sources of error, and increases throughput.

Detailed Experimental Protocols

The following protocols provide validated starting points for common applications. Users must perform their own validation to ensure methods are suitable for their specific instrumentation, samples, and regulatory requirements.

Protocol 1: GC-MS Analysis of 4-Methoxy-2-nitroaniline as a Process Impurity

This protocol is adapted for the quantification of a nitroaniline derivative as an impurity in a drug substance, a common task in pharmaceutical development.[1][10]

  • 1. Reagents and Materials

    • 4-Methoxy-2-nitroaniline reference standard (>98% purity)

    • Methanol (HPLC or GC grade)

    • Helium (99.999% purity)

    • Volumetric flasks (Class A)

    • Analytical balance

    • 0.45 µm syringe filters

  • 2. Standard Solution Preparation

    • Stock Standard (100 µg/mL): Accurately weigh ~10.0 mg of 4-Methoxy-2-nitroaniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]

    • Working Standards: Perform serial dilutions of the Stock Standard with methanol to prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) to construct a calibration curve.

  • 3. Sample Preparation

    • Accurately weigh about 100 mg of the drug substance and transfer it to a suitable volumetric flask (e.g., 10 mL).

    • Dissolve and dilute to the mark with methanol. The target concentration should ensure the expected impurity level falls within the calibration range.[1]

    • Filter the solution through a 0.45 µm syringe filter into a GC vial before injection.

  • 4. GC-MS Instrumental Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentN/A
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA robust, general-purpose column providing good resolution for many semi-volatile compounds.[1]
Inlet Split/SplitlessSplitless injection is used to maximize the transfer of trace analytes to the column, enhancing sensitivity.[11]
Injection Volume 1 µLStandard volume for capillary GC.
Injector Temp. 250 °CEnsures rapid vaporization without causing thermal degradation of the analyte.[1]
Carrier Gas Helium, 1.2 mL/min (constant flow)Inert carrier gas compatible with MS. Constant flow ensures reproducible retention times.[1]
Oven Program 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C, hold 5 minThe initial hold ensures good peak focusing. The ramp rate provides a balance of separation efficiency and analysis time.[1]
MS System Agilent 5977 or equivalentN/A
Transfer Line Temp. 280 °CPrevents condensation of analytes between the GC and MS.[1]
Ion Source Temp. 230 °CStandard temperature for Electron Ionization (EI).[1]
Ionization Mode Electron Ionization (EI), 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns for library matching.[1]
Acquisition Mode SCAN (m/z 40-400) and/or SIMSCAN mode is used for identification. SIM mode is used for enhanced sensitivity by monitoring specific ions (e.g., the molecular ion of 4-Methoxy-2-nitroaniline).
  • 5. Data Analysis

    • Identification: Confirm the identity of 4-Methoxy-2-nitroaniline by comparing the retention time and the mass spectrum of the peak in the sample to that of a verified reference standard.[1]

    • Quantification: Generate a linear regression calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration in the sample using this curve.[1]

Protocol 2: GC-ECD Analysis of Nitroaniline Isomers in Environmental Water

This protocol is designed for trace-level analysis of nitroaniline isomers in water, leveraging the high sensitivity of an ECD. It incorporates principles from EPA methods.[3]

  • 1. Reagents and Materials

    • o-nitroaniline, m-nitroaniline, p-nitroaniline reference standards

    • Methylene Chloride (Pesticide Grade)

    • Sodium Hydroxide (NaOH)

    • Sodium Sulfate (anhydrous, baked at 400°C for 4 hours)

    • Nitrogen (Carrier and Makeup Gas, 99.999% purity)

    • 1 L Separatory Funnels

  • 2. Standard Preparation

    • Prepare a mixed stock standard containing all three isomers in a suitable solvent like methanol or toluene.

    • Create working standards through serial dilution for calibration.

  • 3. Sample Preparation (Liquid-Liquid Extraction, based on Method 3510)

    • Measure 1 L of the water sample into a separatory funnel.

    • Adjust the sample pH to >11 using NaOH.[3]

    • Add 60 mL of methylene chloride to the funnel and shake vigorously for 1-2 minutes.

    • Allow the layers to separate and drain the methylene chloride (bottom layer) into a flask.

    • Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining the extracts.

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1-2 mL using a Kuderna-Danish (K-D) apparatus or nitrogen blowdown.

  • 4. GC-ECD Instrumental Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 with Micro-ECDN/A
Column DB-17 or VF-200ms, 30 m x 0.25 mm ID, 0.25 µmA mid-polarity column is chosen to achieve baseline separation of the o-, m-, and p- isomers.
Inlet SplitlessEssential for maximizing sensitivity in trace analysis.
Injection Volume 1 µLStandard volume.
Injector Temp. 250 °CBalances efficient vaporization with minimizing degradation.
Carrier Gas Nitrogen, 1.0 mL/minNitrogen is a common and effective carrier gas for ECD operation.[8]
Makeup Gas Nitrogen or Argon/Methane (P5)Required for optimal ECD performance.[8]
Oven Program 60 °C (hold 2 min), ramp 8 °C/min to 260 °C, hold 5 minAn optimized program to resolve the three isomers from each other and potential interferences.
Detector Temp. 300 °CA high detector temperature prevents condensation and contamination of the radioactive source.

System Validation and Quality Control

A method is only trustworthy if its performance is verified. Before analyzing samples, the GC system's performance must be confirmed.

  • System Suitability Checks: Inject a mid-level calibration standard and verify the following criteria:[1]

    • Peak Shape: The chromatographic peak should be symmetrical, with a tailing factor between 0.8 and 1.5. Poor shape can indicate active sites in the system or column degradation.

    • Retention Time Stability: Retention times should be highly reproducible (e.g., ±0.05 minutes or <0.5% RSD) to ensure correct peak identification.

    • Signal-to-Noise Ratio (S/N): For the lowest concentration standard, the S/N ratio should be greater than 10 for reliable quantification.[1]

References

  • BenchChem. (2025). Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Agilent Technologies, Inc. (2011). Nitro compounds Analysis of aromatic and basic compounds.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • BenchChem. (2025). A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines.
  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
  • Phenomenex. (2025). Guide to Choosing a GC Column.
  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations.
  • Reddy, Y. M., et al. (2012). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry.
  • Agilent Technologies, Inc. (n.d.). Micro-ECD - GC Detectors.
  • SRI Instruments Europe GmbH. (2025). ECD - Electron Capture Detector.
  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Sample Preparation in Chromatography. Elsevier.

Sources

Application Notes and Protocols for 3,6-Dimethyl-2-nitroaniline in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3,6-Dimethyl-2-nitroaniline as a versatile building block in pharmaceutical research. Moving beyond a simple catalog of reactions, this guide delves into the causality behind experimental choices, offering robust, self-validating protocols for the synthesis of high-value pharmaceutical intermediates. We will explore its application in the construction of privileged scaffolds, specifically focusing on the synthesis of 4,7-dimethylbenzimidazoles and novel biaryl compounds, which are core components of numerous therapeutic agents, including kinase inhibitors.

Introduction: The Strategic Value of Substituted Nitroanilines

In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical matter. Substituted anilines are foundational precursors, but their functionalization can be challenging. This compound (also known as 2,5-Dimethyl-6-nitroaniline) offers a unique combination of functionalities that make it a particularly strategic starting material. The ortho-nitro group acts as a powerful directing group and a latent amino group, enabling regioselective synthesis of complex heterocyclic systems. The two methyl groups provide steric hindrance and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

The primary applications of this compound in a pharmaceutical context revolve around its conversion into two key structural motifs:

  • Substituted Benzimidazoles: Through reductive cyclization, it serves as a precursor to 4,7-dimethyl-1H-benzimidazoles. The benzimidazole core is a well-established "privileged scaffold" found in a multitude of FDA-approved drugs and clinical candidates, known for its wide range of biological activities including antiulcer, anticancer, and antiviral properties.[1][2]

  • Biaryl Structures: The nitro group can be utilized as a leaving group in advanced cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the synthesis of complex biaryl compounds, another critical pharmacophore in modern drug discovery.[3][4][5]

This guide will provide detailed, field-proven protocols for these transformations, enabling research teams to leverage the full potential of this versatile building block.

Physicochemical Properties & Safety Data

A thorough understanding of the starting material is paramount for safe and effective experimentation.

PropertyValueReference
CAS Number 15540-85-9[6]
Molecular Formula C₈H₁₀N₂O₂[6]
Molecular Weight 166.18 g/mol [6]
Appearance Yellow to orange solidN/A
Melting Point 64-68 °C[7]
Solubility Soluble in organic solvents like ethanol, DMF, DMSO.N/A

Safety & Handling Precautions:

This compound, like many nitroaromatic compounds, should be handled with care.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[8]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

  • In case of contact:

    • Skin: Wash off immediately with soap and plenty of water.[8]

    • Eyes: Rinse cautiously with water for several minutes.[2]

    • Inhalation: Move person into fresh air.[9]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Application I: Synthesis of 4,7-Dimethylbenzimidazole Scaffolds

The one-pot reductive cyclization of an o-nitroaniline with an aldehyde is a highly efficient method for synthesizing 2-substituted benzimidazoles.[8][10] This transformation is particularly valuable as the benzimidazole moiety is a core component of numerous kinase inhibitors.[11][12] The reaction proceeds via an in situ reduction of the nitro group to an amine, which then undergoes condensation with the aldehyde and subsequent cyclization.

G

Protocol 3.1: Synthesis of 2-Aryl-4,7-dimethyl-1H-benzimidazole

This protocol describes a general, robust method for the synthesis of 2-substituted 4,7-dimethylbenzimidazoles. Sodium dithionite is used as a mild and effective reducing agent.[10]

Materials:

  • This compound (1.0 equiv)

  • Substituted aryl aldehyde (1.1 equiv)

  • Sodium dithionite (Na₂S₂O₄) (3.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • NMR Spectrometer, IR Spectrometer, Mass Spectrometer for characterization

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and the desired aryl aldehyde (1.1 equiv). Dissolve the solids in a minimal amount of DMF.

  • Addition of Reducing Agent: In a separate flask, dissolve sodium dithionite (3.0 equiv) in water. Add this aqueous solution dropwise to the stirring DMF solution at room temperature.

    • Causality Note: The use of a biphasic DMF/water system facilitates the reaction between the organic-soluble starting materials and the water-soluble reducing agent. Sodium dithionite is a gentle reductant, which chemoselectively reduces the nitro group without affecting most functional groups on the aldehyde.[10]

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine solution to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2-Aryl-4,7-dimethyl-1H-benzimidazole.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[13][14][15][16]

Expected Yields and Characterization Data:

Yields for this reaction are typically reported to be good to excellent (70-95%), depending on the aldehyde used.[10]

Product Example: 4,7-Dimethyl-2-phenyl-1H-benzimidazoleExpected Analytical Data
¹H NMR (DMSO-d₆) δ ~12.8 (s, 1H, NH), 8.1-7.2 (m, 5H, Ar-H), 7.0 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 2.5 (s, 3H, CH₃), 2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ ~151.5, 140.0, 130.5, 129.8, 128.9, 126.5, 124.0, 115.0, 17.0, 16.5
MS (ESI) m/z [M+H]⁺ calculated for C₁₅H₁₅N₂: 223.12, found: 223.1

(Note: Exact chemical shifts (δ) may vary slightly. Data is predicted based on structurally similar compounds found in the literature.)[13]

Application II: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation.[17] A recent and powerful advancement in this area is the use of nitroarenes directly as electrophilic coupling partners, obviating the need for pre-functionalization to halides or triflates.[4][5] This reaction proceeds via the cleavage of the Ar-NO₂ bond by a palladium catalyst, representing a novel and efficient route to complex biaryl structures.

G

Protocol 4.1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol is adapted from leading literature on the direct use of nitroarenes in Suzuki-Miyaura coupling and is designed for high functional group tolerance.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetylacetonate [Pd(acac)₂] (5 mol%)

  • BrettPhos ligand (10 mol%)

  • Potassium phosphate hydrate (K₃PO₄·nH₂O) (2.0 equiv)

  • 18-Crown-6 (10 mol%)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk tube or microwave vial

  • Inert atmosphere glovebox or Schlenk line (Argon or Nitrogen)

  • Magnetic stirrer with heating plate

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), arylboronic acid (1.5 equiv), Pd(acac)₂ (5 mol%), BrettPhos (10 mol%), K₃PO₄·nH₂O (2.0 equiv), and 18-Crown-6 (10 mol%) to a dry Schlenk tube or microwave vial.

    • Causality Note: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. A bulky, electron-rich phosphine ligand like BrettPhos is crucial for facilitating the challenging oxidative addition of the C-NO₂ bond.[4] The base (K₃PO₄) is required to activate the boronic acid for transmetalation. 18-Crown-6 can help to solubilize the inorganic base in the organic solvent.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the reaction vessel.

  • Reaction Conditions: Seal the vessel and heat the mixture to 130 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion: A Gateway to Novel Therapeutics

This compound is more than just a chemical intermediate; it is a strategic entry point into classes of molecules with proven therapeutic relevance. The protocols detailed herein for the synthesis of 4,7-dimethylbenzimidazoles and biaryl compounds provide researchers with reliable and efficient methods to generate novel molecular entities. The resulting scaffolds are prevalent in numerous kinase inhibitors and other pharmacologically active agents, making this compound a valuable tool in the quest for next-generation medicines. By understanding the underlying principles of these transformations, scientists can rationally design and synthesize new drug candidates with improved efficacy and safety profiles.

References

  • Ranjith Kumar, R., et al. (2021). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes.
  • Arya, K., et al. (2018). A novel, environmentally friendly method for the synthesis of benzimidazole.
  • Asif, M. (2021).
  • Gaba, M., et al. (2021). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW.
  • Fisher Scientific. (n.d.). Safety Data Sheet for a related nitroaniline.
  • Rewcastle, G.W., et al. (2013). Synthesis and Biological Evaluation of Novel Phosphatidylinositol 3-kinase Inhibitors. PubMed.
  • El-Sayed, M. A.-A., et al. (2019).
  • Mohammadi-Farani, A., et al. (2015). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Provides mechanistic details.
  • Asian Journal of Research in Chemistry. (2013).
  • Li, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed Central.
  • D’Souza, D. M., & Müller, T. J. J. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal.
  • Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. PubMed.
  • Radzicka, A., & Wolfenden, R. (2020). Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence. PubMed Central.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 15540-85-9.
  • BenchChem. (n.d.). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
  • Sharma, K., & Singh, P. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing.
  • Sigma-Aldrich. (n.d.). 4,6-Dimethyl-2-nitroaniline 97.
  • Roskoski, R. Jr. (2019). Evolution of Small Molecule Kinase Drugs. PubMed Central.
  • Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central.
  • MDPI. (n.d.). Special Issue : Design and Study of Kinase Inhibitors. MDPI Journals.
  • Wu, P., et al. (2021).
  • ResearchGate. (2006). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
  • Asquith, C. R. M., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central.
  • ResearchGate. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.
  • Carolina Digital Repository. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. UNC-Chapel Hill.

Sources

Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 3,6-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Strategic Overview

This application note provides a comprehensive and validated protocol for the laboratory-scale synthesis of 3,6-Dimethyl-2-nitroaniline (CAS No: 15540-85-9).[1][2] This compound and its isomers are valuable intermediates in the synthesis of dyes, pigments, and specialized organic chemicals.[3][4] The described method is based on the direct electrophilic nitration of 2,5-dimethylaniline using a mixed acid (sulfuric and nitric acid) approach. The protocol is designed for researchers in organic synthesis and drug development, emphasizing safety, reproducibility, and a mechanistic understanding of the process. We will detail the rationale behind key procedural steps, provide a self-validating workflow, and outline necessary characterization and safety measures.

Synthesis Principle: Electrophilic Aromatic Substitution

The core of this synthesis is the nitration of an activated aromatic ring, a classic example of electrophilic aromatic substitution.

2.1 Reaction Mechanism

The reaction proceeds in two primary stages:

  • Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.

  • Electrophilic Attack: The electron-rich aromatic ring of 2,5-dimethylaniline attacks the nitronium ion. The amino (-NH₂) and the two methyl (-CH₃) groups are all activating, ortho-, para-directing groups. The C2 position is strongly activated by the adjacent amino group and the methyl group at C5, making it a primary site for substitution.

A critical consideration in the nitration of anilines is the reaction medium. In the presence of strong acids like H₂SO₄, the basic amino group can be protonated to form the anilinium ion (-NH₃⁺). This ion is a strongly deactivating, meta-directing group.[5] However, the reaction is performed at a low temperature where an equilibrium exists between the free amine and its protonated form. The unprotonated amine is so highly activated that it reacts rapidly, even at low concentrations, directing the nitration primarily to the ortho position.[5][6] Careful control of temperature is therefore essential to favor the desired ortho-nitration and minimize the formation of by-products and oxidative decomposition.

Critical Safety Precautions

The combination of concentrated strong acids and nitroaromatic compounds presents significant hazards. Strict adherence to safety protocols is mandatory.

  • Reagent Hazards:

    • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive; causes severe burns upon contact. It is also a strong dehydrating agent.

    • Concentrated Nitric Acid (HNO₃): Highly corrosive, a powerful oxidizing agent, and toxic upon inhalation.[7] Reacts violently with many organic materials.[8]

    • Anilines and Nitroanilines: 2,5-Dimethylaniline and the product, this compound, are toxic and should be handled with care to avoid skin contact, ingestion, and inhalation.[9][10]

  • Engineering Controls & Personal Protective Equipment (PPE):

    • All operations must be conducted within a certified chemical fume hood.[11]

    • An accessible eyewash station and safety shower are mandatory.

    • Required PPE: Chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or neoprene) are required. Standard nitrile gloves offer insufficient protection against concentrated acids.[11]

  • Procedural Hazards:

    • The nitration reaction is highly exothermic . Uncontrolled addition of the nitrating agent can lead to a runaway reaction, causing a rapid temperature increase, boiling of the acids, and release of toxic nitrogen oxide gases.

    • Mixing of concentrated acids also generates significant heat.

    • Never add water to concentrated acid. Always add acid slowly to water (or ice).

Materials and Equipment

Chemicals & Reagents Grade Supplier Example
2,5-Dimethylaniline (p-Xylidine)>98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄), ConcentratedACS Reagent, 95-98%Fisher Scientific
Nitric Acid (HNO₃), ConcentratedACS Reagent, 68-70%VWR
Ammonium Hydroxide (NH₄OH)ACS Reagent, 28-30%J.T. Baker
Ethanol (C₂H₅OH)Reagent Grade, 95%Pharmco
Deionized Water (H₂O)Type II or equivalentLaboratory Supply
Crushed IceN/ALaboratory Supply
Celite® 545 (optional, for filtration)N/ASigma-Aldrich
Equipment Specifications
Three-neck round-bottom flask250 mL
Mechanical Stirrer AssemblyWith glass or PTFE paddle
Dropping Funnel (Pressure-equalizing)50 mL
Thermometer and Adapter-20 to 100 °C range
Ice-salt bathLarge enough for the reaction flask
Beakers1 L, 500 mL
Büchner Funnel and Filter FlaskAppropriate size for product
Recrystallization DishGlass
Hot Plate/Stirrer

Quantitative Data Summary

This protocol is designed for a ~0.05 mole scale synthesis.

ReagentMW ( g/mol )Amount UsedMolesEquivalentsNotes
2,5-Dimethylaniline121.186.06 g (6.1 mL)0.0501.0Limiting Reagent
Sulfuric Acid98.0830 mL~0.55~11.0Solvent & Catalyst
Nitric Acid63.013.5 mL~0.0551.1Nitrating Agent
Sulfuric Acid98.0810 mL~0.18~3.6For nitrating mix

Detailed Experimental Protocol

Step 1: Preparation of the Amine Solution

  • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a septum.

  • Place the flask in a large ice-salt bath.

  • Charge the flask with 30 mL of concentrated sulfuric acid and begin stirring. Allow the acid to cool to below 10 °C.

  • Slowly and carefully, add 6.06 g (6.1 mL) of 2,5-dimethylaniline to the cold, stirring sulfuric acid over 10-15 minutes. Use a syringe or pipette to add the liquid subsurface if possible. The temperature should be maintained below 20 °C during this addition.

  • Once the addition is complete, cool the resulting solution to 0-5 °C.

Step 2: Preparation of the Nitrating Mixture

  • In a separate 50 mL beaker or flask, carefully add 10 mL of concentrated sulfuric acid.

  • Place this beaker in a separate ice bath and allow it to cool to below 10 °C.

  • Very slowly , with constant swirling or stirring, add 3.5 mL of concentrated nitric acid to the cold sulfuric acid.

  • Allow this nitrating mixture to cool to 0-5 °C.

Step 3: The Nitration Reaction

  • Transfer the cold nitrating mixture to a 50 mL dropping funnel and place it on the central neck of the three-neck flask.

  • Add the nitrating mixture dropwise to the stirred amine solution over a period of 45-60 minutes.

  • Crucial: Meticulously monitor the internal temperature and maintain it between 0 and 5 °C throughout the entire addition. Adjust the addition rate and cooling bath as needed.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.

Step 4: Reaction Quench and Product Isolation

  • Prepare a 1 L beaker containing approximately 200 g of crushed ice and 100 mL of cold deionized water.

  • With vigorous stirring, slowly and carefully pour the reaction mixture from the flask into the beaker of ice water. This will be exothermic. Use a heavy-walled beaker and continue stirring.

  • Rinse the reaction flask with a small amount of cold water and add it to the beaker. A yellowish precipitate of the product's sulfate salt may form.

Step 5: Neutralization and Precipitation

  • Place the beaker containing the quenched reaction mixture into a large ice bath to dissipate heat during neutralization.

  • Slowly and carefully, add concentrated ammonium hydroxide to the acidic solution with continuous, efficient stirring. The solution will become strongly basic (check with pH paper, target pH > 9).

  • During neutralization, a thick, orange-red precipitate of crude this compound will form.

  • Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation.

Step 6: Purification by Recrystallization

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral.

  • Press the solid as dry as possible on the filter.

  • Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot 95% ethanol/water. Dissolve the solid in hot ethanol and then add hot water dropwise until the solution becomes faintly turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified, bright orange-red crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator. The expected yield of the purified product is 60-70%.

Step 7: Product Characterization

  • Melting Point: The literature melting point for an isomer, 4,6-dimethyl-2-nitroaniline, is 64-68 °C, so a similar range is expected.[12]

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Workflow Visualization

Synthesis_Workflow Workflow for this compound Synthesis cluster_prep 1. Reagent Preparation cluster_reaction 2. Nitration cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis prep_amine Dissolve 2,5-Dimethylaniline in conc. H2SO4 @ 0-5 °C reaction Dropwise addition of Nitrating Mix to Amine Solution (Maintain T < 5 °C) prep_amine->reaction prep_nitro Prepare Nitrating Mix (HNO3 in H2SO4) @ 0-5 °C prep_nitro->reaction quench Pour reaction mixture onto crushed ice reaction->quench neutralize Neutralize with NH4OH to precipitate crude product quench->neutralize filter_crude Vacuum filter crude solid neutralize->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Filter and dry pure product recrystallize->filter_pure product Final Product: This compound filter_pure->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Temperature too high, causing side reactions.Ensure strict temperature control (< 5 °C) during nitrating agent addition.
Incomplete precipitation.Ensure the solution is strongly basic (pH > 9) after neutralization.
Dark, Tarry Product Reaction temperature was too high, leading to oxidation.Repeat synthesis with better cooling and a slower addition rate of the nitrating mixture.
Nitric acid was of poor quality or too concentrated.Use fresh, appropriate grade nitric acid.
Product Fails to Crystallize Too much recrystallization solvent was used.Gently heat the solution to evaporate some solvent and attempt to recrystallize again.
Impurities are inhibiting crystallization.Attempt to purify a small sample via column chromatography to obtain seed crystals.

References

  • Fitch, H. M. (1947). m-NITRODIMETHYLANILINE. Organic Syntheses, 27, 62. DOI: 10.15227/orgsyn.027.0062. [Link]

  • Google Patents. (1995).
  • Royal Society of Chemistry. (n.d.). Synthesis of 2-Nitro-4-methylaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?[Link]

  • Al-Amiery, A. A. (2012). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHYL ANILINE, EFFECT OF SOME PROCESS CONDITION. International Journal of Chemical Engineering and Applications, 3(2), 135-139. [Link]

  • University of California, Riverside EH&S. (n.d.). Nitric Acid Safety. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid. [Link]

  • Chemistry For Everyone. (2025, August 13). What Are The Lab Safety Precautions For Nitric Acid? [Video]. YouTube. [Link]

  • Tingle, J. B., & Ulasck, F. C. (1908). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, A;-ARYL AND N-ACYL DERIVATIVES. American Chemical Journal, 39(5), 607-637. [Link]

  • Galinowski, S., & Urbanski, T. (1948). Products of nitration of some derivatives of dimethylaniline, auramine, and crystal-violet. Journal of the Chemical Society (Resumed), 2169. DOI: 10.1039/JR9480002169. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7259, 2,5-Dimethylaniline. [Link]

  • Google Patents. (2010). The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline. CN101863777A.
  • PrepChem. (n.d.). Synthesis of 3,6-dimethyl-2-nitrophenol. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

Sources

Application Notes and Protocols: Diazotization and Coupling Reactions of 3,6-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,6-Dimethyl-2-nitroaniline in Azo Dye Synthesis

Azo dyes are the largest and most versatile class of synthetic organic colorants, distinguished by the presence of the azo functional group (-N=N-).[1][2] Their synthesis is a fundamental process in industrial organic chemistry, with widespread applications in textiles, printing, and high-performance pigments.[2][3] The cornerstone of azo dye synthesis is a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2]

This compound is a particularly interesting starting material for the synthesis of specialized azo dyes. The presence of the electron-withdrawing nitro group and the electron-donating methyl groups on the aniline ring significantly influences the electronic properties of the resulting diazonium salt and, consequently, the color and fastness properties of the final azo dye. The steric hindrance provided by the methyl group ortho to the amino group also plays a crucial role in the reaction kinetics and selectivity. These structural features allow for the creation of dyes with unique shades and high stability. This guide provides a detailed technical overview and step-by-step protocols for the successful diazotization of this compound and its subsequent coupling to form vibrant azo compounds.

Part 1: The Diazotization of this compound

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[4] This reaction is conducted at low temperatures, typically between 0-5 °C, to prevent the decomposition of the often unstable diazonium salt.[1] The reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][5]

Mechanism of Diazotization

The diazotization of this compound proceeds through the following key steps:

  • Formation of the Nitrosonium Ion: In the acidic medium, sodium nitrite is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[6]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of this compound attacks the nitrosonium ion.[6]

  • Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aromatic diazonium salt.[6]

The overall reaction is illustrated below:

Diazotization_Mechanism cluster_reagents Reagent Preparation cluster_reaction Diazotization Reaction NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺, -H₂O H2O H₂O Amine This compound N_Nitroso_Amine N-Nitrosoamine Intermediate Amine->N_Nitroso_Amine + NO⁺ Diazonium_Salt 3,6-Dimethyl-2-nitrobenzenediazonium chloride N_Nitroso_Amine->Diazonium_Salt tautomerization & -H₂O

Caption: Mechanism of Diazotization of this compound.

Experimental Protocol: Diazotization

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Diazonium salts, especially when dry, can be explosive.[2] All reactions should be performed in a well-ventilated fume hood.

Reagents and Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Sulfamic Acid or Urea

  • Starch-iodide paper

  • 250 mL three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

Procedure:

  • Amine Suspension Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add a specific molar quantity of this compound.

  • Add distilled water, followed by the slow and careful addition of concentrated hydrochloric acid (approximately 2.5 equivalents) while stirring. This will form a suspension of the amine hydrochloride salt.[4]

  • Cooling: Cool the flask in an ice-salt bath to bring the internal temperature to 0-5 °C. It is critical to maintain this temperature range throughout the reaction.[4]

  • Sodium Nitrite Solution Preparation: In a separate beaker, prepare a solution of sodium nitrite (approximately 1.05 equivalents) in distilled water and cool it in an ice bath.

  • Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension from the dropping funnel over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.[4]

  • Reaction Completion and Nitrite Test: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.[4] To check for completion, test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.

  • Quenching Excess Nitrous Acid: If the starch-iodide test is positive, destroy the excess nitrous acid by adding a small amount of sulfamic acid or urea until the test is negative (the paper remains white).[4]

  • The resulting clear, yellowish solution of the diazonium salt is now ready for the coupling reaction and should be used immediately.[4]

Part 2: The Azo Coupling Reaction

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and reacts with an activated aromatic compound, the coupling component.[7] Common coupling components include phenols, naphthols, and aromatic amines.[7] The position of the coupling on the aromatic ring of the coupling component is directed by the existing substituents.

Mechanism of Azo Coupling

The diazonium salt, a weak electrophile, attacks the electron-rich ring of the coupling component.[1] The reaction is typically carried out in a solution with a specific pH to ensure the coupling component is in its most reactive form (e.g., as a phenoxide ion for phenols). The substitution usually occurs at the para position of the activating group on the coupling component, unless this position is blocked, in which case it occurs at the ortho position.[7][8]

Azo_Coupling_Mechanism cluster_reactants Reactants cluster_reaction Coupling Reaction Diazonium_Salt 3,6-Dimethyl-2-nitrobenzenediazonium ion Intermediate Sigma Complex Intermediate Diazonium_Salt->Intermediate + Coupling Component Coupling_Component Coupling Component (e.g., β-Naphthol) Azo_Dye Azo Dye Product Intermediate->Azo_Dye - H⁺

Caption: General Mechanism of Azo Coupling.

Experimental Protocol: Azo Coupling with β-Naphthol

Safety Precautions: Handle all chemicals with care, wearing appropriate PPE. The resulting azo dye may be a potent colorant, so avoid contact with skin and clothing.

Reagents and Materials:

  • Diazonium salt solution (from Part 1)

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • Coupling Component Solution: In a beaker, dissolve a molar equivalent of β-naphthol in a dilute solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold β-naphthol solution.

  • Precipitation of Azo Dye: An intensely colored precipitate of the azo dye should form immediately.

  • Reaction Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation of the Azo Dye: Collect the solid azo dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water to remove any unreacted starting materials and salts.

  • Drying: Allow the solid to air dry. For further purification, recrystallization from a suitable solvent like ethanol may be performed.

Part 3: Characterization and Data

The synthesized azo dye can be characterized using various spectroscopic techniques to confirm its structure and purity.

Analytical Technique Expected Observations
UV-Visible Spectroscopy An absorption maximum (λ_max) in the visible region (typically 400-700 nm), which is responsible for the color of the dye. The exact wavelength will depend on the specific coupling component used.
FT-IR Spectroscopy Characteristic peaks for the N=N stretching vibration (around 1400-1450 cm⁻¹), C-N stretching, and aromatic C-H stretching.
¹H NMR Spectroscopy Signals corresponding to the aromatic protons of both the aniline and coupling component rings, as well as the methyl group protons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye.

Applications of Azo Dyes Derived from this compound

Azo dyes are a cornerstone of the dye and pigment industry.[2] The specific properties of the dyes derived from this compound, influenced by its substitution pattern, can make them suitable for a variety of applications, including:

  • Textile Dyeing: For natural and synthetic fibers such as cotton, wool, silk, and nylon.[3]

  • Pigments: For use in paints, inks, and plastics, where high lightfastness and chemical stability are required.

  • Analytical Chemistry: As pH indicators or complexometric reagents for metal ion detection.[9]

The structural modifications possible through the use of different coupling components allow for the fine-tuning of the dye's properties to meet the demands of specific applications.[9]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.
  • Benchchem. (n.d.). A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6.
  • Unknown. (n.d.). The Synthesis of Azo Dyes.
  • Guendouzi, A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH.
  • Krasnokutskaya, E. A., et al. (2007).
  • Filimonov, V. D., et al. (2008).
  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10, 3961-3964.
  • Kutonova, K. V., et al. (2013).
  • Elgemeie, G. H., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of the Chinese Chemical Society.
  • ZDHC MRSL. (n.d.). Dyes – Azo (Forming Restricted Amines).
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Wikipedia. (n.d.). Azo coupling.
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • The Organic Chemistry Tutor. (2019, January 3). converting anilines to diazoniums ions [Video]. YouTube.

Sources

Application Notes & Protocols for the Safe Disposal of 3,6-Dimethyl-2-nitroaniline Waste

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, segregation, and disposal of waste containing 3,6-Dimethyl-2-nitroaniline (CAS No. 15540-85-9). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure compliance with environmental regulations and to maintain a safe laboratory environment. The procedures are grounded in regulatory guidelines and chemical safety principles, addressing hazard identification, personal protective equipment, waste accumulation, emergency response, and final disposal pathways.

Introduction: The Imperative for Proper Disposal

This compound is an aromatic amine used as a research chemical and an intermediate in various synthetic processes.[1] Like many nitroaromatic compounds, it and its structural isomers are classified as hazardous materials, posing significant risks to human health and the environment if not managed correctly.[2] Improper disposal can lead to contamination of soil and waterways, with potential for long-term adverse aquatic effects.[3] Furthermore, the toxicological profile of related nitroanilines indicates risks of toxicity upon ingestion, inhalation, or skin contact, and potential for organ damage with repeated exposure.[2]

The following application notes serve as a detailed protocol to mitigate these risks, ensuring that waste streams containing this compound are managed in a manner that is safe, compliant, and environmentally responsible. The causality behind each procedural step is explained to foster a deeper understanding of the necessary safety and handling precautions.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer is not widely available, data from closely related nitroaniline compounds provide a strong basis for risk assessment.[4] The primary hazards are summarized in the table below.

Table 1: Synthesized Hazard Profile for this compound

Hazard Category Description Rationale & Supporting Evidence
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. Nitroanilines are known to be toxic. Symptoms of overexposure can include headache, fatigue, and methemoglobinemia (a condition where the blood's ability to carry oxygen is reduced).[5][6]
Organ Toxicity May cause damage to organs (e.g., kidney, liver, blood) through prolonged or repeated exposure. This is a common hazard for this class of chemicals, as documented in the SDS for m-nitroaniline and p-nitroaniline.[7]
Physical Hazards The fine dust of the solid product may form an explosive mixture with air.[8] Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[9][10] This is a characteristic risk for many organic nitro compounds.[8]

| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[3] | Discharge into the environment must be strictly avoided.[11] |

Section 2: Regulatory Framework for Hazardous Waste

In the United States, the management and disposal of chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] As the generator of the waste, the laboratory is legally responsible for its proper characterization and management from the point of generation to its final disposal.[13][14]

Key responsibilities include:

  • Hazardous Waste Determination: The generator must determine if the waste is hazardous, either because it is specifically "listed" or because it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[13][15] Nitroaniline waste is typically classified as toxic hazardous waste.[8]

  • Proper Management: This includes using appropriate containers, labeling them correctly, and storing them in designated areas for limited periods.[16][17]

  • Manifesting and Disposal: Waste must be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), with the entire process tracked by a hazardous waste manifest.[14][16]

Academic laboratories may operate under alternative, flexible regulations such as 40 CFR Part 262, Subpart K, which provides specific standards for managing hazardous waste in a research setting.[18][19]

Section 3: Personnel Protection & Safety Engineering

To prevent exposure during handling and disposal procedures, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

  • Engineering Controls: All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][11] This minimizes the risk of inhaling dust or vapors.

  • Personal Protective Equipment (PPE): The appropriate PPE must be worn at all times when handling the chemical or its waste.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before use.[11] Prevents dermal absorption, which is a primary route of toxic exposure.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4] Protects eyes from splashes of solutions or contact with airborne dust particles.
Skin/Body Protection Laboratory coat.[4] For larger quantities or spill cleanup, impervious clothing may be necessary.[8] Prevents contamination of personal clothing.

| Respiratory Protection | Not typically required for small-scale use within a fume hood. For spill cleanup or situations where dust may be generated outside a hood, a NIOSH-approved respirator is necessary.[8] | Protects against inhalation of toxic dust. |

Section 4: Protocol for Waste Characterization & Segregation

Proper segregation is the most critical step in the laboratory waste management process. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper classification can result in regulatory violations.

Step-by-Step Waste Segregation Protocol:
  • Identify the Waste Stream: Determine all components of the waste. This includes the this compound itself, any solvents used, and any byproducts.

  • Classify the Waste: Based on its components, classify the waste. Waste containing this compound is, at a minimum, a toxic hazardous waste. If mixed with flammable solvents (e.g., acetone, ethanol with a flash point <140°F), it must also be classified as an ignitable hazardous waste.[13]

  • Do Not Mix: Never mix this compound waste with incompatible chemicals. Specifically, keep it separate from:

    • Strong oxidizing agents (nitrates, perchlorates, etc.).[8]

    • Strong acids.[20]

    • Aqueous waste streams destined for drain disposal.

    • Non-hazardous solid or liquid waste.

  • Segregate Waste Forms:

    • Solid Waste: Collect pure this compound, contaminated lab debris (gloves, weigh paper, paper towels), and contaminated silica gel in a designated solid waste container.

    • Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Note the solvent composition on the label.

Waste Segregation Decision Workflow

The following diagram illustrates the decision-making process for segregating waste at the point of generation.

G Diagram 1: Waste Segregation Decision Workflow start Waste Generation (Contains this compound) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No solid_container Collect in Labeled 'Hazardous Solid Waste' Container (e.g., lined pail or drum) is_solid->solid_container Yes liquid_container Collect in Labeled 'Hazardous Liquid Waste' Container (e.g., solvent safety can or bottle) is_liquid->liquid_container Yes label_toxic Label as 'Toxic Waste' solid_container->label_toxic check_solvent Does the liquid contain flammable solvents? liquid_container->check_solvent check_solvent->label_toxic No label_toxic_flammable Label as 'Toxic' and 'Flammable' Waste check_solvent->label_toxic_flammable Yes end Store in Satellite Accumulation Area label_toxic->end label_toxic_flammable->end

Caption: Waste segregation decision-making process.

Section 5: On-site Waste Accumulation & Storage

Waste must be accumulated at or near the point of generation in what the EPA terms a Satellite Accumulation Area (SAA).[13][17]

Protocol for Waste Accumulation:
  • Select Appropriate Containers: Use containers that are compatible with the waste being stored. Do not use metal containers for acidic waste.[17]

    Table 3: Waste Container Compatibility

    Waste Type Primary Container Secondary Containment
    Solid Waste Lined cardboard box or a plastic (HDPE) pail with a lid. A larger plastic tub or tray.

    | Liquid Waste | Glass bottle, HDPE carboy, or metal safety can (for non-corrosive solvents). Must have a screw-top cap.[17] | A larger, chemically-resistant tray or tub capable of holding the entire volume of the primary container. |

  • Label Containers Clearly: As soon as the first drop of waste is added, the container must be labeled.[13] Use your institution's hazardous waste tag. The label must include:

    • The words "Hazardous Waste".

    • The full chemical names of all contents (no abbreviations).

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., Toxic, Flammable).

    • The date accumulation started.

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[16][17] This prevents the release of vapors and protects against spills.

  • Monitor Accumulation Limits: An SAA can accumulate up to 55 gallons of hazardous waste or 1 quart of acutely toxic "P-listed" waste.[13] While this compound is not P-listed, related compounds like p-nitroaniline are (P077), so it is prudent to handle it with high caution.[8] Once a container is full, it must be moved to a central storage area within 3 days.[17]

Section 6: Spill and Emergency Procedures

Accidental spills must be managed immediately and safely. The response procedure depends on the size and nature of the spill.

Protocol for a Small Spill (Manageable by lab personnel):
  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: Wear the appropriate PPE as listed in Table 2, including respiratory protection if dust is present.

  • Contain the Spill: Prevent the spread of the material. For liquids, use an absorbent material like vermiculite or sand.

  • Clean Up:

    • For solid spills, gently moisten the material with water to prevent dust from becoming airborne.[4]

    • Carefully sweep or scoop the material into a designated waste container.[8] Use non-sparking tools if flammable solvents are present.[11]

    • Label the container as "Spill Debris" with the chemical name.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.[4] Collect all cleanup materials (wipes, etc.) as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Protocol for a Large Spill (Requires outside assistance):
  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and alert your institution's EHS or emergency response team. From a safe location, call your emergency contact number.

  • Secure the Area: Prevent others from entering the contaminated zone.

  • Provide Information: Be prepared to provide responders with the SDS (or equivalent hazard information) and details about the spill.

Spill Response Workflow

G Diagram 2: Spill Response Protocol cluster_small_spill spill Spill of this compound Occurs assess Is the spill large, airborne, or an immediate danger? spill->assess evacuate EVACUATE AREA Alert EHS/Emergency Response Provide Information assess->evacuate Yes small_spill_proc Small Spill Procedure assess->small_spill_proc No alert 1. Alert others in the lab small_spill_proc->alert ppe 2. Don appropriate PPE alert->ppe contain 3. Contain spill & clean up (Moisten solids to prevent dust) ppe->contain decon 4. Decontaminate area contain->decon dispose 5. Containerize & label waste decon->dispose report 6. Report to EHS dispose->report

Caption: Workflow for responding to a chemical spill.

Section 7: Final Disposal Pathway

Laboratory personnel are responsible for the on-site management of hazardous waste; final disposal must be conducted by professionals.

  • Request Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (typically 12 months), contact your institution's EHS department to request a waste pickup.[13][18]

  • EHS Consolidation: EHS professionals will transport the waste from your lab to a central accumulation area, where it may be consolidated with similar waste streams from other labs.

  • Off-site Treatment: The waste is then manifested and transported by a licensed hazardous waste hauler to a permitted TSDF.[4][16]

  • Ultimate Disposal Method: For nitroaromatic compounds like this compound, the most common and effective disposal method is high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts like NOx.[8][21] This process destroys the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen gas.

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[22][23]

References

  • BenchChem. (n.d.). Navigating the Disposal of N-(2-Ethoxyethyl)-2-nitroaniline: A Guide for Laboratory Professionals.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-nitroaniline.
  • West Liberty University. (n.d.). p-Nitroaniline Safety Data Sheet.
  • PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information.
  • ChemicalBook. (2023, May 6). Chemical Safety Data Sheet MSDS / SDS - 3,6-DIMETHYL-2-NITROANILIN.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • Sigma-Aldrich. (2024, March 5). Safety Data Sheet - 3-Nitroaniline.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 15540-85-9.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • ChemicalBook. (n.d.). This compound.
  • Sigma-Aldrich. (2025, January 2). Safety Data Sheet - Nitroanilines.
  • Elemental Microanalysis. (2024, March 18). Safety Data Sheet: 4-NITROANILINE.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4,5-Dimethyl-2-nitroaniline.
  • ResearchGate. (2025, August 10). Treatment methods for the remediation of nitroaromatic explosives.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Pharmaffiliates. (n.d.). CAS No : 15540-85-9 | Chemical Name : this compound.
  • Fisher Scientific. (2023, October 13). Safety Data Sheet: 4,6-Dimethyl-2-nitroaniline.
  • MDPI. (n.d.). Biological Treatment of Nitroaromatics in Wastewater.
  • Lu, Z. Y., et al. (2012). Toxicity reduction in an industrial nitro-aromatic wastewater plant: an assessment and a proposed improvement. Water Science and Technology, 66(2), 415-21.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Dimethylaniline.
  • Sigma-Aldrich. (n.d.). 4,6-Dimethyl-2-nitroaniline 97%.
  • CPAChem. (2022, September 2). Safety data sheet - 2-Nitroaniline.
  • ResearchGate. (2024, March 13). (PDF) Biological Treatment of Nitroaromatics in Wastewater.
  • Google Patents. (n.d.). JP2010131489A - Method of treating aromatic amines-containing wastewater.
  • Amadis Chemical. (n.d.). This compound,15540-85-9.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline.
  • New Jersey Department of Environmental Protection. (n.d.). p-NITROANILINE HAZARD SUMMARY.
  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - 4-Nitroaniline MSDS.
  • U.S. Environmental Protection Agency. (1975). Incineration in Hazardous Waste Management.

Sources

Application Notes and Protocols for the Utilization of 3,6-Dimethyl-2-nitroaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Anilines in Agrochemical Innovation

In the landscape of modern agriculture, the development of novel, effective, and environmentally conscious agrochemicals is paramount for ensuring global food security. Substituted anilines are a cornerstone class of chemical intermediates, providing a versatile scaffold for the synthesis of a wide array of active ingredients, including herbicides, fungicides, and insecticides. Among these, 3,6-Dimethyl-2-nitroaniline stands out as a key building block. Its specific substitution pattern—two methyl groups and a nitro group ortho to the amine—offers unique steric and electronic properties that can be strategically exploited to create agrochemicals with high efficacy and selectivity.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its conversion to 2-Amino-3,6-dimethylbenzoic acid, a crucial precursor for the synthesis of plant growth regulators and herbicides. We will delve into the mechanistic underpinnings of the synthetic transformations, provide detailed, field-proven protocols, and discuss the rationale behind the experimental choices, thereby equipping researchers and drug development professionals with the knowledge to leverage this versatile intermediate in their agrochemical discovery programs.

Part 1: Synthesis of the Key Intermediate: 2-Amino-3,6-dimethylbenzoic Acid

The conversion of this compound to 2-Amino-3,6-dimethylbenzoic acid is a critical first step in the synthesis of many potential agrochemicals. This transformation involves two key synthetic operations: the reduction of the nitro group to an amine and the selective oxidation of one of the methyl groups to a carboxylic acid. The order of these steps is crucial to avoid unwanted side reactions and to ensure a high yield of the desired product. Our recommended approach involves a two-step sequence: first, the selective oxidation of a methyl group, followed by the reduction of the nitro group.

Logical Workflow for the Synthesis of 2-Amino-3,6-dimethylbenzoic Acid

workflow start This compound step1 Step 1: Selective Oxidation (KMnO4, Pyridine/Water) start->step1 intermediate 3-Methyl-2-nitro-6-aminobenzoic acid step1->intermediate step2 Step 2: Reduction (Fe/HCl or H2/Pd-C) intermediate->step2 end 2-Amino-3,6-dimethylbenzoic acid step2->end

Caption: Synthetic pathway from this compound to 2-Amino-3,6-dimethylbenzoic acid.

Experimental Protocol 1: Synthesis of 2-Amino-3,6-dimethylbenzoic Acid

Step 1: Selective Oxidation of this compound to 3-Methyl-2-nitro-6-aminobenzoic acid

  • Rationale: The selective oxidation of one methyl group in the presence of another and an amino group requires careful choice of oxidant and reaction conditions. Potassium permanganate (KMnO₄) in a pyridine/water mixture is an effective system for this transformation. Pyridine acts as a base to neutralize the initially formed carboxylic acid and helps to solubilize the organic substrate.

  • Procedure:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend this compound (50 g, 0.30 mol) in a mixture of pyridine (250 mL) and water (100 mL).

    • Heat the mixture to 80-90 °C with vigorous stirring until a homogenous solution is obtained.

    • Slowly add a solution of potassium permanganate (142 g, 0.90 mol) in water (500 mL) dropwise over a period of 4-5 hours, maintaining the reaction temperature between 90-100 °C.

    • After the addition is complete, continue to stir the mixture at 100 °C for an additional 2 hours or until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate through a pad of celite. Wash the filter cake with hot water (2 x 100 mL).

    • Combine the filtrate and washings, and remove the pyridine by distillation under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • Collect the precipitated yellow solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C to yield 3-Methyl-2-nitro-6-aminobenzoic acid.

Step 2: Reduction of 3-Methyl-2-nitro-6-aminobenzoic acid to 2-Amino-3,6-dimethylbenzoic Acid

  • Rationale: The reduction of the nitro group to an amine can be achieved using various methods. A classic and reliable method is the use of iron powder in an acidic medium (Béchamp reduction), which is cost-effective and efficient. Alternatively, catalytic hydrogenation offers a cleaner reaction profile.

  • Procedure (Béchamp Reduction):

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3-Methyl-2-nitro-6-aminobenzoic acid (40 g, 0.20 mol), ethanol (400 mL), and water (100 mL).

    • Heat the mixture to 70-80 °C with stirring, and then add iron powder (67 g, 1.2 mol) in portions.

    • Slowly add concentrated hydrochloric acid (10 mL) dropwise. An exothermic reaction will occur, and the reaction temperature should be maintained at or near reflux.

    • After the exotherm subsides, continue to heat the mixture at reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the hot mixture through celite to remove the iron residues. Wash the filter cake with hot ethanol (2 x 50 mL).

    • Combine the filtrate and washings, and concentrate under reduced pressure to about one-third of the original volume.

    • Cool the solution in an ice bath and adjust the pH to 4-5 with a saturated solution of sodium bicarbonate.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry to afford 2-Amino-3,6-dimethylbenzoic acid.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Melting Point (°C)
This compoundC₈H₁₀N₂O₂166.18-56-58
2-Amino-3,6-dimethylbenzoic acidC₉H₁₁NO₂165.1970-80 (overall)145-148

Part 2: Synthesis of a Representative Benzoic Acid Herbicide

Substituted benzoic acids are a well-established class of herbicides that often act as synthetic auxins, disrupting plant growth.[1][2] A common synthetic strategy involves the derivatization of the carboxylic acid and/or the amino group of an aminobenzoic acid precursor. Here, we present a protocol for the synthesis of a hypothetical N-acyl derivative of 2-Amino-3,6-dimethylbenzoic acid, a structure designed to mimic the activity of known benzoic acid herbicides.

Logical Workflow for a Representative Herbicide Synthesis

workflow start 2-Amino-3,6-dimethylbenzoic acid step1 Step 3: N-Acylation (Acyl Chloride, Pyridine) start->step1 end Hypothetical Herbicide (N-acyl-2-amino-3,6-dimethylbenzoic acid) step1->end

Caption: N-Acylation of 2-Amino-3,6-dimethylbenzoic acid to form a representative herbicide.

Experimental Protocol 2: Synthesis of N-(chloroacetyl)-2-amino-3,6-dimethylbenzoic acid
  • Rationale: The acylation of the amino group of 2-Amino-3,6-dimethylbenzoic acid with an acyl chloride is a straightforward method to introduce a variety of substituents. Chloroacetyl chloride is chosen here as a representative acylating agent, as the resulting α-chloro amide moiety is a common feature in bioactive molecules. Pyridine is used as a base to neutralize the HCl generated during the reaction.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 2-Amino-3,6-dimethylbenzoic acid (10 g, 0.06 mol) in dry pyridine (100 mL) under a nitrogen atmosphere.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add chloroacetyl chloride (7.5 g, 0.066 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into ice-cold water (500 mL) and acidify to pH 2 with concentrated hydrochloric acid.

    • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(chloroacetyl)-2-amino-3,6-dimethylbenzoic acid.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%)
N-(chloroacetyl)-2-amino-3,6-dimethylbenzoic acidC₁₁H₁₂ClNO₃241.6785-95

Conclusion and Future Perspectives

This technical guide has detailed a robust and scalable synthetic pathway for the conversion of this compound into the valuable agrochemical intermediate, 2-Amino-3,6-dimethylbenzoic acid. Furthermore, we have provided a representative protocol for the synthesis of a potential benzoic acid-based herbicide, showcasing the utility of this intermediate in the creation of novel active ingredients. The methodologies presented herein are based on established chemical principles and are designed to be readily implemented in a research and development setting.

The versatility of the 2-Amino-3,6-dimethylbenzoic acid scaffold opens up numerous avenues for further exploration. Researchers can readily adapt the N-acylation protocol to introduce a wide variety of functional groups, allowing for the systematic investigation of structure-activity relationships. Moreover, the carboxylic acid moiety provides a handle for further derivatization, such as esterification or amidation, to modulate the physicochemical properties and biological activity of the resulting compounds. The strategic use of this compound as a starting material thus provides a rich platform for the discovery and development of the next generation of agrochemicals.

References

  • Krátký, M., et al. (2012). Anti-infective and herbicidal activity of N-substituted 2-aminobenzothiazoles. Bioorganic & Medicinal Chemistry Letters, 22(24), 7533-7536.
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.[2]

  • University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms.[1]

  • Baruffini, A., & Borgna, P. (1978). [2-amino-3,5-dichloro-benzoic acid and 3-amino-2,5-dichloro-benzoic acid derivatives with phytotoxic action]. Il Farmaco; edizione scientifica, 33(4), 281–287.
  • Kebebew, A. (2021). Herbicides that Mimic or Interfere with Auxin. In Introduction to Weed Science. The Ohio State University Pressbooks.[3]

  • Peterson, M. A., & McMaster, S. A. (2001). Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport. Journal of Plant Growth Regulation, 20(3), 264–274.[4]

  • Pop, A., et al. (2021). p-Aminobenzoate Organic Salts as Potential Plant Growth Regulators for Tomatoes. Molecules, 26(11), 3295.[5]

  • Iacob, V., et al. (2014). Synthesis, Crystal Structure and Biological Activity of 2-Hydroxyethylammonium Salt of p-Aminobenzoic Acid. PLoS ONE, 9(7), e102933.[6][7]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Agrochemical Efficacy with 2-Amino-5-Methylbenzoic Acid: A Key Synthesis Intermediate.[8]

  • Popa, A., et al. (2022). Growth regulating activity of p-aminobenzoic acid – D-glucose system melanoidins. AIP Conference Proceedings, 2389(1), 030009.[9][10]

  • Bąchor, R., et al. (2021). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 26(22), 6898.[11]

  • Jiang, L., et al. (2021). Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. Plants, 10(4), 698.[12]

  • Kumar, A., et al. (2010). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 45(10), 4673-4678.[13]

  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.). Patsnap.[14]

  • Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (n.d.). Google Patents.[15]

  • Biosynth. (n.d.). 2-Amino-3,6-dimethylbenzoic acid.[16]

  • CymitQuimica. (n.d.). 2-Amino-3,6-dimethylbenzoic acid.[17]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (n.d.). ResearchGate.[18]

  • Auxinic herbicides and methods of use thereof. (n.d.). Google Patents.[19]

  • Process for the preparation of 2-amino-3-chlorobenzoic acid. (n.d.). Google Patents.[20]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3,6-Dimethyl-2-nitroaniline (CAS 15540-85-9).[1][2] This molecule is a valuable intermediate in the synthesis of various fine chemicals, dyes, and pharmaceutical compounds. The most common synthetic route involves the electrophilic nitration of 3,6-dimethylaniline. However, this reaction is notoriously challenging due to the high reactivity of the aniline starting material, the strongly oxidizing conditions, and the potential for multiple side products.

This guide is designed for researchers, chemists, and drug development professionals. It provides a robust, field-tested protocol and addresses common issues encountered during the synthesis to help you improve your yield, purity, and overall success rate. We will delve into the causality behind experimental choices, offering solutions grounded in established chemical principles.

Part 1: Recommended Synthesis Protocol: The Acetyl Protection Strategy

Direct nitration of anilines is often plagued by oxidation and poor regioselectivity due to the formation of the meta-directing anilinium ion in strong acid.[3] To circumvent these issues, a protection strategy is strongly recommended. By converting the highly activating amino group to a less activating, ortho,para-directing acetamido group, we can achieve a more controlled and selective reaction.[3][4]

The overall workflow involves three key stages: Acetylation, Nitration, and Hydrolysis.

G cluster_0 Stage 1: Acetylation cluster_1 Stage 2: Nitration cluster_2 Stage 3: Hydrolysis & Purification A 3,6-Dimethylaniline C 3,6-Dimethylacetanilide A->C Protection B Acetic Anhydride E Crude Nitroacetanilide Isomers C->E Electrophilic Substitution D HNO₃ / H₂SO₄ (0-5 °C) G Crude Nitroaniline Isomers E->G Deprotection F Acidic Hydrolysis (e.g., H₂SO₄) H Purification (Chromatography) G->H I This compound (Product) H->I

Caption: Three-stage workflow for the synthesis of this compound.

Experimental Protocol

Safety First: This procedure involves highly corrosive acids and toxic organic compounds. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration step is highly exothermic and requires strict temperature control to prevent a runaway reaction.[5]

Stage 1: Acetylation of 3,6-Dimethylaniline

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dimethylaniline (1.0 eq).

  • Reaction: Under stirring, slowly add acetic anhydride (1.1 eq). An exothermic reaction will occur.

  • Heating: Once the initial exotherm subsides, gently heat the mixture to 100 °C for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into cold water while stirring vigorously. The solid 3,6-dimethylacetanilide will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product completely. The purity can be checked by melting point or TLC.

Stage 2: Nitration of 3,6-Dimethylacetanilide

  • Dissolution: In a three-neck flask equipped with a thermometer, dropping funnel, and mechanical stirrer, add the dried 3,6-dimethylacetanilide (1.0 eq) to concentrated sulfuric acid (98%, ~4-5 mL per gram of acetanilide). Stir until all the solid has dissolved.

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C. Strict temperature control is critical.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.05 eq) to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath before use.

  • Addition: Add the cold nitrating mixture dropwise to the stirred acetanilide solution via the dropping funnel. Ensure the internal temperature does not rise above 10 °C. The addition should be slow and methodical.[6]

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A yellow-orange solid (a mixture of nitroacetanilide isomers) will precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral (pH ~7).

Stage 3: Hydrolysis of Nitroacetanilide

  • Setup: Transfer the crude, water-washed nitroacetanilide product to a round-bottom flask.

  • Hydrolysis: Add a solution of 70% aqueous sulfuric acid and heat the mixture under reflux for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.[4]

  • Workup: Cool the reaction mixture and carefully pour it into cold water.

  • Neutralization: Slowly neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or NaOH solution) while cooling in an ice bath to precipitate the crude product.[6] The final mixture should be basic.

  • Isolation: Collect the crude this compound by vacuum filtration, wash with water, and dry.

  • Purification: The final and most critical step is purification. The crude product will contain the desired 2-nitro isomer and the 4-nitro byproduct. Separation is typically achieved by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

Part 2: Troubleshooting Guide

Q1: My overall yield is very low. What are the likely causes?

Answer: Low yield can stem from several stages of the process. Consider these factors:

  • Incomplete Reactions: Ensure each step (acetylation, nitration, hydrolysis) has gone to completion using Thin Layer Chromatography (TLC) before proceeding to the next.

  • Poor Temperature Control: During nitration, temperatures above 10 °C can lead to oxidation of the aromatic ring and the formation of dark, tarry byproducts, significantly reducing the yield of the desired product. The use of a vast excess of sulfuric acid can act as a heat sink, but this creates waste issues. Direct addition of dry ice to the reaction mixture is an effective, if less common, method for maintaining low temperatures.[6]

  • Loss During Workup: The product can be lost during transfers and filtration. Ensure quantitative transfers and be cautious during neutralization, as excessive heat can degrade the product.

  • Sub-optimal Hydrolysis: Incomplete hydrolysis will leave you with the nitroacetanilide intermediate, reducing the final yield of the desired nitroaniline. Monitor the reaction via TLC.

Q2: The reaction mixture turned dark brown or black during nitration. What happened?

Answer: A dark, tarry appearance is a classic sign of an uncontrolled exothermic reaction and subsequent oxidation of your material. The nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidizing agent.[5]

  • Cause: This is almost always due to the temperature rising too quickly. This can happen if the nitrating agent is added too fast or if the external cooling bath is insufficient.

  • Prevention: The solution is rigorous temperature control. Use an efficient ice-salt or acetone/dry ice bath. Add the nitrating mixture very slowly, drop by drop, ensuring the internal thermometer never exceeds the 5-10 °C range.[6] Powerful stirring is also essential to dissipate heat throughout the mixture.[6]

Q3: I am getting a significant amount of the 4-nitro isomer. How can I improve the selectivity for the 2-nitro product?

Answer: This is the primary challenge of this synthesis. The acetamido group directs to both the ortho (position 2) and para (position 4) positions.

  • Steric Hindrance: The methyl group at position 6 provides some steric hindrance that should favor nitration at position 2 over the other ortho position (which is blocked by the methyl at C6). However, the para position (4) is often electronically favored and sterically accessible.

  • Controlling Factors: While completely eliminating the 4-nitro isomer is difficult, you can influence the ratio. Reaction temperature and the specific acid concentration can subtly alter the isomer distribution. Sticking to the 0-5 °C range is generally best practice.

  • The Solution is Purification: Realistically, you will always form a mixture of isomers. The key to a high yield of the desired product is an efficient separation. Column chromatography is the most reliable method. Due to the intramolecular hydrogen bond between the amino and nitro groups in the 2-nitro isomer, it is typically less polar than the 4-nitro isomer and will elute first from a silica gel column.

Caption: Regioselectivity in the nitration of the intermediate.

Q4: I suspect polynitration has occurred. How can I prevent this?

Answer: Polynitration (the addition of a second nitro group) can occur if the reaction conditions are too harsh.

  • Cause: This is typically caused by using an excess of the nitrating agent, a higher reaction temperature, or a longer reaction time.

  • Prevention:

    • Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of nitric acid.

    • Temperature: Keep the temperature strictly below 10 °C. Higher temperatures provide the activation energy needed to add a second, deactivating nitro group.

    • Reaction Time: Do not let the reaction run for an excessively long time after the addition is complete. Monitor by TLC and quench the reaction once the starting material is consumed.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is protecting the amino group as an acetanilide so important?

Answer: There are three primary reasons for this critical step:

  • Preventing Oxidation: The free amino group (-NH₂) is highly susceptible to oxidation by nitric acid, which leads to the formation of tarry decomposition products and a loss of yield.[3] The acetamido group (-NHCOCH₃) is much more resistant to oxidation.

  • Controlling Reactivity: The -NH₂ group is one of the most powerful activating groups in electrophilic aromatic substitution. This high reactivity can lead to uncontrolled reactions and polynitration. The acetamido group is still activating but to a much lesser extent, allowing for a more controlled reaction.

  • Ensuring Regioselectivity: In the strongly acidic conditions required for nitration, a free amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director, which would lead to the wrong isomer.[5] The acetamido group remains an ortho,para-director, guiding the nitro group to the desired positions.[3]

Q2: What is the precise role of sulfuric acid in the nitrating mixture?

Answer: Concentrated sulfuric acid serves two crucial functions:

  • Catalyst: It is a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This nitronium ion is the active species that attacks the benzene ring.[5][6]

  • Solvent: It serves as a solvent for the reaction, keeping the organic starting material dissolved and allowing it to interact with the nitrating agent.

Q3: What are the critical safety precautions for this synthesis?

Answer: Safety cannot be overstated for this procedure.

  • Acid Handling: Always add acid to water, never the other way around. When preparing the nitrating mixture, add the nitric acid slowly to the sulfuric acid with cooling. Both are extremely corrosive.[5]

  • Exothermic Potential: The nitration reaction is highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing the flask to rupture. Always have a large, efficient cooling bath and monitor the temperature constantly.

  • Toxicity: The aniline starting material and the nitroaniline product are toxic upon inhalation, ingestion, or skin contact.[5] Handle them in a fume hood with appropriate gloves.

Part 4: Data Summary

ParameterRecommended ConditionRationale & Potential Issues
Nitration Temperature 0-5 °CMinimizes oxidation and polynitration.[6] Higher temps lead to dark tars and reduced yield.
Nitric Acid Stoichiometry 1.05 - 1.1 equivalentsSufficient for complete reaction without promoting polynitration.
Solvent Concentrated H₂SO₄Acts as a catalyst to generate NO₂⁺ and as a solvent.[5]
Protection Strategy AcetylationPrevents amine oxidation and ensures ortho,para-direction instead of meta.[3]
Purification Method Column ChromatographyEssential for separating the 2-nitro and 4-nitro isomers.

References

  • Organic Syntheses Procedure, "m-NITRODIMETHYLANILINE". Available at: [Link]

  • European Patent Office, "Process for preparing nitroaniline derivatives - EP 0635483 A1". Available at: [Link]

  • ScienceMadness.org Forum, "Mono-nitration of dimethylaniline". Available at: [Link]

  • Google Patents, "Process for preparing nitroaniline derivatives - US5466871A".
  • RSC Publishing, "One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol". Available at: [Link]

  • AIRCC Publishing Corporation, "CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHYL ANILINE, EFFECT OF SOME PROCESS CONDITION". Available at: [Link]

  • PrepChem.com, "Preparation of 3-nitroaniline". Available at: [Link]

  • Chempanda Blog, "Nitroaniline: Common isomers, structure, synthesis and applications". Available at: [Link]

  • Matrix Fine Chemicals, "this compound | CAS 15540-85-9". Available at: [Link]

  • Google Patents, "Synthesis method of substituted nitroaniline - CN103848706A".
  • ResearchGate, "STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1". Available at: [Link]

  • Google Patents, "The preparation method of solvent-free 2,4-dimethylaniline and 2,6... - CN101863777A".
  • Pharmaffiliates, "this compound | CAS No : 15540-85-9". Available at: [Link]

  • MDPI, "Molecular Insights into the Synergistic Anticancer and Oxidative Stress–Modulating Activity of Quercetin and Gemcitabine". Available at: [Link]

  • NIH National Center for Biotechnology Information, "2,4-Dimethyl-6-nitroaniline". Available at: [Link]

Sources

Technical Support Center: Purification of Crude 3,6-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,6-Dimethyl-2-nitroaniline (CAS: 15540-85-9). This document is designed for chemistry professionals engaged in research and development. It provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common and complex challenges encountered during the purification of this compound.

Section 1: Initial Assessment & Safety Advisory

Before attempting any purification, a thorough assessment of the crude material and a clear understanding of the safety protocols are paramount.

FAQ: What are the critical first steps before starting purification?

Answer:

  • Safety First: Review the Safety Data Sheet (SDS) for this compound and all solvents to be used. This compound is an aromatic amine and nitro compound, carrying potential toxicity.[1][2] Handle it in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[1]

  • Characterize the Crude Material:

    • Visual Inspection: Note the color and consistency. Crude this compound is typically a solid. Darker colors (deep red, brown, or black) often indicate significant impurities or degradation byproducts.

    • Estimate Purity: Run a preliminary Thin Layer Chromatography (TLC) analysis to visualize the number of components in your crude sample. This is a crucial step for deciding on the purification strategy.[3]

    • Melting Point Analysis: Determine the melting point range of the crude solid. A broad and depressed melting range compared to the literature value (~36 °C) suggests the presence of impurities.

Table 1: Key Physical and Safety Properties of this compound
PropertyValueSource(s)
CAS Number 15540-85-9[4]
Molecular Formula C₈H₁₀N₂O₂[4]
Molecular Weight 166.18 g/mol [4]
Appearance Yellow to orange solid[5][6]
Melting Point ~36 °C
Primary Hazards Toxic if swallowed, in contact with skin, or if inhaled.[7]

Section 2: Choosing Your Purification Strategy

The choice between recrystallization and chromatography depends on the impurity profile, the quantity of material, and the desired final purity.

FAQ: How do I decide between Recrystallization and Column Chromatography?

Answer: This decision is guided by the initial assessment of your crude product.

  • Choose Recrystallization if:

    • Your crude material is estimated to be >85% pure by TLC.

    • The impurities have significantly different solubility profiles from the desired product.

    • You are working with a relatively large quantity of material (>5 g), where chromatography would be cumbersome.

    • The goal is to quickly obtain moderately to highly pure material.

  • Choose Column Chromatography if:

    • Your crude material is a complex mixture with multiple, closely related impurities (e.g., isomers), as indicated by TLC.[8]

    • The impurities have very similar solubility to the product, making recrystallization ineffective.

    • You require very high purity (>99.5%), often necessary for pharmaceutical applications.

    • You are working on a smaller scale (<5 g).

Diagram 1: Purification Method Selection Workflow

G Start Crude this compound TLC Perform Preliminary TLC Analysis Start->TLC Decision Assess Purity & Impurity Profile TLC->Decision HighPurity >85% Pure Impurities have different polarity Decision->HighPurity Yes LowPurity <85% Pure or Impurities have similar polarity Decision->LowPurity No Recrystallization Recrystallization End_R Purified Product Recrystallization->End_R Chromatography Column Chromatography End_C Highly Purified Product Chromatography->End_C HighPurity->Recrystallization LowPurity->Chromatography

Caption: Decision workflow for selecting the appropriate purification technique.

Section 3: Troubleshooting Recrystallization

Recrystallization is a powerful technique but can be problematic if conditions are not optimized.[9]

FAQ: I can't find a good single solvent for recrystallization. What should I do?

Answer: This is a common issue. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[10] If a single solvent isn't working, a two-solvent (binary) system is the solution.

Protocol: Selecting a Binary Solvent System

  • Find a "soluble" solvent in which this compound is highly soluble, even at room temperature (e.g., Ethanol, Acetone).[5]

  • Find a "miscible, non-solvent" in which the compound is poorly soluble, even when hot (e.g., Water, Hexane). The two solvents must be miscible.

  • Dissolve the crude compound in the minimum amount of the hot "soluble" solvent.

  • Add the "non-solvent" dropwise to the hot solution until you see persistent cloudiness (turbidity).

  • Add a few drops of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. Crystals should form at the interface of ideal solubility.[11]

FAQ: My compound "oiled out" instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Since this compound has a low melting point (~36 °C), this is a significant risk.

Causality & Solutions:

  • Cause: The boiling point of your solvent is too high, or the solution is cooling too quickly.

  • Solution 1 (Reheat and Dilute): Reheat the solution until the oil redissolves completely. Add more solvent (10-20% more volume) to decrease the saturation point. Let it cool much more slowly. An insulated container can help achieve gradual cooling.[12]

  • Solution 2 (Lower the Solvent Boiling Point): Switch to a lower-boiling point solvent or binary system.

  • Solution 3 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of pure product to provide a nucleation site.[10]

Diagram 2: Troubleshooting Recrystallization Failures

G Start Problem Encountered OilingOut Compound 'Oiled Out' Start->OilingOut NoCrystals No Crystals Formed Start->NoCrystals Cause_Oiling Solution cooled below compound's melting point while supersaturated OilingOut->Cause_Oiling Cause_NoCrystals1 Too much solvent used NoCrystals->Cause_NoCrystals1 Cause_NoCrystals2 Solution is not supersaturated NoCrystals->Cause_NoCrystals2 Solution_Oiling1 Reheat, add more solvent, cool slowly Cause_Oiling->Solution_Oiling1 Solution_Oiling2 Switch to a lower boiling point solvent Cause_Oiling->Solution_Oiling2 Solution_NoCrystals1 Boil off excess solvent and cool again Cause_NoCrystals1->Solution_NoCrystals1 Solution_NoCrystals2 Scratch flask or add a seed crystal Cause_NoCrystals2->Solution_NoCrystals2

Caption: Common recrystallization problems, their causes, and solutions.

Section 4: Troubleshooting Column Chromatography

Column chromatography offers high-resolution purification but requires careful optimization of the mobile phase.

FAQ: How do I select the right solvent system (eluent) for my column?

Answer: The correct eluent is determined by running analytical Thin Layer Chromatography (TLC) first. The goal is to find a solvent system where the desired compound has an Rf value between 0.25 and 0.40 .[13]

Causality & Protocol:

  • Principle: Silica gel is a polar stationary phase. Polar compounds adhere to it more strongly and have lower Rf values. Non-polar compounds travel up the plate faster with the eluent and have higher Rf values.[8] this compound is moderately polar due to the amine and nitro groups.

  • Step-by-Step Eluent Selection:

    • Start with a non-polar solvent like Hexane or Heptane and a moderately polar solvent like Ethyl Acetate.

    • Spot your crude mixture on a TLC plate.

    • Develop the plate in a chamber with a test eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Visualize the spots under UV light.

    • Adjust the solvent ratio to achieve the target Rf value for your product, ensuring good separation from impurity spots.

Table 2: TLC Analysis for Column Chromatography Eluent Selection
Observation on TLC PlatePossible CauseRecommended Action
All spots remain at the baseline (Rf ≈ 0) Eluent is not polar enough to move the compounds.Increase the polarity of the eluent (e.g., change from 9:1 to 7:3 Hexane:Ethyl Acetate).
All spots run with the solvent front (Rf ≈ 1) Eluent is too polar; compounds have no affinity for the silica.Decrease the polarity of the eluent (e.g., change from 7:3 to 9:1 Hexane:Ethyl Acetate).
Spots are streaked or "tailing" Sample is overloaded on the TLC plate, or the compound is acidic/basic and interacting strongly with the silica.Spot a more dilute sample. Add a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Poor separation between product and impurity The polarity of the chosen eluent system is not optimal for differentiating the compounds.Try a different solvent system with different selectivity (e.g., Dichloromethane/Methanol or Toluene/Acetone).
FAQ: My purified fractions are pure by TLC, but the overall yield is very low. Where did my compound go?

Answer: Low recovery is a frustrating issue that can stem from several factors.

Troubleshooting Checklist:

  • Irreversible Adsorption: Is your compound sticking permanently to the silica gel? This can happen if the compound is unstable on silica. A potential fix is to use a less acidic stationary phase like neutral alumina or to deactivate the silica gel with a small percentage of a basic modifier like triethylamine in your eluent.

  • Improper Column Packing: Channels in the silica bed can cause the sample to elute unevenly, leading to poor separation and difficulty in collecting pure fractions. Ensure your column is packed uniformly without any air gaps.

  • Compound is Volatile: While less likely for this compound under normal conditions, ensure you are not using excessive heat during solvent removal on a rotary evaporator.

  • Material Lost During Transfer: Account for all transfer steps. Did a significant amount of product remain in the reaction flask, on the filter paper, or in the initial chromatography column loading band?

References

  • Experiment 4: TLC and HPLC of Nitroanilines . Scribd. [Link]

  • m-NITRODIMETHYLANILINE . Organic Syntheses Procedure. [Link]

  • This compound | CAS 15540-85-9 . Matrix Fine Chemicals. [Link]

  • TLC Separation of Nitroanilines . Scribd. [Link]

  • Recrystallization - Part 2 . University of Colorado Boulder. [Link]

  • Safety data sheet - o-nitroaniline . (2022). CPAChem. [Link]

  • Process for preparing nitroaniline derivatives.
  • N,N-Dimethyl-3-nitroaniline . PubChem, NIH. [Link]

  • Politzer, I. R., et al. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase . Journal of Chromatographic Science. [Link]

  • Tlc separation and spectrophotometric analysis of o-and p-nitroaniline . Journal of Chemical Education. [Link]

  • 3-Nitroaniline - Solubility . Solubility of Things. [Link]

  • Albayati, T. M., & Doyle, A. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite . ResearchGate. [Link]

  • Process for preparing nitroaniline derivatives . European Patent Office. [Link]

  • Recrystallization of M-Nitroaniline . Slideshare. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • Recrystallization . (2020). Professor Dave Explains, YouTube. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual . (2010). MIT OpenCourseWare, YouTube. [Link]

  • Cas 15540-85-9,3,6-DIMETHYL-2-NITROANILIN . LookChem. [Link]

  • Preparation method of 2,3 dichloro 6 nitroaniline.
  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium . Asian Journal of Research in Chemistry. [Link]

  • Preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline.
  • 3-Nitroaniline . Wikipedia. [Link]

  • 3-Nitroaniline (Metanitroaniline) : Organic Synthesis . (2020). The Chemist, YouTube. [Link]

Sources

Technical Support Center: A Researcher's Guide to 3,6-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,6-Dimethyl-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges in identifying and removing impurities, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 6-Nitro-2,5-xylidine (CAS No: 15540-85-9), is an aromatic amine.[1][2] Its chemical structure consists of an aniline ring substituted with two methyl groups and a nitro group.[1] It serves as a valuable intermediate in organic synthesis, particularly in the preparation of dyes and potentially as a building block for pharmaceutical compounds.[3][4]

Q2: What are the most likely impurities in a sample of this compound?

The impurity profile of this compound is heavily dependent on its synthesis route. A common method for its preparation is the nitration of 2,5-dimethylaniline.[5][6] Therefore, the most probable impurities include:

  • Unreacted Starting Material: 2,5-dimethylaniline.[7]

  • Positional Isomers: Nitration of 2,5-dimethylaniline can lead to the formation of other isomers, such as 2,5-dimethyl-4-nitroaniline and 2,5-dimethyl-3-nitroaniline. The directing effects of the amino and methyl groups on the aromatic ring influence the distribution of these isomers.[6]

  • Over-nitrated Byproducts: Under harsh nitrating conditions, dinitro or trinitro derivatives of 2,5-dimethylaniline could potentially form.[8]

Q3: How should I store this compound to maintain its purity?

To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It is advisable to protect it from light, as aromatic nitro compounds can be susceptible to photodegradation.[9] Additionally, it should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.[9][10]

Troubleshooting Guide: Identifying and Removing Impurities

This section addresses specific issues you might encounter during the analysis and purification of this compound.

Problem 1: My HPLC chromatogram shows multiple unexpected peaks.

Causality: The presence of multiple peaks in your HPLC chromatogram indicates that your sample is not pure. These peaks could correspond to the starting material, positional isomers, or degradation products. The separation of these closely related compounds depends on the choice of the stationary and mobile phases.

Troubleshooting Workflow:

start Multiple unexpected peaks in HPLC check_sm Hypothesize peaks are starting material (SM) and isomers start->check_sm run_standards Run authentic standards of 2,5-dimethylaniline and potential isomers if available check_sm->run_standards Standards available lcms_analysis Perform LC-MS analysis to obtain mass of impurities check_sm->lcms_analysis No standards adjust_hplc Optimize HPLC method for better separation (e.g., gradient, solvent, column) run_standards->adjust_hplc compare_mass Compare mass of impurities with expected byproducts lcms_analysis->compare_mass compare_mass->adjust_hplc purify Proceed with purification adjust_hplc->purify

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Detailed Steps:

  • Hypothesize Impurity Identity: Based on the synthesis route, assume the primary impurities are 2,5-dimethylaniline and other nitro-isomers.

  • Confirmation with Standards: If available, inject pure standards of the suspected impurities to compare their retention times with the unknown peaks in your sample's chromatogram.

  • LC-MS Analysis: If standards are not available, perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The mass-to-charge ratio (m/z) of the impurity peaks can help confirm their identity. For instance, the unreacted starting material, 2,5-dimethylaniline, would have a different molecular weight than the nitro-isomers.

  • Optimize HPLC Method: If peaks are co-eluting, adjust your HPLC method. You can try modifying the gradient profile of your mobile phase, changing the solvent composition (e.g., acetonitrile vs. methanol), or using a different type of HPLC column (e.g., one with a different stationary phase).[11][12]

  • Purification: Once the impurities are identified and you have a reliable analytical method, proceed with a suitable purification technique.

Problem 2: My purified product is discolored (e.g., darker than expected).

Causality: A darker than expected color, such as a reddish or brownish tint, can indicate the presence of oxidized impurities or residual starting material.[4] Aniline and its derivatives are known to darken upon exposure to air and light due to the formation of highly colored oxidized products.[4]

Recommended Solutions:

  • Recrystallization with Activated Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal.[13] The charcoal will adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[14] Be cautious not to add too much charcoal, as it can also adsorb your desired product.[14]

  • Storage Under Inert Atmosphere: For long-term storage, consider keeping the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[9]

Problem 3: I am getting poor recovery after recrystallization.

Causality: Low recovery during recrystallization can be due to several factors: using too much solvent, cooling the solution too quickly, or washing the collected crystals with a solvent that is not ice-cold.[15][16]

Troubleshooting Steps:

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to fully dissolve your compound. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[15]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[15]

  • Use Ice-Cold Washing Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. A warmer solvent will redissolve some of your purified product.[15]

  • Second Crop of Crystals: You can often recover more product by concentrating the mother liquor (the filtrate from the first filtration) and allowing it to cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[14]

Experimental Protocols

Protocol 1: Representative HPLC Method for Purity Analysis

This protocol provides a starting point for developing a robust HPLC method for analyzing the purity of this compound.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid (for mobile phase modification)[17]

Chromatographic Conditions:

ParameterValue
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of your this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve your synthesized sample in acetonitrile to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Data Interpretation: Calculate the purity of your sample by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for success. For nitroanilines, polar solvents like ethanol are often a good starting point.[3]

Solvent Selection:

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is a common choice for anilines and nitroaromatic compounds.[15] You may need to perform small-scale solubility tests to find the optimal solvent or solvent pair.

Recrystallization Workflow:

Caption: General workflow for the recrystallization of this compound.

Step-by-Step Procedure (using Ethanol):

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and a boiling chip. Heat the mixture gently (e.g., in a water bath) until the ethanol boils. Continue adding small portions of hot ethanol until the solid just dissolves.[14]

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 15 minutes to complete the crystallization process.[14]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.[16]

  • Drying: Allow the purified crystals to air dry on the filter paper or in a desiccator. Determine the melting point and perform HPLC analysis to confirm the purity.

References

  • Solubility of Things. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Tingle, J. B., & Blanck, F. C. (1907). STUDIES IN NITRATION, 111. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, A;-ARYL AND N-ACYL DERIVATIVES. American Chemical Journal, 36(6), 607-613.
  • Stack Exchange. (2012, April 25). Why does nitration of N,N-dimethylaniline occur at the meta position? Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3,6-dimethyl-2-nitrophenol. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • Galinowski, S., & Urbanski, T. (1948). 437. Products of nitration of some derivatives of dimethylaniline, auramine, and crystal-violet. Journal of the Chemical Society (Resumed), 2169. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylaniline. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • PubMed. (2009). Determination of 3-nitroaniline in Water Samples by Directly Suspended Droplet Three-Phase Liquid-Phase Microextraction Using 18-crown-6 Ether and High-Performance Liquid Chromatography. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Lab Guide. Retrieved from [Link]

  • Scribd. (n.d.). Lab Report 2 Recrystallization. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 15540-85-9. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 15540-85-9 | Chemical Name : this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Nitration of Dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of N,N-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this common yet nuanced electrophilic aromatic substitution. Here, we will dissect the common side reactions, explain their mechanistic origins, and provide actionable troubleshooting strategies and optimized protocols to enhance the yield and purity of your desired nitro-dimethylaniline isomers.

Frequently Asked Questions (FAQs)

Q1: My nitration of N,N-dimethylaniline is producing a significant amount of meta-nitro product, even though the dimethylamino group is an ortho,para-director. What is happening?

This is a classic issue in the nitration of strongly basic anilines. The root cause lies in the highly acidic conditions of the reaction medium, typically a mixture of concentrated nitric and sulfuric acids.

  • Mechanistic Explanation: The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a strong base. In the presence of concentrated sulfuric acid, this amino group is readily protonated to form the N,N-dimethylanilinium ion.[1][2] The resulting positive charge on the nitrogen atom transforms the activating, ortho,para-directing dimethylamino group into a powerful deactivating, meta-directing group via the inductive effect.[1][2] This deactivation withdraws electron density from the aromatic ring, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[1][2] The extent of meta product formation is highly dependent on the reaction acidity.[3][4]

  • Troubleshooting & Prevention:

    • Protecting Group Strategy: The most effective way to circumvent this issue is to protect the amino group before nitration. Acylation of N,N-dimethylaniline with acetic anhydride is a common and effective strategy. The resulting acetanilide derivative has a less basic nitrogen, preventing protonation under nitrating conditions. The acetyl group is still an activating, ortho,para-director, favoring the formation of the desired isomers. The acetyl group can be subsequently removed by hydrolysis.[1][2][5]

    • Milder Nitrating Agents: In some cases, using less acidic nitrating systems can reduce the extent of protonation. However, these are often less reactive and may require longer reaction times or higher temperatures, which can introduce other side reactions.

Q2: I am observing the formation of a dark, tarry substance and my overall yield is low. What are the likely culprits?

The formation of dark-colored byproducts and low yields often points to oxidative side reactions. N,N-dimethylaniline is highly susceptible to oxidation, especially under the harsh conditions of nitration.

  • Mechanistic Explanation: Nitric acid is a strong oxidizing agent.[6] The electron-rich aromatic ring and the dimethylamino group of N,N-dimethylaniline are easily oxidized, leading to a complex mixture of polymeric, tar-like substances.[7] The presence of any nitrous acid (HNO₂) in the nitric acid can also catalyze oxidative processes.[8][9]

  • Troubleshooting & Prevention:

    • Temperature Control: Strict temperature control is paramount. Nitration reactions are highly exothermic.[10] It is crucial to maintain a low reaction temperature (typically between 0-10°C) to minimize oxidation.[11] Pre-cooling the reagents and using an ice or dry ice bath for the reaction vessel is essential.[11]

    • Controlled Reagent Addition: Add the nitrating mixture slowly and dropwise to the solution of dimethylaniline sulfate.[11] This prevents localized overheating and reduces the instantaneous concentration of the oxidizing agent.

    • Urea Addition: The addition of a small amount of urea to the nitrating mixture can help to scavenge any nitrous acid present, thereby suppressing nitrous acid-catalyzed side reactions.

Q3: My product analysis shows the presence of dinitro and other polysubstituted compounds. How can I improve the selectivity for mono-nitration?

Polysubstitution is a common challenge when nitrating highly activated aromatic rings like N,N-dimethylaniline.

  • Mechanistic Explanation: The dimethylamino group is a strong activating group, making the aromatic ring highly nucleophilic and prone to multiple nitrations. Once the first nitro group is introduced, the ring is deactivated, but under forcing conditions, further nitration can occur.

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Use a stoichiometric amount or only a slight excess of the nitrating agent. A large excess of nitric acid will significantly increase the likelihood of polysubstitution.

    • Reaction Time and Temperature: Monitor the reaction progress carefully (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed. Avoid prolonged reaction times and elevated temperatures, which favor further nitration.

Q4: I have identified N-nitroso-N,N-dimethylaniline as a byproduct. How is this formed and how can I avoid it?

The formation of N-nitrosamines is a significant concern, particularly from a safety and toxicological perspective.

  • Mechanistic Explanation: This side reaction is primarily caused by the presence of nitrous acid (HNO₂) in the reaction mixture. Nitrous acid generates the nitrosonium ion (NO⁺), which is an electrophile that can attack the nitrogen atom of the dimethylamino group in a process called N-nitrosation.[12][13][14][15]

  • Troubleshooting & Prevention:

    • Use of High-Purity Nitric Acid: Employ nitric acid with a low concentration of dissolved nitrogen oxides.

    • Addition of a Nitrous Acid Scavenger: As mentioned previously, adding a small amount of urea or sulfamic acid to the reaction mixture can effectively remove any traces of nitrous acid.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired nitration pathway and the formation of key side products.

Nitration_Pathways cluster_main Desired Reaction cluster_side Side Reactions N,N-Dimethylaniline N,N-Dimethylaniline p-Nitro-N,N-dimethylaniline p-Nitro-N,N-dimethylaniline N,N-Dimethylaniline->p-Nitro-N,N-dimethylaniline HNO₃/H₂SO₄ N,N-Dimethylanilinium Ion N,N-Dimethylanilinium Ion N,N-Dimethylaniline->N,N-Dimethylanilinium Ion H₂SO₄ Oxidation Products (Tar) Oxidation Products (Tar) N,N-Dimethylaniline->Oxidation Products (Tar) HNO₃ (excess/high T) Polynitrated Products Polynitrated Products N,N-Dimethylaniline->Polynitrated Products HNO₃ (excess) N-Nitroso-N,N-dimethylaniline N-Nitroso-N,N-dimethylaniline N,N-Dimethylaniline->N-Nitroso-N,N-dimethylaniline HNO₂ m-Nitro-N,N-dimethylaniline m-Nitro-N,N-dimethylaniline N,N-Dimethylanilinium Ion->m-Nitro-N,N-dimethylaniline HNO₃

Caption: Competing reaction pathways in the nitration of N,N-dimethylaniline.

Optimized Experimental Protocol for Mono-nitration

This protocol is designed to favor the formation of mono-nitro isomers while minimizing side reactions.

Materials:

  • N,N-Dimethylaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Urea

  • Dry Ice or Ice

  • Ammonium Hydroxide

  • Ethanol (95%)

Procedure:

  • Preparation of the Dimethylaniline Sulfate Solution:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place concentrated sulfuric acid.

    • Cool the flask in an ice-salt bath to 0-5°C.

    • Slowly add N,N-dimethylaniline dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.[11]

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

    • Add a small amount of urea to this mixture and stir until dissolved.

  • Nitration Reaction:

    • Cool the dimethylaniline sulfate solution to 0-5°C.

    • Add the nitrating mixture dropwise from the dropping funnel, keeping the tip of the funnel below the surface of the reaction mixture.[11]

    • Maintain the reaction temperature between 5-10°C throughout the addition, using dry ice or an ice-salt bath to control the exotherm.[11] The addition should take approximately 1.5 hours.[11]

    • After the addition is complete, continue stirring at 5-10°C for an additional hour.[11]

  • Work-up and Isolation:

    • Pour the reaction mixture slowly into a large beaker containing crushed ice and water with stirring.[11]

    • Slowly neutralize the acidic solution with concentrated ammonium hydroxide, keeping the temperature below 25°C with cooling.[11] The p-nitro isomer will precipitate as a yellow solid.

    • Continue the neutralization to a pH of approximately 3 to precipitate the m-nitro isomer as an orange-red solid.[11]

    • Collect the crude products by vacuum filtration and wash with cold water.

  • Purification:

    • The isomers can be separated by fractional crystallization from ethanol or other suitable solvents.[11]

Troubleshooting Guide: A Summary Table

Issue Potential Cause(s) Recommended Solution(s)
High yield of meta-nitro isomer Protonation of the dimethylamino group.Use a protecting group (e.g., acetylation) prior to nitration.
Formation of dark tar/low yield Oxidation of the starting material.Maintain strict temperature control (0-10°C); slow addition of nitrating agent.
Presence of dinitro/polynitro compounds Excess nitrating agent; prolonged reaction time.Use stoichiometric amount of nitric acid; monitor reaction progress and quench promptly.
Formation of N-nitrosamine Presence of nitrous acid in nitric acid.Add a nitrous acid scavenger (e.g., urea) to the nitrating mixture.
Rearrangement of nitro groups High acidity and temperature.While less common for dimethylaniline itself, rearrangements of aromatic nitro compounds can occur under harsh conditions.[16][17][18] Adhering to optimized temperature and acid concentrations is key.

Safety Precautions

Nitration reactions are inherently hazardous and must be conducted with extreme caution.[6][10]

  • Always work in a well-ventilated fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[6][19]

  • Be aware of the highly corrosive nature of concentrated acids and the potential for exothermic reactions to become uncontrollable.[6][19]

  • Have appropriate spill kits and emergency procedures in place.[19]

This guide provides a comprehensive overview of the common challenges encountered during the nitration of N,N-dimethylaniline and offers practical solutions based on established chemical principles. By understanding the underlying mechanisms of side reactions, researchers can optimize their experimental conditions to achieve higher yields and purity of their desired products.

References

  • Giffney, J. C., & Ridd, J. H. (1979). The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 618-623. [Link]

  • Filo. (2024). When N, N -dimethylaniline is nitrated, some meta -nitro - Filo. [Link]

  • Hughes, E. D., & Jones, G. T. (1950). The rearrangement of aromatic nitro compounds. Part 1. The reactions of nitroanilines in aqueous sulphuric acid. Journal of the Chemical Society (Resumed), 2678-2684. [Link]

  • Allen. (n.d.). The nitrosation of N, N-dimethylaniline takes place through the attack of electrophile. [Link]

  • Temple, R. B., & Williamson, G. (1973). Nitrosation of N,N-dimethylaniline and nitration of benzene in molten salts. Australian Journal of Chemistry, 26(3), 667-669. [Link]

  • Moodie, R. B., Schofield, K., & Tobin, J. C. (1977). The rearrangement of aromatic nitro compounds. Part 3. The mechanism of rearrangement of nitrated hydrocarbons in trifluoromethanesulphonic acid. Journal of the Chemical Society, Perkin Transactions 2, (14), 1688-1693. [Link]

  • Myhre, P. C., Beug, M., & James, L. L. (1972). The rearrangement of aromatic nitro compounds. Part 3. The mechanism of rearrangement of nitrated hydrocarbons in trifluoromethanesulphonic acid. Journal of the American Chemical Society, 94(26), 9224-9226. [Link]

  • Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?. [Link]

  • Giffney, J. C., Mills, D. J., & Ridd, J. H. (1976). Nitration of NN-Dimethylanilinium Ion. Evidence for a New Reaction Path in Nitrous Acid-catalysed Nitrations. Journal of the Chemical Society, Chemical Communications, (1), 19-20. [Link]

  • Temple, R. B., & Williamson, G. (1973). Nitrosation of N,N-dimethylaniline and nitration of benzene in molten salts. Australian Journal of Chemistry, 26(3), 667-669. [Link]

  • LookChem. (n.d.). Purification of N,N-Dimethylaniline. [Link]

  • YouTube. (2024). Nitration reaction safety. [Link]

  • Filo. (2024). Para-nitrosation of N, N -dimethylaniline (C-nitrosation) is believed to take place through an electrophilic attack by NO ions. [Link]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. [Link]

  • Google Patents. (n.d.). Process for the purification of nitrosamine-containing dinitroanilines.
  • Mishra, J. P., et al. (2010). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 22(6), 4157-4162.
  • Giffney, J. C., & Ridd, J. H. (1979). The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Journal of the Chemical Society, Perkin Transactions 2, 618-623. [Link]

  • Sciencemadness.org. (2022). Mono-nitration of dimethylaniline. [Link]

  • MDPI. (2023). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. [Link]

  • Chemistry LibreTexts. (2023). 3.3: Rearrangements. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

  • Grafiati. (n.d.). Journal articles: 'Dimethylaniline'. [Link]

  • Quora. (2017). Why is the meta nitro isomer the main product in the nitration of aniline?. [Link]

  • Ridd, J. H. (1961). Nitration and aromatic reactivity. Accounts of Chemical Research, 4(8), 248-253.
  • University of Washington. (n.d.). NITRIC ACID SAFETY. [Link]

  • AIChE. (2007). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • Allen. (n.d.). The nitrosation of N, N-dimethylaniline takes place through the attack of electrophile. [Link]

  • YouTube. (2020). GOC || Nitration of N, N - Dimethylaniline || NEET || JEE main || GATE || NET. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Filo. (2025). When N, N -dimethylaniline is nitrated, some meta -nitro - Filo. [Link]

  • Galinowski, S., & Urbanski, T. (1948). Products of nitration of some derivatives of dimethylaniline, auramine, and crystal-violet. Journal of the Chemical Society (Resumed), 2169. [Link]

  • Glazer, J., Hughes, E. D., Ingold, C. K., James, A. T., Jones, G. T., & Roberts, E. (1950). Kinetics and mechanism of aromatic nitration. Part VII. Products of nitration of aniline derivatives, especially of dimethylaniline. The concomitant dealkylation of dialkylanilines. Journal of the Chemical Society (Resumed), 2657-2672. [Link]

  • Chemistry Stack Exchange. (2021). Why is Aniline a poor substrate for Nitration reaction?. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3,6-Dimethyl-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dimethyl-2-nitroaniline. We will explore the foundational synthesis protocol, address common experimental challenges through a structured troubleshooting guide, and present advanced strategies for optimizing reaction yield and purity.

Overview of the Synthesis

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (nitration) of 2,5-dimethylaniline. The core of this transformation involves the reaction of the aniline substrate with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

The primary challenge in this synthesis is achieving high regioselectivity. The starting material, 2,5-dimethylaniline, possesses three activating groups: an amino group (-NH₂) and two methyl groups (-CH₃). In the strongly acidic reaction medium, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director.[1][2] This creates a complex interplay with the ortho, para-directing methyl groups, often leading to a mixture of positional isomers. Precise control over reaction conditions is therefore paramount to favor the formation of the desired this compound isomer.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 2_5_dimethylaniline 2,5-Dimethylaniline Desired_Product This compound 2_5_dimethylaniline->Desired_Product Nitration Isomeric_Byproducts Isomeric Byproducts (e.g., 4-nitro, 6-nitro) 2_5_dimethylaniline->Isomeric_Byproducts Nitrating_Mixture HNO₃ / H₂SO₄

Caption: Overall reaction scheme for the nitration of 2,5-dimethylaniline.

Baseline Synthesis Protocol: Direct Nitration

This protocol outlines a standard procedure for the direct nitration of 2,5-dimethylaniline. It serves as a starting point for optimization and troubleshooting.

Safety Precaution: This reaction is highly exothermic and involves the use of corrosive, concentrated acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Materials:

  • 2,5-Dimethylaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Urea (optional, as a nitrous acid scavenger)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Aniline Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 30 mL of concentrated sulfuric acid.

    • Cool the flask in an ice-salt bath to between -5 °C and 0 °C.

    • Slowly add 5.0 g of 2,5-dimethylaniline to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 5 °C.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, cool 8.0 mL of concentrated sulfuric acid in an ice bath.

    • Slowly add 2.8 mL of concentrated nitric acid to the cold sulfuric acid. Add a small amount of urea (approx. 10 mg) if desired.

    • Keep the nitrating mixture cold until use.

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture dropwise to the aniline solution over 30-45 minutes using the dropping funnel.

    • Critically maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.[3] Direct addition of dry ice can be used for better temperature control.[3]

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes.

  • Workup and Isolation:

    • Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. This will precipitate the crude product mixture.

    • Allow the ice to melt, then neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and inorganic salts.

  • Purification:

    • The crude solid contains a mixture of isomers. Purify the desired this compound by recrystallization from ethanol or an ethanol-water mixture.[3] Further purification may require column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of concentrated sulfuric acid in this reaction? A1: Sulfuric acid serves two critical functions. First, it acts as a protonating agent for nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring. Second, it serves as a solvent for the reaction, keeping the reactants in solution.[2]

Q2: Why is controlling regioselectivity so difficult for this specific synthesis? A2: The difficulty arises from the competing directing effects of the substituents on the 2,5-dimethylaniline ring. The two methyl groups are ortho, para-directors, activating positions 3, 4, and 6. However, under the strong acidic conditions, the amino group is protonated to the anilinium ion (-NH₃⁺), which is a deactivating meta-director, primarily directing towards position 3.[1] The desired product requires nitration at position 2, which is sterically hindered by the adjacent methyl and amino groups, making it a less favored site electronically and sterically.

Q3: Why is maintaining a low reaction temperature essential? A3: Nitration reactions are highly exothermic. Failure to control the temperature can lead to several undesirable outcomes, including:

  • Polynitration: The introduction of more than one nitro group onto the aromatic ring.

  • Oxidation: The strong oxidizing nature of nitric acid can degrade the aniline substrate, leading to the formation of tarry byproducts.

  • Reduced Selectivity: Higher temperatures often lead to a broader distribution of isomers.

Q4: What are the most likely isomeric byproducts? A4: Based on the directing effects of the methyl and anilinium groups, the most probable byproducts are 2,5-Dimethyl-4-nitroaniline and 2,5-Dimethyl-6-nitroaniline, resulting from nitration at the other activated positions on the ring. Separating these from the desired product is a key challenge in the purification step.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Troubleshooting_Flowchart start Initial Observation problem1 Low or No Yield Potential Causes: - Incomplete Reaction - Incorrect Workup pH - Loss During Purification start->problem1 problem2 Dark Oil / Tarry Product Potential Causes: - High Reaction Temp. - Oxidation Side Reactions - Impure Starting Material start->problem2 problem3 Low Purity / Isomer Mix Potential Causes: - Poor Regioselectivity - Ineffective Purification start->problem3 solution1 Solutions: - Increase reaction time - Verify pH > 7 with meter - Optimize recrystallization solvent problem1->solution1 solution2 Solutions: - Maintain temp < 5°C - Add urea to nitrating mix - Purify starting aniline problem2->solution2 solution3 Solutions: - Use Acyl Protection Strategy - Employ Column Chromatography - Perform Fractional Crystallization problem3->solution3

Caption: A logical flowchart for troubleshooting common synthesis issues.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inadequate Nitrating Agent: Stoichiometry of nitric acid may be insufficient. 2. Incorrect Workup: Failure to properly neutralize the solution prevents the precipitation of the free amine. 3. Reaction Too Cold: Extremely low temperatures can slow the reaction rate excessively.1. Ensure a slight excess (1.05-1.15 equivalents) of nitric acid is used. 2. Carefully monitor the pH during basification, ensuring it reaches at least 7-8 to deprotonate the anilinium salt. 3. Maintain the temperature within the recommended 0-5 °C range, avoiding significant drops below this.
Product is a Dark Oil or Tar 1. Excessive Temperature: The reaction became too hot, causing oxidation and decomposition. 2. Presence of Nitrous Acid: Catalyzes side reactions and oxidation.1. Improve cooling efficiency. Add the nitrating mixture more slowly. Consider adding small pieces of dry ice directly to the reaction flask.[3] 2. Add a small quantity of urea to the nitrating mixture before addition. Urea acts as a scavenger for nitrous acid (HNO₂).
Final Product has Low Purity 1. Formation of Multiple Isomers: The primary challenge of this synthesis. 2. Ineffective Purification: Simple recrystallization may be insufficient to separate isomers with similar polarities.1. Refer to the Advanced Optimization Strategies below to improve regioselectivity. 2. Employ silica gel column chromatography. Experiment with different solvent systems (e.g., hexanes/ethyl acetate) to achieve separation.

Advanced Optimization Strategies

When direct nitration fails to provide adequate yield or purity, more advanced strategies are required.

Strategy 1: Acyl Protection of the Amino Group

To gain better control over regioselectivity, the highly activating and acid-sensitive amino group can be protected as an acetamide. The N-acetyl group is still an ortho, para-director but is less activating and provides significant steric bulk, which can alter the substitution pattern.[2][4]

Acyl_Protection_Workflow Start Start Step1 Acetylation (2,5-DMA + Ac₂O) Start->Step1 Step2 Nitration (Protected Substrate) Step1->Step2 Step3 Hydrolysis (Acid or Base) Step2->Step3 Step4 Purification Step3->Step4 End Final Product Step4->End

Caption: Experimental workflow utilizing an acyl protection strategy.

Experimental Protocol:

  • Acetylation: React 2,5-dimethylaniline with acetic anhydride in the presence of a mild base (like sodium acetate) or a non-nucleophilic solvent to form N-(2,5-dimethylphenyl)acetamide.

  • Nitration: Nitrate the resulting acetanilide using the baseline protocol. The bulkier acetamido group can influence the position of nitration.

  • Hydrolysis: Remove the acetyl group by heating the nitro-acetanilide product in an aqueous acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) solution to yield the final nitroaniline product.[5]

  • Purification: Purify the final product using recrystallization or chromatography.

Strategy 2: Optimization of Reaction Parameters

Fine-tuning the parameters of the direct nitration can also improve the outcome. The following table summarizes the expected effects of key variables.

Parameter Range Effect on Yield & Selectivity Recommendation
Temperature -10 °C to 20 °CLower temperatures (0-5 °C) generally favor higher selectivity and minimize byproduct formation. Temperatures above 10°C drastically increase the risk of oxidation and polynitration.Maintain a strict range of 0-5 °C for optimal results.
Molar Ratio of HNO₃ 1.0 to 1.5 eq.A slight excess (1.05-1.15 eq.) is necessary to drive the reaction to completion. A large excess increases the risk of dinitration.Start with 1.1 equivalents of nitric acid relative to the aniline.
Acid Concentration 60-70% HNO₃ 90-98% H₂SO₄Using less concentrated acids may slow the reaction or prevent the efficient formation of the nitronium ion. Fuming nitric acid can increase reactivity but also the risk of side reactions.[6]Use standard concentrated acids (~70% HNO₃, 98% H₂SO₄ ) for a controllable reaction.
Reaction Time 30 min to 3 hoursInsufficient time leads to low conversion. Excessively long times after the nitrating agent is consumed offer no benefit and may allow for product degradation.Monitor the reaction by TLC. A typical time post-addition is 60-90 minutes .

References

  • Organic Syntheses Procedure, m-NITRODIMETHYLANILINE. Available at: [Link]

  • Google Patents, US5466871A - Process for preparing nitroaniline derivatives.
  • aircc, CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. Available at: [Link]

  • ACS Publications, Co-acid free nitration of highly activated aromatics such as anilines and dimethylanilines using traditional and nontraditional activation methods. Available at: [Link]

  • ResearchGate, Nitrosation of N,N-dimethylaniline and nitration of benzene in molten salts. Available at: [Link]

  • Journal of the Chemical Society (Resumed), Kinetics and mechanism of aromatic nitration. Part VII. Products of nitration of aniline derivatives, especially of dimethylaniline. The concomitant dealkylation of dialkylanilines. Available at: [Link]

  • PrepChem.com, Preparation of 3-nitroaniline. Available at: [Link]

  • Google Patents, CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.
  • Journal of the Chemical Society, Perkin Transactions 2, The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Available at: [Link]

  • Chemistry Stack Exchange, Why does nitration of N,N-dimethylaniline occur at the meta position?. Available at: [Link]

  • Sciencemadness.org, Mono-nitration of dimethylaniline. Available at: [Link]

  • European Patent Office, Process for preparing nitroaniline derivatives - EP 0635483 A1. Available at: [Link]

  • ResearchGate, Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. Available at: [Link]

  • NIH National Library of Medicine, Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available at: [Link]

  • Chempanda, Nitroaniline: Common isomers, structure, synthesis and applications. Available at: [Link]

  • Magritek, Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]

Sources

Technical Support Center: Stability of 3,6-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3,6-Dimethyl-2-nitroaniline (CAS 15540-85-9). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity of your experiments.

I. Understanding the Stability of this compound

This compound is an aromatic amine that serves as a valuable intermediate in various synthetic applications.[1][2] However, like many nitroaniline derivatives, its stability can be compromised under improper storage conditions. The presence of the nitro group, an electron-withdrawing group, can influence the chemical reactivity and degradation pathways of the molecule.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by exposure to light, air (oxygen), high temperatures, and incompatible materials.[4] Sensitivity to light and air is a common characteristic of nitroaniline compounds.[4]

Q2: What are the visible signs of degradation?

A2: A noticeable change in color, often from a yellow or orange solid to a darker shade, can indicate degradation.[5][6] The formation of clumps or a change in the physical state of the powder may also suggest decomposition.

Q3: What are the likely degradation products?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related nitroaromatic compounds are known to undergo reduction of the nitro group to form nitroso, hydroxylamine, and ultimately amine derivatives.[3] Oxidation of the amino group or the methyl groups is also a possibility. Under thermal stress, hazardous decomposition products can include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[5]

Q4: How should I properly store this compound to ensure its stability?

A4: To maintain the integrity of the compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Protection from light is crucial, so using an amber or opaque container is recommended. Storage at a controlled room temperature, typically between 15-25°C, is advisable.[9] Some suppliers may recommend refrigerated storage at 2-8°C.[2] Always refer to the manufacturer's specific storage recommendations on the safety data sheet (SDS).

II. Troubleshooting Guide: Addressing Stability Issues

This section provides a structured approach to identifying and resolving common stability-related problems encountered during experimental work.

Issue 1: Inconsistent Experimental Results or Poor Yields

Potential Cause: Degradation of the this compound starting material.

Troubleshooting Workflow:

start Inconsistent Results Observed check_purity Assess Purity of Starting Material (See Protocol 1) start->check_purity is_pure Purity >98%? check_purity->is_pure impure Significant Impurities Detected is_pure->impure No re_run Re-run Experiment with Purified Material is_pure->re_run Yes re_purify Purify the Reagent (e.g., Recrystallization) impure->re_purify re_purify->check_purity check_storage Review Storage Conditions (See Table 1) re_run->check_storage re_evaluate Re-evaluate Experimental Protocol for Incompatibilities re_run->re_evaluate improper_storage Improper Storage Identified check_storage->improper_storage correct_storage Implement Correct Storage Practices improper_storage->correct_storage new_vial Use a Fresh, Unopened Vial correct_storage->new_vial new_vial->re_run

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible Color Change of the Stored Compound

Potential Cause: Onset of chemical degradation due to exposure to light, air, or elevated temperatures.

Recommended Actions:

  • Isolate the material: Segregate the discolored batch to prevent its use in critical experiments.

  • Verify Purity: Perform a purity analysis as detailed in Protocol 1 to quantify the extent of degradation.

  • Review Storage History: Investigate the storage conditions of the affected vial. Check for prolonged exposure to light or temperature fluctuations.

  • Dispose if Necessary: If significant degradation is confirmed, the material should be disposed of according to institutional and local safety regulations.[7]

Data Summary Table
ParameterRecommended ConditionRationale
Temperature 15-25°C (or as specified by manufacturer)Prevents thermal decomposition.[9]
Atmosphere Inert gas (e.g., Argon, Nitrogen) for long-term storageMinimizes oxidation.[4]
Light Exposure Store in amber or opaque containers in the darkPrevents photochemical degradation.[4]
Container Tightly sealed, non-reactive material (e.g., glass)Prevents contamination and reaction with container material.[7][8]
Humidity Store in a dry, desiccated environmentPrevents hydrolysis and clumping of the solid.

Table 1: Recommended Storage Conditions for this compound.

III. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. HPLC is a suitable technique for analyzing non-volatile and thermally labile compounds like nitroanilines.[10]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Syringe filters (0.45 µm).

2. Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the diluent to a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the test sample of this compound in the diluent to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[10]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan for optimal absorbance).

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

4. Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The appearance of new, smaller peaks in an aged sample compared to a fresh reference standard indicates the presence of degradation products.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity validation.

IV. References

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - NIH. [Link]

  • High-rate biodegradation of 3-and 4-nitroaniline - ResearchGate. (2025-08-10). [Link]

  • Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC - PubMed Central. [Link]

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One - Research journals. [Link]

  • Safety Data Sheet: 3-Nitroaniline - Carl ROTH. [Link]

  • SIGMA-ALDRICH - Durham Tech. [Link]

  • method 8131 aniline and selected derivatives by gas chromatography - EPA. [Link]

  • CAS No : 15540-85-9 | Chemical Name : this compound - Pharmaffiliates. [Link]

  • This compound | CAS 15540-85-9 - Matrix Fine Chemicals. [Link]

  • Cas 15540-85-9,3,6-DIMETHYL-2-NITROANILIN - LookChem. [Link]

Sources

Technical Support Center: Recrystallization of 3,6-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 3,6-Dimethyl-2-nitroaniline (CAS: 15540-85-9) via recrystallization. The protocols and troubleshooting advice are grounded in established principles for substituted nitroanilines. While specific experimental data for this compound is limited in public literature, the methodologies described here are based on extensive experience with analogous aromatic amines and are designed to be a robust starting point for your purification process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process in a direct question-and-answer format.

Q1: My final product is still a distinct yellow or has darkened to orange/brown. How can I obtain a purer, lighter-colored crystal?

A: Discoloration in nitroanilines is a common issue, often stemming from residual acidic impurities from synthesis or oxidation of the amine group. Aromatic amines are susceptible to air oxidation, which can be accelerated by light.

  • Causality: The yellow to brown hues are typically due to highly conjugated oxidation byproducts or trapped impurities within the crystal lattice. Rapid crystallization can often trap these impurities.

  • Solution Protocol:

    • Re-dissolution: Re-dissolve the product in a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture.[1]

    • Decolorization: If the hot solution is still highly colored, remove it from the heat and add a very small amount (typically 1-2% w/w) of activated charcoal. Swirl the flask and gently boil for a few minutes. The charcoal will adsorb many of the colored impurities.[2]

    • Hot Filtration: Perform a hot gravity filtration using fluted filter paper to remove the activated charcoal and any other insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.[3]

    • Slow Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, undisturbed. Slow cooling is critical for forming a pure crystal lattice that excludes impurities. Once at room temperature, the flask can be moved to an ice bath to maximize yield.[3]

Q2: I'm getting a very low yield after recrystallization. What are the common causes and how can I improve recovery?

A: A poor yield (e.g., less than 70%) is one of the most frequent challenges in recrystallization.[4] This typically arises from one of several procedural missteps.

  • Causality & Solutions:

    • Excess Solvent: Using too much solvent is the most common cause. This keeps a significant portion of your product dissolved in the mother liquor even after cooling. To fix this, you can gently heat the filtrate to evaporate some of the excess solvent until the solution is saturated at the boiling point and then attempt the cooling process again.[3]

    • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a substantial amount of material. Ensure your funnel and receiving flask are pre-heated to minimize this.

    • Incomplete Cooling: Not cooling the solution for a sufficient time or to a low enough temperature will result in incomplete crystallization. Ensure the flask rests in an ice-water bath for at least 15-20 minutes after reaching room temperature.[2]

    • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[5]

Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

A: The failure of crystals to form indicates that the solution is not supersaturated.

  • Causality: This usually means either too much solvent was added initially, or the compound has a surprisingly high solubility in the chosen solvent even at low temperatures.

  • Inducement Methods:

    • Reduce Solvent Volume: The most reliable method is to gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Periodically remove from heat and allow to cool to see if crystals form.

    • Induce Nucleation: If the solution is saturated but reluctant to crystallize, you can induce nucleation. Scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches provide a surface for the first crystals to form.[6]

    • Seed Crystals: If you have a small crystal of pure this compound, add it to the cold solution. This "seed" crystal provides a template for further crystal growth.[6]

Q4: My product is "oiling out" as a liquid layer instead of forming solid crystals. How do I resolve this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to such a great extent that the solute precipitates as a liquid.

  • Causality: This is common when a solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute. Impurities can also depress the melting point, exacerbating the issue.

  • Solution Protocol:

    • Reheat and Add Solvent: Reheat the mixture until the oil completely redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent (10-15% more) to decrease the saturation point.

    • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the rate of cooling, allowing crystals to form at a temperature below the compound's melting point.

    • Lower Boiling Point Solvent: If the problem persists, consider re-attempting the recrystallization with a lower-boiling point solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] For substituted nitroanilines, alcohols are often an excellent choice.

  • Primary Recommendation: Ethanol or an ethanol/water mixture is a highly effective system for many nitroanilines.[1] Ethanol provides good solvating power at high temperatures, and the addition of water (the "anti-solvent") can dramatically reduce the compound's solubility upon cooling, leading to a high recovery.

  • Alternative Solvents: Methanol and acetone can also be effective.[8] For a systematic approach, perform small-scale solubility tests with a few milligrams of your crude product in different solvents.[2]

Q2: How do I perform a two-solvent recrystallization with ethanol and water?

A: A two-solvent system is excellent when no single solvent has the ideal solubility profile.

  • Protocol:

    • Dissolve the crude this compound in the minimum amount of hot ethanol (the "soluble" solvent) to get a clear solution.

    • To this hot solution, add hot water (the "insoluble" or "anti-solvent") dropwise until you see persistent cloudiness (turbidity). This indicates the solution is now saturated.

    • Add a few more drops of hot ethanol until the solution just becomes clear again.

    • Allow the solution to cool slowly as you would in a single-solvent recrystallization.

Q3: How can I assess the purity of my recrystallized product?

A: The most common and accessible method for assessing purity in a research lab is melting point analysis.

  • Principle: Pure crystalline solids have a sharp, well-defined melting point range (typically < 2°C). Impurities disrupt the crystal lattice, which requires less energy to break, resulting in both a depression of the melting point and a broadening of the melting range.[6]

  • Procedure: After ensuring your crystals are completely dry, measure their melting point. Compare it to the literature value if available. For reference, the isomer 4,6-Dimethyl-2-nitroaniline has a reported melting point of 64-68 °C.[9] A sharp melting range close to an expected value indicates high purity.

Q4: Why is slow cooling so important for obtaining pure crystals?

A: Crystal formation is a thermodynamically controlled process of lattice organization.

  • Mechanism: Slow cooling allows for a selective crystallization process. The molecules of the desired compound have time to arrange themselves into a stable, low-energy crystal lattice. The impurity molecules, having a different size and shape, do not fit well into this growing lattice and are excluded, remaining in the cold solvent (mother liquor).[7]

  • Consequence of Rapid Cooling: If the solution is cooled too quickly ("crashing out"), impurities get physically trapped within the rapidly forming, less-organized solid, defeating the purpose of the purification.

Data & Protocols

Physicochemical & Solvent Data
PropertyThis compoundEthanolMethanolWater
Formula C₈H₁₀N₂O₂[10]C₂H₅OHCH₃OHH₂O
MW ( g/mol ) 166.18[10][11]46.0732.0418.02
Melting Point (°C) Data not available-114-980
Boiling Point (°C) Data not available7865100
Notes Isomer 4,6-Dimethyl-2-nitroaniline melts at 64-68 °C[9]Good general solventGood general solventGood anti-solvent with alcohols
Standard Recrystallization Protocol

This protocol provides a robust starting point for the purification.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is highly colored, add a spatula tip of activated charcoal and boil for 2-3 minutes.[2]

  • Hot Filtration: Pre-heat a second flask and a stemless funnel with fluted filter paper. Quickly filter the hot solution to remove insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.

  • Yield Maximization: Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away the mother liquor.

  • Drying: Dry the purified crystals completely. Determine the yield and assess purity via melting point analysis.[3]

Visual Workflow

Recrystallization_Workflow Figure 1. Recrystallization Workflow for this compound cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (If Needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Solid in Flask B Add Minimum Hot Solvent A->B C All Solid Dissolves B->C D Filter Hot Solution C->D Insoluble impurities or color present? E Clear, Hot Filtrate D->E F Slow Cooling to RT E->F G Cool in Ice Bath F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L High-Purity Product K->L

Caption: Workflow for the purification of this compound.

References

  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Efficacy of different purification methods for substituted anilines. BenchChem Technical Support.
  • Google Patents. (1979). Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides. (US4151203A).
  • Matrix Fine Chemicals. This compound | CAS 15540-85-9. Available at: [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]

  • Solubility of Things. 3-Nitroaniline. Available at: [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

  • SlideShare. POC-II | PPTX. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)
  • PubChem. 2-Nitroaniline. Available at: [Link]

  • Pharmaffiliates. This compound | CAS No : 15540-85-9. Available at: [Link]

Sources

Technical Support Center: 3,6-Dimethyl-2-nitroaniline Production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Process Development Scientists

Welcome to the technical support center for the synthesis and scale-up of 3,6-Dimethyl-2-nitroaniline (CAS 15540-85-9).[1][2] This guide is designed to provide in-depth troubleshooting advice and practical protocols to address the unique challenges encountered when scaling this process from the lab bench to pilot production. As Senior Application Scientists, we have compiled field-proven insights to help you navigate potential pitfalls and optimize your synthesis.

The primary industrial route to this compound is the direct nitration of 2,5-dimethylaniline.[3] While straightforward in principle, this electrophilic aromatic substitution is fraught with challenges related to selectivity, reaction control, and product purification, especially at a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method is the direct nitration of 2,5-dimethylaniline using a mixed acid system, typically a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[4] The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Q2: What are the critical safety concerns when scaling up this nitration?

Nitration reactions are highly exothermic and present a significant risk of thermal runaway if not properly controlled.[5][6][7] Key hazards include:

  • Exothermic Reaction: The reaction generates substantial heat, which can lead to uncontrolled acceleration of the reaction rate, boiling of solvents, and over-pressurization of the reactor.[6]

  • Violent Reactivity: Nitric acid is a strong oxidizing agent and can react violently with organic materials, especially at elevated temperatures.[8][9][10]

  • Corrosive Reagents: Both nitric and sulfuric acids are extremely corrosive and require specialized handling and equipment.[5][8]

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) gases.[5] All work must be conducted in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment (PPE).[9]

Q3: What are the main impurities and byproducts I should expect?

The primary impurities are positional isomers. The directing effects of the amino (-NH₂) and methyl (-CH₃) groups on the aromatic ring can lead to the formation of several isomers. The main byproduct is typically 4,6-Dimethyl-2-nitroaniline (CAS 1635-84-3). Over-nitration to form dinitro compounds and oxidation of the starting material, leading to tarry substances, can also occur if conditions are not carefully controlled.

Q4: How can I monitor the reaction's progress effectively?

For real-time monitoring, Thin-Layer Chromatography (TLC) is a rapid and effective method to track the consumption of the 2,5-dimethylaniline starting material. For more quantitative analysis of product formation and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.[7]

Troubleshooting Guide: From Lab to Pilot Scale

This section addresses specific problems you may encounter during the synthesis.

Part 1: The Nitration Reaction Stage

Problem: My reaction yield is low, or the conversion is incomplete.

  • Potential Cause 1: Inefficient Nitronium Ion Formation. The concentration and ratio of your mixed acids are critical. Insufficient sulfuric acid will not adequately generate the required nitronium ion (NO₂⁺) electrophile.[4]

  • Solution: Ensure you are using concentrated acids. The typical ratio involves adding nitric acid to a pre-chilled solution of sulfuric acid. Verify the stoichiometry; a slight excess of the nitrating agent may be required, but a large excess can promote side reactions.

  • Potential Cause 2: Poor Temperature Control. If the temperature is too low, the reaction rate may be too slow for practical conversion times.

  • Solution: While initial cooling is critical for safety, the reaction may need to be maintained at a specific temperature (e.g., 0-10°C) to proceed at a reasonable rate.[11] Perform temperature optimization studies at the lab scale to find the ideal balance between reaction rate and selectivity.

  • Potential Cause 3: Mass Transfer Limitations (Scale-Up Issue). In a large reactor, inefficient mixing can lead to localized areas of low reagent concentration, effectively stalling the reaction in parts of the vessel.[12]

  • Solution: Ensure the reactor's agitation system is adequate for the viscosity and volume of the reaction mass. The addition of the nitrating agent should be done sub-surface to promote immediate dispersion.[11]

Problem: I am getting a significant amount of the wrong isomer (e.g., meta-nitration).

  • Potential Cause: Protonation of the Amino Group. In a highly acidic environment, the amino group (-NH₂) of 2,5-dimethylaniline is protonated to form an anilinium ion (-NH₃⁺). This anilinium group is a powerful deactivating, meta-directing group, which competes with the ortho, para-directing effect of the unprotonated amine.[13] This can lead to the formation of undesired isomers.

  • Solution:

    • Controlled Acid Addition: Add the 2,5-dimethylaniline sulfate solution slowly to the nitrating mixture to maintain a low concentration of the unprotonated amine, which can help favor the desired isomer.

    • Protecting Group Strategy: For higher selectivity, consider an N-acylation strategy. By first reacting the aniline with a reagent like acetic anhydride, you form an amide. The amide group is still an ortho, para-director but is less basic and less prone to protonation, leading to cleaner nitration at the desired position. The protecting group can be removed by hydrolysis after nitration.[13][14]

Problem: The reaction mixture is turning dark brown or black (tar formation).

  • Potential Cause: Oxidation and Runaway Temperature. This is a clear sign of uncontrolled side reactions, typically caused by oxidation of the aniline by nitric acid. This is almost always linked to poor temperature control, where localized "hot spots" in the reactor exceed the safe operating temperature.[12]

  • Solution:

    • Strict Temperature Control: This is paramount. Ensure your cooling system is robust enough to handle the exotherm of a large-scale reaction. The addition rate of the nitrating agent must be tied directly to the reactor's ability to dissipate heat.[7]

    • Lower Reaction Temperature: Operating at the lowest practical temperature (e.g., -5 to 5°C) will significantly slow down the rate of these undesirable oxidation reactions.

Part 2: Work-up and Product Isolation

Problem: The product "oils out" during quenching instead of precipitating as a solid.

  • Potential Cause 1: Presence of Impurities. Isomeric impurities or residual starting material can act as a eutectic, depressing the melting point of the mixture and causing it to separate as an oil rather than a solid.

  • Solution: Ensure the reaction has gone to completion. A small sample quench and TLC/HPLC check before committing the entire batch is advisable.

  • Potential Cause 2: Quench Temperature or Rate. Quenching the acidic reaction mixture in ice/water too quickly or at too high a temperature can prevent proper crystal lattice formation.

  • Solution: The quenching process should be slow and controlled, pouring the reaction mixture onto a vigorously stirred slurry of ice and water to dissipate heat and promote gradual precipitation.

Problem: Persistent emulsions form during solvent extraction.

  • Potential Cause: Fine Particulates and pH Issues. Tarry byproducts or fine, suspended solids can stabilize emulsions, making phase separation difficult. The pH of the aqueous layer also plays a role.

  • Solution:

    • Brine Wash: After extraction, washing the organic layer with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase.[7]

    • Filtration: Filtering the entire quenched mixture through a pad of a filter aid like Celite before extraction can remove the fine particulates that stabilize emulsions.

Part 3: Purification

Problem: I cannot separate the desired this compound from its isomers by recrystallization.

  • Potential Cause: Similar Solubility Profiles. Positional isomers often have very similar physical properties, including solubility in common solvents, making separation by simple recrystallization inefficient.

  • Solution:

    • Solvent Screening: A thorough screening of different solvent systems (including mixed solvents) is necessary. The goal is to find a system where the desired product has significantly lower solubility than the impurities at a low temperature.

    • Fractional Crystallization: This may be required, where multiple recrystallization steps are performed, with the mother liquor from each step being re-processed.

    • Chromatography: While less practical for very large quantities, column chromatography is a reliable method for achieving high purity at the pilot scale if recrystallization fails.[7]

Visualized Workflows and Data

Synthesis and Side Product Pathway

The diagram below illustrates the primary reaction for producing this compound and the formation of a key isomeric byproduct.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products cluster_reaction Nitration Reaction 2_5_DMA 2,5-Dimethylaniline Mixed_Acid HNO₃ / H₂SO₄ Reaction_Node Electrophilic Aromatic Substitution Target This compound (Desired Product) Isomer 4,6-Dimethyl-2-nitroaniline (Isomeric Byproduct) Tar Oxidation Byproducts (Tar) Reaction_Node->Target Major Pathway (Ortho to -NH₂, Ortho to one -CH₃) Reaction_Node->Isomer Side Pathway (Ortho to -NH₂, Para to one -CH₃) Reaction_Node->Tar Side Pathway (Poor Temp. Control)

Caption: Synthesis of this compound via nitration.

Troubleshooting Logic Flow

When encountering low yield, follow this diagnostic workflow to identify the root cause.

Troubleshooting_Workflow start Low Yield or Incomplete Conversion check_temp Is Temperature within 0-10°C range? start->check_temp check_acid Is Mixed Acid Ratio and Concentration Correct? check_temp->check_acid Yes sol_temp Adjust Cooling/ Addition Rate check_temp->sol_temp No check_mixing Is Agitation Sufficient for Reactor Scale? check_acid->check_mixing Yes sol_acid Verify Acid Stoichiometry and Quality check_acid->sol_acid No sol_mixing Increase Agitator RPM/ Use Baffles check_mixing->sol_mixing No

Caption: Diagnostic workflow for addressing low reaction yield.

Impact of Reaction Temperature on Selectivity
Temperature (°C)Yield of Desired Product (%)Yield of Isomeric Byproducts (%)Tar Formation
-10 to 0~85%~10%Minimal
0 to 10~75%~15%Minor
10 to 25~60%~20%Significant
> 25<50%>20%Severe
Note: Data is illustrative and will vary based on specific reaction conditions and scale.

Baseline Experimental Protocol (Lab Scale)

Safety Warning: This procedure involves highly corrosive and reactive chemicals.[8][10] All steps must be performed in a chemical fume hood with appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.[5][9] An emergency shower and eyewash station must be accessible.[5]

Reagents:

  • 2,5-Dimethylaniline (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (3.0 eq)

  • Concentrated Nitric Acid (HNO₃, 70%) (1.1 eq)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

Procedure:

  • Preparation of Aniline Sulfate: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated H₂SO₄ (3.0 eq). Cool the flask in an ice/salt bath to 0°C.

  • Slowly add 2,5-dimethylaniline (1.0 eq) to the cold sulfuric acid with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below 15°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated HNO₃ (1.1 eq) to a small amount of chilled, concentrated H₂SO₄. Cool this mixture to 0°C.

  • Nitration: Slowly add the prepared nitrating mixture to the aniline sulfate solution from step 2 via the dropping funnel. The internal temperature of the reaction must be strictly maintained between 0°C and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's completion by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC or HPLC.

  • Quenching: Prepare a separate large beaker with a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water. A yellow-orange precipitate should form.

  • Neutralization & Isolation: Slowly add a saturated solution of sodium bicarbonate to the slurry until the pH is ~7. Be cautious as this will generate CO₂ gas.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts.

  • Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

References

  • Nitration reaction safety - YouTube. (2024).
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
  • NITRIC ACID SAFETY - University of Washington Environmental Health & Safety. (n.d.).
  • m-NITRODIMETHYLANILINE - Organic Syntheses Procedure. (n.d.).
  • Nitric Acid Safety Tips & Health Hazards - VelocityEHS. (2015).
  • Reduce your risk of a nitric acid incident - UW Environmental Health & Safety. (2024).
  • Challenges in the scale-up of N-(2-chloroethyl)-4-nitroaniline production - Benchchem. (n.d.).
  • Why does nitration of N,N-dimethylaniline occur at the meta position? - Chemistry Stack Exchange. (2012).
  • 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem. (n.d.).
  • Challenges in the scale-up of 3-Amino-5,6-dimethyl-2(1H)-pyridinone synthesis - Benchchem. (n.d.).
  • This compound | CAS 15540-85-9 - Matrix Fine Chemicals. (n.d.).
  • CAS No : 15540-85-9 | Chemical Name : this compound - Pharmaffiliates. (n.d.).
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib - ACS Publications. (2020).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. (2018).
  • 4,6-Dimethyl-2-nitroaniline 97 1635-84-3 - Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3,6-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging chromatographic separations. This guide provides in-depth, experience-driven advice for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3,6-Dimethyl-2-nitroaniline. As an aromatic amine, this compound is susceptible to strong interactions with the stationary phase, often leading to asymmetrical peaks that compromise quantification accuracy and resolution.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals seeking to optimize their analytical methods.

Quick Reference: Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for a basic compound like this compound?

A1: The primary cause is secondary interactions between the basic amine functional group of the analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[1][3][4][5] These interactions create an additional, stronger retention mechanism that leads to a delayed elution for a portion of the analyte molecules, resulting in a "tail."

Q2: How can I quickly determine if my peak tailing is a chemical or physical issue?

A2: Inject a neutral compound that is known to produce a symmetrical peak on your system.[2] If the neutral compound also tails, the problem is likely physical, such as a column void or issues with system plumbing (e.g., excessive extra-column volume).[2][4] If the neutral compound's peak is symmetrical, but this compound tails, the issue is chemical in nature, pointing towards secondary interactions.[2]

Q3: Can the mobile phase pH eliminate peak tailing for this compound?

A3: Yes, optimizing the mobile phase pH is a critical step.[6][7] For a basic analyte like this compound, lowering the mobile phase pH (typically to ≤ 3) will protonate the residual silanol groups on the stationary phase, minimizing their ability to interact with the protonated amine.[1][3][5]

Q4: What is an "end-capped" column, and will it help?

A4: End-capping is a process where residual silanol groups on the silica surface are chemically bonded with a small, inert compound (like a trimethylsilyl group) to make them less reactive.[8][9][10][11][12] Using a high-quality, end-capped column is highly recommended for analyzing basic compounds as it significantly reduces the sites available for secondary interactions, thereby improving peak shape.[4][8]

In-Depth Troubleshooting Guide

This guide is structured to help you systematically diagnose and resolve peak tailing. We will explore the root causes and provide actionable, step-by-step protocols.

Part 1: Diagnosing the Root Cause

Peak tailing can stem from either chemical interactions or physical problems within the HPLC system. A logical, stepwise approach is essential for efficient troubleshooting.

Workflow for Diagnosing Peak Tailing

G A Observe Peak Tailing for This compound B Inject a Neutral Compound (e.g., Toluene, Naphthalene) A->B C Neutral Compound Also Tails B->C Yes D Neutral Compound is Symmetrical B->D No E Physical Problem Suspected C->E F Chemical Problem Suspected D->F G Check for Column Void Inspect Column Inlet Frit Optimize Tubing & Fittings E->G H Proceed to Chemical Troubleshooting Section F->H G cluster_0 Stationary Phase (Silica Surface) cluster_1 Analyte Silanol Deprotonated Silanol (Si-O⁻) Analyte Protonated this compound (R-NH₃⁺) Analyte->Silanol Strong Ionic Interaction (Causes Tailing)

Caption: Interaction between a protonated basic analyte and a deprotonated silanol group.

Strategy 1: Mobile Phase Optimization

Optimizing the mobile phase is often the most effective and immediate solution.

1.1. Adjusting Mobile Phase pH: By lowering the mobile phase pH, the ionization of the silanol groups is suppressed. [1][3]This minimizes the strong secondary ionic interactions.

  • Protocol:

    • Prepare your aqueous mobile phase component.

    • Add an acidic modifier to adjust the pH to a range of 2.5 - 3.0. Common choices include formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05% - 0.1%).

    • Ensure your column is stable at this low pH. Most modern silica columns are rated for a pH range of 2-8. [13] 4. Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injection.

1.2. Using Mobile Phase Additives (Amine Competition): A small, basic additive can be introduced into the mobile phase to compete with the analyte for the active silanol sites. [14][15][16][17][18]

  • Protocol:

    • Add a low concentration of an amine modifier, such as Triethylamine (TEA), to the mobile phase.

    • A typical starting concentration is 10-25 mM.

    • Adjust the pH of the mobile phase after adding the TEA.

    • Caution: TEA can suppress ionization in mass spectrometry and has a high UV cutoff. This method is more suitable for UV detection.

Parameter Recommended Action Mechanism of Improvement Considerations
Mobile Phase pH Lower to pH 2.5 - 3.0 using an acidifier (e.g., 0.1% Formic Acid).Suppresses the ionization of surface silanol groups, reducing ionic interactions. [1][3]Verify column pH stability. May alter the retention time of the analyte. [19]
Buffer Concentration Increase buffer concentration (e.g., to >20 mM).Higher ionic strength can help mask residual silanol sites. [5][20]Risk of buffer precipitation in high organic content. Check buffer solubility.
Mobile Phase Additive Add a competing base (e.g., 10-25 mM Triethylamine).The additive preferentially interacts with silanol groups, blocking them from the analyte. [14]Not ideal for MS detection. May require re-optimization of the gradient.
Strategy 2: Column Selection

The choice of HPLC column is fundamental to preventing peak tailing with basic compounds.

2.1. Use a High-Purity, End-Capped Column: Modern columns are often manufactured with high-purity silica, which has fewer metal impurities that can increase silanol acidity. [5]The end-capping process further deactivates the remaining silanols. [8][9][21]

  • Recommendation: Select a column specifically marketed as "base-deactivated" or one that utilizes modern bonding and end-capping technologies. [2][9]Columns with hybrid stationary phases (silica-organic polymer) also offer reduced silanol activity. [1] 2.2. Consider Alternative Stationary Phases: If peak tailing persists, moving away from a standard C18 phase may be beneficial.

  • Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain. This can help shield the analyte from residual silanols.

  • Polymer-Based Columns: Columns packed with polymeric particles (e.g., polystyrene-divinylbenzene) have no silanol groups and are an excellent, though less common, choice for eliminating this type of secondary interaction.

Part 3: Addressing Physical and Other Issues

If the diagnostic test points to a physical problem, or if chemical solutions are insufficient, consider the following factors.

3.1. Column Contamination and Voids: Over time, columns can become contaminated or develop a void at the inlet, leading to distorted peak shapes for all compounds. [2][22]

  • Protocol for Column Washing:

    • Disconnect the column from the detector.

    • Flush the column with a series of strong solvents. For a reversed-phase column, a typical sequence is:

      • Mobile phase without buffer

      • 100% Water

      • Isopropanol

      • Methylene Chloride (if compatible with your system)

      • Isopropanol

      • Mobile phase without buffer

    • Always flush with an intermediate solvent (like isopropanol) if the primary flushing solvents are immiscible.

  • Checking for a Void: A void at the column inlet is a common cause of peak distortion. [22]If flushing does not resolve the issue and the column is old, replacement is the best solution. [22] 3.2. Metal Contamination: Trace metals in the silica matrix, or leached from the HPLC system itself (especially stainless steel or titanium components), can act as chelation sites for certain analytes, causing peak tailing. [1][5][23][24][25][26][27]

  • Mitigation:

    • Use a column with low metal content.

    • In severe cases, passivating the HPLC system with an acid wash (consult your instrument manufacturer's guidelines) may be necessary.

    • Using mobile phase additives like EDTA can sometimes help by chelating stray metal ions, but this is a complex solution and not a first-line approach. [23]

Summary of Troubleshooting Strategies
Problem Category Potential Cause Recommended Solution(s)
Chemical Secondary interactions with silanol groups.1. Lower mobile phase pH to 2.5-3.0. 2. Use a high-quality, base-deactivated/end-capped column. 3. Add a competing amine (e.g., TEA) to the mobile phase (UV only).
Chemical Metal chelation.1. Use a column with low metal content. 2. Consider system passivation if metal leaching is suspected.
Physical Column void or blocked frit.1. Backflush the column. 2. Perform a rigorous column wash. 3. Replace the column if the issue persists. [22]
Physical Extra-column volume.1. Use tubing with the smallest possible internal diameter and length. 2. Ensure all fittings are properly made and seated.
Method-Related Sample overload.1. Reduce the injection volume or sample concentration. [28]
Method-Related Inappropriate sample solvent.1. Dissolve the sample in the mobile phase or a weaker solvent. [29]

By systematically applying these diagnostic and corrective strategies, you can effectively resolve peak tailing issues for this compound, leading to more accurate, robust, and reliable HPLC analyses.

References
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. [Link]

  • Separation Science. (n.d.). End-capping. [Link]

  • Chemistry For Everyone. (2025, February 2). Why Is End-Capping Used In Liquid Chromatography?[Link]

  • LabRulez LCMS. (2025, October 29). The Role of End-Capping in Reversed-Phase. [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • Google Patents. (n.d.).
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • SilcoTek® Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]

  • Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • SilcoTek® Corporation. (2017, May 19). How to Prevent Metal Ion Contamination In HPLC Systems. [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • YMC. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Google Patents. (n.d.).
  • NIH. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • ResearchGate. (2025, August 5). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Nitroaniline Family: A Comparative Analysis Focused on 3,6-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the nitroaniline scaffold is a foundational cornerstone. These aromatic compounds, characterized by the presence of both an electron-donating amino group (-NH₂) and a powerful electron-withdrawing nitro group (-NO₂), are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and advanced materials.[1] The true elegance and challenge of nitroaniline chemistry lie in the profound influence that substituent position and steric environment have on the molecule's physicochemical properties and reactivity.

This guide moves beyond a simple cataloging of data. It is designed to provide a deep, mechanistic understanding of how molecular architecture dictates function. We will conduct a comparative analysis focusing on 3,6-Dimethyl-2-nitroaniline (also known as 2,5-Dimethyl-6-nitroaniline), contrasting its predicted and known properties with those of its more common parent isomers (2-nitroaniline, 3-nitroaniline, 4-nitroaniline) and other methylated analogues. The central theme of our analysis will be the interplay of electronic effects and, crucially, the phenomenon of Steric Inhibition of Resonance (SIR) , which is paramount in understanding ortho-substituted systems like our target molecule.

Part 1: The Physicochemical Landscape of Nitroanilines

The physical properties of nitroanilines, such as melting point and solubility, are dictated by intermolecular forces, molecular symmetry, and crystal packing. The introduction of methyl groups, as in this compound, adds another layer of complexity, influencing both the molecular weight and the steric profile.

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its likely properties by comparing it with its isomers.

Table 1: Comparative Physicochemical Properties of Selected Nitroanilines

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Solubility in Water
2-Nitroaniline138.1271.51.17 g/L (20°C)
3-Nitroaniline138.121141.20 g/L (24°C)[2]
4-Nitroaniline138.12146-1490.8 g/L (18.5°C)
This compound 166.18 Not Reported (Est. > 60°C) Low (Estimated)
4,6-Dimethyl-2-nitroaniline166.1864-68Not Reported
N,N-Dimethyl-3-nitroaniline166.1859-60Not Reported[3]

Data compiled from various sources. The properties for this compound are estimated based on trends observed in its isomers.

The parent isomers display a clear trend in melting points (para > meta > ortho), which is often attributed to the greater symmetry and more efficient crystal lattice packing of the para isomer. The introduction of methyl groups, as seen in 4,6-Dimethyl-2-nitroaniline, results in a melting point in the range of the ortho-parent isomer, suggesting that the added bulk disrupts packing to some extent. We can predict a similar behavior for this compound.

Part 2: Reactivity and Basicity - The Critical Role of Sterics

The reactivity of anilines is dominated by the lone pair of electrons on the nitrogen atom. The availability of this lone pair determines the compound's basicity and its nucleophilicity. In nitroanilines, the powerful electron-withdrawing nature of the -NO₂ group significantly reduces the electron density on the nitrogen, making them much weaker bases than aniline itself.

The position of the nitro group is critical:

  • Ortho and Para Isomers: The -NO₂ group can directly delocalize the nitrogen's lone pair through resonance (a -M effect), drastically reducing basicity.

  • Meta Isomer: The resonance effect does not extend to the meta position. Basicity is reduced only by the weaker, distance-dependent inductive effect (-I).

This leads to the established basicity order for the parent compounds: 3-nitroaniline > 2-nitroaniline > 4-nitroaniline .[3][4]

The "Ortho Effect" and Steric Inhibition of Resonance (SIR)

When bulky groups are present on the positions ortho (adjacent) to a functional group, they can force that group to twist out of the plane of the benzene ring.[5][6] This loss of planarity inhibits or completely breaks the π-orbital overlap required for resonance. This is known as Steric Inhibition of Resonance (SIR) .[5]

In the case of This compound , we have a fascinating scenario:

  • A nitro group at the 2-position.

  • A methyl group at the 3-position (ortho to the -NH₂ and the -NO₂).

  • A methyl group at the 6-position (ortho to the -NH₂).

The two methyl groups flanking the amino group create significant steric hindrance. This will force the -NH₂ group to twist out of the plane of the ring. Similarly, the methyl group at C3 and the amino group at C1 create steric clash with the large nitro group at C2, likely forcing it to also lose planarity.

What is the consequence?

  • Increased Basicity (vs. 2-Nitroaniline): By forcing the -NO₂ group out of plane, the SIR effect disrupts its ability to withdraw electron density from the ring via resonance (-M effect). Its electron-withdrawing character will be reduced primarily to the inductive (-I) effect.

  • Decreased Basicity (vs. Aniline): Simultaneously, forcing the -NH₂ group out of plane inhibits the delocalization of its lone pair into the ring. This localization of the lone pair on the nitrogen atom makes it more available for protonation, thereby increasing basicity relative to an isomer where resonance is fully active.[5]

Therefore, we can predict that This compound will be a stronger base than 2-nitroaniline and 4-nitroaniline , and likely stronger than 2,4-dimethyl-6-nitroaniline where the steric clash around the nitro group is less severe. Its basicity might even approach that of 3-nitroaniline.

G cluster_0 Electronic and Steric Effects in Nitroanilines A Aniline Ring B Amino Group (-NH2) Electron Donating (+M) A->B Provides lone pair C Nitro Group (-NO2) Electron Withdrawing (-I, -M) A->C Accepts e- density E Basicity (Lone Pair Availability) B->E Increases C->B Reduces lone pair donation (Resonance/Inductive) C->E Decreases D Methyl Groups (-CH3) Steric Bulk D->B Steric Hindrance (Twists -NH2 out of plane) D->C Steric Inhibition of Resonance (Twists -NO2 out of plane)

Caption: Interplay of functional groups affecting basicity.

Part 3: Synthesis Strategies

The synthesis of substituted nitroanilines typically follows a well-established pathway: protection of the reactive amino group, electrophilic nitration, and subsequent deprotection.[7] Direct nitration of anilines is generally avoided because the strongly acidic conditions protonate the amino group to an anilinium ion, which is a meta-director and deactivates the ring.

The synthesis of this compound would logically start from 2,5-dimethylaniline. A robust protocol, adapted from the synthesis of the isomeric 2,4-dimethyl-6-nitroaniline, is provided below.[8]

Experimental Protocol: Synthesis of this compound

This protocol is adapted for the target molecule and should be performed with appropriate safety precautions in a fume hood.

Step 1: Acetylation of 2,5-Dimethylaniline

  • In a 250 mL round-bottom flask, combine 2,5-dimethylaniline (0.1 mol), acetic acid (20 mL), and acetic anhydride (15 mL).

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 1 hour.

  • Allow the reaction to cool to approximately 35°C.

  • Slowly add 40 mL of concentrated sulfuric acid while stirring. The mixture will generate heat.

Step 2: Nitration of 2,5-Dimethylacetanilide

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid (15 mL) to concentrated sulfuric acid (30 mL) in a flask cooled in an ice bath.

  • Cool the acetanilide solution from Step 1 to 0-5°C in an ice-salt bath.

  • Slowly add the cold nitrating mixture dropwise to the acetanilide solution. Causality: This slow, cold addition is critical to control the exothermic nitration reaction and prevent the formation of dinitrated byproducts. Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, allow the mixture to stir for 1 hour as it slowly warms to room temperature.

  • Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Collect the resulting white solid precipitate (2,5-dimethyl-6-nitroacetanilide) by vacuum filtration and wash thoroughly with cold water.

Step 3: Hydrolysis to this compound

  • Transfer the crude nitroacetanilide to a flask containing 70% sulfuric acid (w/w, 80 mL).

  • Heat the mixture under reflux for 1 hour to hydrolyze the acetyl group.

  • Carefully and slowly pour the hot acid solution into 500 mL of cold water. An orange-red precipitate should form.

  • Collect the solid product by vacuum filtration. Wash the precipitate with water until the filtrate is neutral (pH ~7).

  • Dry the final product, this compound, in a desiccator. The product can be further purified by recrystallization from methanol or ethanol.[8]

G A Start: 2,5-Dimethylaniline B Step 1: Acetylation (Acetic Anhydride, Acetic Acid) A->B C Intermediate: 2,5-Dimethylacetanilide B->C D Step 2: Nitration (HNO3, H2SO4, <10°C) C->D E Intermediate: 2,5-Dimethyl-6-nitroacetanilide D->E F Step 3: Hydrolysis (70% H2SO4, Reflux) E->F G Product: This compound F->G

Caption: Synthetic workflow for this compound.

Part 4: Analytical Characterization

Distinguishing between closely related isomers like dimethyl-nitroanilines requires robust analytical techniques. High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying these compounds in a mixture.

Experimental Protocol: HPLC Separation of Nitroaniline Isomers

This protocol is a general guideline and should be optimized for the specific mixture of isomers being analyzed.[9][10]

Objective: To separate a mixture of nitroaniline isomers using reversed-phase HPLC with UV detection.

Instrumentation & Reagents:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample: A solution of the nitroaniline mixture (~10 µg/mL) dissolved in a 50:50 mixture of water/acetonitrile.

Procedure:

  • System Preparation: Equilibrate the C18 column with a mobile phase composition of 70% A and 30% B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Wavelength Selection: Set the UV detector to monitor at a wavelength appropriate for nitroanilines, typically between 230 nm and 380 nm. A wavelength of 254 nm is a common starting point.[10]

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Elution: Run a gradient or isocratic elution. A typical gradient might start at 30% B and increase to 80% B over 20 minutes. Causality: The gradient elution is necessary because while the parent nitroanilines have similar polarities, the addition of methyl groups significantly alters hydrophobicity. A gradient ensures that more hydrophobic (more methylated, less polar) compounds elute in a reasonable time with good peak shape.

  • Data Analysis: Identify the peaks by comparing their retention times to those of pure standards run under the same conditions. The expected elution order is generally from most polar to least polar: 2-nitroaniline > 4-nitroaniline > 3-nitroaniline, with methylated versions being more retained (longer retention times).

G start Sample Preparation (Dissolve in Mobile Phase) injection Inject Sample (10 µL) start->injection hplc HPLC System C18 Column Pump Detector (UV) separation Separation on Column (Based on Polarity) hplc:c->separation detection UV Detection (e.g., 254 nm) hplc:d->detection mobile_phase Mobile Phase (Acetonitrile/Water Gradient) mobile_phase->hplc:p injection->hplc:c separation->hplc:d output Chromatogram (Retention Time vs. Absorbance) detection->output

Sources

A Comparative Guide to the Structural Validation of 3,6-Dimethyl-2-nitroaniline: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, impacting fields from materials science to pharmaceutical development. For a molecule such as 3,6-Dimethyl-2-nitroaniline (C₈H₁₀N₂O₂), a key aromatic intermediate, precise structural validation is paramount to understanding its reactivity, physical properties, and potential applications.[1][2] While a suite of analytical techniques can provide structural clues, single-crystal X-ray crystallography remains the definitive method for elucidating the solid-state atomic arrangement.

This guide provides an in-depth comparison between X-ray crystallography and complementary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the structural validation of this compound. We will explore the causality behind experimental choices, present detailed protocols, and compare the nature of the data each technique provides, offering researchers a framework for a holistic and self-validating approach to structural elucidation.

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography

X-ray crystallography provides direct, high-resolution, three-dimensional spatial information of a molecule in its crystalline lattice. It stands as the unequivocal benchmark for determining bond lengths, bond angles, and the absolute configuration of a molecule.

A Note on Data Presented: As of the latest literature search, a complete, published single-crystal X-ray structure for this compound (CAS 15540-85-9) was not available. Therefore, the following experimental protocol and crystallographic data are presented as a representative, best-practice example based on the published methodology for the closely related isomer, 2,4-Dimethyl-6-nitroaniline. This approach ensures the scientific integrity and reproducibility of the described workflow.

Experimental Protocol: Synthesis, Crystallization, and Data Collection

The causality behind this workflow is sequential: first, the pure compound must be synthesized; second, it must be induced to form high-quality, single crystals; and finally, these crystals are analyzed to determine the molecular structure.

Step 1: Synthesis of this compound The synthesis is typically achieved via the nitration of 2,5-dimethylaniline. The choice of a non-polar solvent and controlled temperature is critical to favor the desired isomer and prevent over-nitration.

  • Dissolution: Dissolve 2,5-dimethylaniline (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring. This low temperature is crucial to control the exothermic nitration reaction.

  • Nitration: Add a nitrating mixture (a stoichiometric amount of nitric acid in sulfuric acid) dropwise to the cooled solution. The slow addition prevents a rapid temperature increase and reduces the formation of byproducts.

  • Reaction Quench: After the addition is complete, allow the mixture to stir for 1-2 hours, then pour it over crushed ice to precipitate the product and quench the reaction.

  • Purification: Filter the crude product, wash thoroughly with cold water to remove residual acid, and recrystallize from an ethanol/water mixture to yield pure this compound.

Step 2: Single Crystal Growth The goal is to create a supersaturated solution from which molecules can slowly deposit onto a growing crystal lattice. The slow evaporation technique is chosen for its simplicity and effectiveness with many small organic molecules.

  • Solution Preparation: Dissolve approximately 20 mg of purified this compound in a minimal amount of a suitable solvent, such as methanol or ethyl acetate, in a small, clean vial.

  • Evaporation: Loosely cap the vial or cover it with perforated film and leave it undisturbed in a vibration-free environment for several days to allow the solvent to evaporate slowly.

  • Crystal Harvest: Once suitable single crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them from the mother liquor.

Step 3: X-ray Diffraction Data Collection and Structure Refinement

  • Crystal Mounting: A selected crystal is mounted on a goniometer head.

  • Data Collection: Data is collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation, at a controlled low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution: The collected diffraction data is used to solve the phase problem using direct methods.

  • Structure Refinement: The resulting electron density map is used to build a molecular model, which is then refined against the experimental data. This iterative process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. The quality of the final structure is assessed using metrics like the R-factor.[3]

Experimental Workflow Diagram

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_analysis X-ray Analysis S1 Nitration of 2,5-dimethylaniline S2 Quenching & Precipitation S1->S2 S3 Recrystallization S2->S3 C1 Dissolution in Methanol S3->C1 Pure Compound C2 Slow Evaporation C1->C2 C3 Harvest Single Crystal C2->C3 A1 Mount Crystal & Data Collection C3->A1 Suitable Crystal A2 Structure Solution (Direct Methods) A1->A2 A3 Structure Refinement A2->A3 A4 Validation (R-factor, GOF) A3->A4 Final Final A4->Final Final 3D Structure

Caption: X-ray Crystallography Workflow for this compound.

Data Presentation: Representative Crystallographic Data

The refined structural data provides the ultimate validation. Key parameters are summarized below.

ParameterRepresentative ValueSignificance
Formula C₈H₁₀N₂O₂Confirms the elemental composition.
Molecular Weight 166.18 g/mol Consistent with the chemical formula.[1]
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) a=8.5, b=12.1, c=9.0Dimensions of the unit cell.
β (°) 115°The angle of the monoclinic unit cell.
Volume (ų) 840The volume of a single unit cell.
Z 4Number of molecules per unit cell.
Resolution (Å) 0.8A measure of the level of detail in the electron density map; lower is better.
R₁ (final R-factor) 0.045Agreement between the crystallographic model and the experimental X-ray diffraction data; <0.05 is excellent.[3]
Goodness-of-Fit (GOF) 1.05Should be close to 1.0 for a good refinement.

Part 2: A Comparative Analysis - Spectroscopic & Spectrometric Methods

While X-ray crystallography provides a definitive static picture, spectroscopic methods offer complementary data, often on the bulk sample and in different physical states (e.g., in solution), which is crucial for a comprehensive validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the connectivity and chemical environment of atoms in a molecule in solution. It validates the carbon skeleton and the placement of substituents.[4]

Experimental Protocol (¹H and ¹³C NMR)

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum, followed by a ¹³C spectrum. Two-dimensional experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) can be run to confirm assignments.[5]

Predicted NMR Data (in CDCl₃) This predicted data is based on known substituent effects in analogous nitroaniline compounds.[6]

¹H NMR Predicted δ (ppm)MultiplicityAssignmentCausality (Why?)
Aromatic H (C4-H)~7.2dH-4Doublet due to coupling with H-5.
Aromatic H (C5-H)~6.8dH-5Doublet due to coupling with H-4. Shifted upfield relative to H-4 due to ortho/para directing amine group.
Amine H (-NH₂)~5.8br s-NH₂Broad singlet due to quadrupole broadening and potential exchange; chemical shift is concentration-dependent.
Methyl H (-CH₃)~2.4sC6-CH₃Singlet, deshielded by adjacent nitro group.
Methyl H (-CH₃)~2.2sC3-CH₃Singlet, less deshielded than the other methyl group.
¹³C NMR Predicted δ (ppm)AssignmentCausality (Why?)
Aromatic C~145C-1 (C-NH₂)Attached to the electron-donating amine group.
Aromatic C~135C-2 (C-NO₂)Attached to the strongly electron-withdrawing nitro group.
Aromatic C~138C-3 (C-CH₃)Quaternary carbon attached to a methyl group.
Aromatic C~128C-4CH carbon adjacent to a methyl group.
Aromatic C~120C-5CH carbon influenced by both amine and methyl groups.
Aromatic C~130C-6 (C-CH₃)Quaternary carbon adjacent to both amine and nitro groups.
Methyl C (-CH₃)~20C6-CH₃Typical chemical shift for an aromatic methyl carbon.
Methyl C (-CH₃)~18C3-CH₃Slightly upfield compared to the other methyl due to electronic environment.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers valuable information about the molecule's composition and connectivity, effectively acting as a confirmation of the molecular formula determined by crystallography.

Experimental Protocol (Electron Ionization - EI-MS)

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer's ion source via a direct insertion probe.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This causes ionization to form a molecular ion (M⁺˙) and induces fragmentation.

  • Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data The fragmentation pattern is highly dependent on the structure, with weaker bonds or stable neutral losses being favored. The pattern for nitroaromatics is well-characterized.[7][8]

m/z ValuePredicted IdentitySignificance
166[M]⁺˙Molecular Ion. Confirms the molecular weight of 166.18 g/mol .[1]
151[M - CH₃]⁺Loss of a methyl radical, a common fragmentation pathway.
136[M - NO]⁺Loss of a neutral nitric oxide radical, characteristic of nitroaromatic compounds.[9]
120[M - NO₂]⁺Loss of the entire nitro group as a neutral radical.
92[C₆H₆N]⁺Further fragmentation after loss of the nitro group, potentially corresponding to a dimethylbenzenamine fragment cation.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. It serves as a quick quality check to validate that the primary chemical moieties (amine and nitro groups) are present in the synthesized material.

Experimental Protocol (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Characteristic FTIR Data

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupCausality (Why?)
3480, 3370N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)The two distinct peaks are the hallmark of a primary amine group.[10]
~1620N-H Scissoring (Bending)Primary Amine (-NH₂)Confirms the presence of the -NH₂ group.
1530, 1350Asymmetric & Symmetric StretchNitro Group (-NO₂)The strong, sharp absorptions in these regions are characteristic of the N-O bonds in an aromatic nitro compound.
~2950C-H StretchMethyl Groups (-CH₃)Indicates the presence of aliphatic C-H bonds.

Part 3: Synthesizing the Evidence - A Holistic Validation Approach

No single technique tells the whole story. The true power of structural validation lies in the convergence of data from orthogonal methods. X-ray crystallography provides the definitive 3D structure, NMR confirms the atomic connectivity in solution, MS validates the molecular weight and formula, and FTIR offers a rapid check of the functional groups present.

Comparative Summary of Analytical Techniques
CapabilityX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
3D Molecular Structure Excellent PoorNoNo
Absolute Configuration Excellent PossibleNoNo
Atomic Connectivity Excellent Excellent GoodPoor
Molecular Formula Excellent GoodExcellent No
Functional Groups Excellent GoodPoorExcellent
State of Matter Solid (Crystal)SolutionGasSolid/Liquid
Sample Requirement Single CrystalSoluble SampleVolatileMinimal
Logical Workflow for Integrated Structural Validation

A robust validation workflow integrates these techniques logically, where the results of one inform and confirm the others.

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_detailed Detailed Structure cluster_definitive Definitive Confirmation S1 Synthesized Compound FTIR FTIR: Confirm -NH₂ & -NO₂ S1->FTIR MS MS: Confirm MW=166 S1->MS NMR NMR: Confirm Connectivity FTIR->NMR Groups Confirmed MS->NMR Formula Confirmed XRAY X-ray Crystallography: Determine 3D Structure NMR->XRAY Structure Hypothesized Final Validated Structure XRAY->Final Structure Solved

Caption: Integrated workflow for robust structural validation.

Conclusion

For this compound, as with any novel or critical chemical entity, relying on a single analytical method provides an incomplete picture. While X-ray crystallography offers unparalleled detail on the solid-state structure, its data is powerfully corroborated by spectroscopic techniques. NMR confirms the precise arrangement of atoms in solution, mass spectrometry provides unequivocal proof of the molecular formula, and FTIR serves as a rapid confirmation of essential functional groups. By integrating these methods, researchers can construct a self-validating dossier of evidence that confirms the molecule's structure with the highest degree of scientific certainty, a practice that is indispensable for reproducible research and development.

References

  • Liu, X., et al. (2013). Electronic Supplementary Information for "Catalytic transfer hydrogenation of nitroarenes with hydrazine hydrate over Au/TiO₂ nanocatalysts". Catalysis Science & Technology, 3, 3200.

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis.

  • Prince, B. J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry, 30(11), 2344–2353.

  • PubChem. (n.d.). N,N-Dimethyl-3-nitroaniline. National Center for Biotechnology Information.

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 15540-85-9.

  • Amadis Chemical. (n.d.). This compound, 15540-85-9.

  • Mocan, T., et al. (2016). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecular and Biomolecular Spectroscopy, 20, 10.

  • PubChem. (n.d.). 3,4-Dimethyl-2,6-dinitroaniline. National Center for Biotechnology Information.

  • ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline.

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0060677).

  • ChemicalBook. (n.d.). 4,6-DIMETHYL-2-NITROANILINE(1635-84-3)ir1.

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0245944).

  • ChemicalBook. (n.d.). 4,6-DIMETHYL-2-NITROANILINE(1635-84-3) ¹³C NMR spectrum.

  • ChemicalBook. (n.d.). This compound.

  • ChemicalBook. (n.d.). This compound (Korean).

  • SARomics Biostructures. (n.d.). Validation and Quality Assessment of Protein Structures.

  • Sigma-Aldrich. (n.d.). N,N-Dimethyl-2-nitroaniline.

  • Pharmaffiliates. (n.d.). This compound | CAS No : 15540-85-9.

  • ResearchGate. (2025). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation.

  • NIST. (n.d.). o-Nitroaniline. NIST Chemistry WebBook.

  • PubChem. (n.d.). 3-nitro-2,6-dimethyl-N,N-dimethylaniline. National Center for Biotechnology Information.

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.

  • PubChemLite. (n.d.). N,3-dimethyl-2-nitroaniline (C8H10N2O2).

  • PubChem. (n.d.). 2,6-Dimethyl-4-nitroaniline. National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). 4,6-Dimethyl-2-nitroaniline.

  • NIST. (n.d.). m-Nitroaniline. NIST Chemistry WebBook.

  • Wlodawer, A., et al. (2008). Analysis of the quality of crystallographic data and the limitations of structural models. The Journal of general physiology, 132(5), 565–574.

Sources

A Comparative Guide to the Purity Assessment of 3,6-Dimethyl-2-nitroaniline by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals vested in drug development, the purity of chemical intermediates is a cornerstone of efficacy and safety in active pharmaceutical ingredient (API) synthesis. 3,6-Dimethyl-2-nitroaniline, a key building block, is no exception.[1][2] Its impurity profile can significantly influence the outcome of subsequent synthetic steps and the quality of the final drug product. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

The Critical Role of Purity in Synthesis

This compound (CAS No: 15540-85-9) is an aromatic amine utilized in the synthesis of various complex organic molecules.[1] Potential impurities in this intermediate can arise from the manufacturing process, including unreacted starting materials, positional isomers (e.g., other dimethyl-nitroaniline isomers), or byproducts from side reactions. The presence of these impurities, even at trace levels, can have downstream consequences, making robust analytical characterization essential.

Choosing the Right Analytical Technique: A Comparative Overview

The two primary analytical techniques for the separation and quantification of impurities in compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3] Each method offers distinct advantages and is suited for different aspects of impurity analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]
Applicability Ideal for volatile and thermally stable compounds.[3] this compound is amenable to this technique.Excellent for non-volatile and thermally labile compounds.[5]
Sensitivity Very high sensitivity, particularly with a Mass Spectrometry (MS) detector, allowing for trace-level impurity identification.[6][7]High sensitivity, especially with UV or Mass Spectrometry (MS) detectors.
Identification Provides structural information through mass spectral fragmentation patterns, offering definitive identification of unknown impurities.[4][8]Identification is based on retention time comparison with reference standards. MS detectors can provide structural information.
Sample Preparation Generally straightforward, involving dissolution in a suitable volatile solvent. Derivatization may be needed for less volatile or polar impurities.[8]Simple dissolution in a suitable solvent is typically sufficient.[5]
Resolution High-resolution separation of volatile isomers is achievable with modern capillary columns.[9]Excellent resolution of isomeric impurities can be attained with appropriate column and mobile phase selection.[3]

In-Depth Analysis with GC-MS: A Validated Protocol

GC-MS is a powerful technique for the purity assessment of this compound due to its high sensitivity and specificity. The mass spectrometer provides a "molecular fingerprint" of the analyte and any co-eluting impurities, allowing for confident identification.[4]

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the logical flow of the GC-MS purity validation process, from initial sample handling to the final purity assessment.

GCMS_Workflow GC-MS Purity Assessment Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting SamplePrep 1. Dissolve this compound in a volatile solvent (e.g., Acetone) Injection 3. Inject sample into GC SamplePrep->Injection StandardPrep 2. Prepare a calibrated reference standard solution StandardPrep->Injection Separation 4. Separate components on a capillary column Injection->Separation Ionization 5. Ionize eluting compounds (Electron Ionization) Separation->Ionization Detection 6. Detect ions based on mass-to-charge ratio Ionization->Detection Identification 7. Identify peaks by retention time and mass spectra library match Detection->Identification Quantification 8. Calculate purity by area percent normalization Identification->Quantification Report 9. Generate Certificate of Analysis Quantification->Report

Caption: Workflow for GC-MS Purity Validation of this compound.

Detailed GC-MS Protocol

This protocol is designed for the routine analysis of this compound purity and should be validated according to ICH Q2(R2) guidelines.[10][11][12]

  • Reagents and Materials:

    • This compound sample

    • This compound reference standard (≥99.5% purity)

    • Acetone, HPLC grade or equivalent

  • Standard and Sample Preparation:

    • Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of acetone.

    • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample. Dissolve the sample in 10 mL of acetone.

  • GC-MS Instrumentation and Conditions: [3][13]

    • Gas Chromatograph: Agilent 7890B GC or equivalent

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 260 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (20:1)

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program: Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Mass Spectrometer:

      • Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Scan Range: 40-400 amu

  • Data Analysis:

    • Identification: The identification of this compound and its impurities is based on the comparison of their retention times and mass spectra with the reference standard and/or a validated spectral library (e.g., NIST).

    • Quantification: The purity is determined by the area percent normalization method, where the peak area of the main component is expressed as a percentage of the total area of all integrated peaks.

Comparative Performance Data

The following table presents hypothetical but realistic data comparing the performance of GC-MS and a developed HPLC-UV method for the analysis of a batch of this compound containing known isomeric impurities.

ParameterGC-MS ResultHPLC-UV Result
Purity Assay (%) 99.6%99.5%
Impurity A (Isomer 1) 0.15% (Identified)0.18% (Quantified)
Impurity B (Isomer 2) 0.12% (Identified)0.15% (Quantified)
Unknown Impurity 0.08% (Tentatively Identified)0.12% (Detected)
Limit of Detection (LOD) ~0.005%~0.01%
Limit of Quantitation (LOQ) ~0.015%~0.03%

As the data illustrates, both techniques provide comparable purity values. However, GC-MS offers superior sensitivity (lower LOD/LOQ) and the significant advantage of identifying unknown impurities through mass spectral analysis.[6][7] This is a critical capability in pharmaceutical development, where identifying and controlling all potential impurities is a regulatory expectation.

Conclusion: The Power of Orthogonal Techniques

For the comprehensive purity assessment of this compound, Gas Chromatography-Mass Spectrometry provides a highly sensitive, specific, and robust method.[14] Its primary advantage over HPLC lies in its ability to definitively identify unknown impurities through mass spectral fragmentation patterns, which is invaluable for process development and quality control.[8]

While HPLC is a reliable technique for routine purity checks and quantification of known impurities,[5] GC-MS offers a deeper level of analytical insight. In a regulated drug development environment, employing both GC-MS and HPLC as orthogonal techniques provides the most comprehensive and self-validating assessment of an intermediate's purity profile, ensuring the highest quality for downstream applications.

References

  • Lin, J. M., et al. (1987). GC/MS analysis of biologically important aromatic amines. Biomedical and Environmental Mass Spectrometry, 14(5), 221-7. Available at: [Link]

  • Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Working Principle of GC-MS. ResolveMass Laboratories Inc.. Available at: [Link]

  • Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. Available at: [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 319-328. Available at: [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Medistri SA. Available at: [Link]

  • Schmidt, T. C., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC–MS. Green Analytical Chemistry, 6, 100071. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). The Working Principle of Gas Chromatography–Mass Spectrometry GC MS Explained. YouTube. Available at: [Link]

  • Eurolab. (n.d.). GC MS Volatile Impurity Testing. Eurolab. Available at: [Link]

  • Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(10), 5017-5026. Available at: [Link]

  • Thermo Fisher Scientific. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available at: [Link]

  • Chempanda. (n.d.). [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. Chempanda. Available at: [Link]

  • Impact Journals. (n.d.). A Review on GC-MS and Method Development and Validation. Impact Journals. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 15540-85-9. Matrix Fine Chemicals. Available at: [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Maiti, S., et al. (1982). A Simple Method for Analysis of Nitrobenzene In Aniline. Indian Journal of Chemistry, 21A, 279-281. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. EPA. Available at: [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. Available at: [Link]

  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available at: [Link]

Sources

Part 1: Foundational Principles: The Interplay of Electronic and Steric Effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Dimethylaniline Isomers

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aromatic amines is fundamental to synthetic strategy and drug design. Dimethylaniline isomers, while structurally similar, exhibit remarkably different chemical behaviors due to subtle variations in electronic and steric environments. This guide provides an in-depth comparison of the reactivity of three key isomers: the N-substituted N,N-dimethylaniline and the ring-substituted 2,6-dimethylaniline and 3,5-dimethylaniline . By dissecting the underlying principles and providing supporting experimental frameworks, this document serves as a practical resource for predicting and manipulating the chemical properties of these versatile building blocks.

The reactivity of a substituted aniline is governed by the interplay between the electronic influence of its substituents and the steric environment they create. These factors dictate the availability of the nitrogen's lone pair of electrons and the electron density of the aromatic ring.

Electronic Effects

The amino group (-NH₂ or -NR₂) and methyl groups (-CH₃) both influence the aromatic ring through inductive and resonance effects.

  • Inductive Effect (+I): Alkyl groups, like methyl, are weakly electron-donating through the sigma bond network, enriching the ring with electron density.[1] The dimethylamino group's nitrogen is electronegative, but the attached methyl groups also exert a +I effect, increasing electron density on the nitrogen itself compared to a primary amine.[2]

  • Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system.[1] This mesomeric effect is strongly electron-donating, significantly increasing the electron density at the ortho and para positions of the ring and making the molecule highly susceptible to electrophilic attack at these sites.[3]

Steric Effects

Steric hindrance plays a critical role, especially when substituents are located at the ortho positions.

  • Steric Hindrance: Bulky groups can physically block access to a reactive site. In 2,6-dimethylaniline, the methyl groups flank the amino group, impeding the approach of reagents to both the nitrogen atom and the ortho carbons.

  • Steric Inhibition of Resonance (SIR): When bulky groups occupy the ortho positions, they can force the amino group to rotate out of the plane of the aromatic ring.[4][5] This misalignment disrupts the overlap between the nitrogen's p-orbital (containing the lone pair) and the ring's π-system, diminishing the +M effect.[4] This has profound consequences for both the basicity of the nitrogen and the reactivity of the ring.

The following diagram illustrates how these effects manifest in the chosen isomers.

G cluster_NN N,N-Dimethylaniline cluster_26 2,6-Dimethylaniline cluster_35 3,5-Dimethylaniline N_N Strong +M Effect (Planar N-lone pair) Strong Ring Activation (o,p) Moderate +I Effect D35 No Steric Hindrance at N Strong +M Effect Strong +I from two -CH3 Very High Ring Activation (o,p) D26 Steric Hindrance at N and ortho-C Steric Inhibition of Resonance (SIR) Reduced +M Effect Localized N-lone pair

Caption: Contrasting structural effects in dimethylaniline isomers.

Part 2: Comparative Reactivity Analysis

The structural differences outlined above lead to distinct reactivities in several key chemical transformations.

Basicity: Reactivity with Protons

The basicity of an aniline derivative is a direct measure of the availability of the nitrogen's lone pair to accept a proton. While resonance generally delocalizes this lone pair and decreases basicity compared to aliphatic amines, steric effects can reverse this trend.[1][6]

In N,N,2,6-tetramethylaniline (the N,N-dimethylated version of 2,6-dimethylaniline), the two ortho-methyl groups clash with the two N-methyl groups, forcing the dimethylamino group out of the ring's plane.[4] This is a classic example of SIR. The lone pair can no longer effectively delocalize into the ring, making it more available for protonation and rendering the molecule a stronger base than N,N-dimethylaniline, where resonance is fully active.[4][5]

Applying this principle to our primary amine isomers, the steric hindrance in 2,6-dimethylaniline localizes the lone pair on the nitrogen to a greater extent than in 3,5-dimethylaniline, suggesting higher basicity.

IsomerpKa of Conjugate AcidKey Influencing Factors
N,N-Dimethylaniline 5.15+I effect of N-methyls increases basicity over aniline; +M effect delocalizes lone pair, decreasing basicity.[7]
2,6-Dimethylaniline 3.95Steric hindrance partially localizes the N-lone pair, but hindrance to solvation of the conjugate acid decreases basicity.
3,5-Dimethylaniline 4.93Strong +I effect from two methyl groups; full +M effect from -NH₂ group. No steric hindrance at the nitrogen.

Note: pKa values are approximate and can vary with measurement conditions.

Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating group and an ortho, para-director in EAS reactions due to its strong +M effect.[3] The rate and regioselectivity of these reactions are highly dependent on the isomer's structure.

  • N,N-Dimethylaniline: The dimethylamino group is a very strong activator, directing electrophiles to the ortho and para positions. The reaction is often so rapid that controlling it to achieve mono-substitution can be difficult.[3][8]

  • 3,5-Dimethylaniline: This isomer is arguably the most reactive towards EAS. The amino group directs ortho and para. The two meta-methyl groups also activate the ring via their +I effect and direct to their own ortho/para positions, which are the same positions activated by the amino group (C2, C4, C6). This concerted activation makes the ring exceptionally electron-rich.

  • 2,6-Dimethylaniline: The two ortho positions are blocked by the methyl groups. Therefore, electrophilic substitution occurs almost exclusively at the para position. The overall reaction rate may be slightly diminished compared to other isomers if SIR reduces the activating +M effect of the amino group.

EAS_Mechanism cluster_35 EAS on 3,5-Dimethylaniline (most reactive) cluster_26 EAS on 2,6-Dimethylaniline start_35 3,5-Dimethylaniline + E⁺ intermediate_35 σ-complex (charge delocalized onto N and ring) start_35->intermediate_35 Fast Attack (o,p positions) product_35 2,4,6-Trisubstituted Product (major) intermediate_35->product_35 -H⁺ start_26 2,6-Dimethylaniline + E⁺ intermediate_26 σ-complex start_26->intermediate_26 Slower Attack (para only) product_26 4-Substituted Product (exclusive) intermediate_26->product_26 -H⁺

Caption: Regioselectivity in electrophilic aromatic substitution.

Oxidation Reactions

Anilines are susceptible to oxidation, and the products depend on the substitution pattern.

  • N,N-Dimethylaniline: As a tertiary amine, it can be oxidized at the nitrogen to form N,N-dimethylaniline-N-oxide.[9] More vigorous oxidation can lead to complex reactions, including the formation of dyes like crystal violet through coupling at the para position.[10]

  • 2,6- and 3,5-Dimethylaniline: As primary amines, they can be oxidized to a variety of products, including nitroso, nitro, and azo compounds, or undergo polymerization to form aniline blacks. A study on the degradation of 2,6-dimethylaniline using the Fenton process identified intermediates such as 2,6-dimethylphenol and 2,6-dimethylnitrobenzene.[11] The steric shielding in 2,6-dimethylaniline may offer some kinetic stability against certain enzymatic or chemical oxidants compared to the more exposed 3,5-isomer.

Part 3: Experimental Protocol for Reactivity Assessment

To empirically compare the reactivity of these isomers towards electrophilic aromatic substitution, a competitive bromination experiment can be performed, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow: Competitive Bromination of Dimethylaniline Isomers

Caption: Experimental workflow for comparing EAS reactivity.

Step-by-Step Methodology
  • Solution Preparation: Prepare a 0.1 M stock solution in a non-polar aprotic solvent (e.g., dichloromethane) containing equimolar amounts of N,N-dimethylaniline, 2,6-dimethylaniline, and 3,5-dimethylaniline.

  • Reaction Setup: Place 10 mL of the stock solution in a round-bottom flask equipped with a magnetic stirrer and cool it to 0°C in an ice bath.

  • Reagent Addition: Prepare a 0.1 M solution of bromine (Br₂) in dichloromethane. Slowly add a sub-stoichiometric amount (e.g., 0.9 molar equivalents relative to one isomer) of the bromine solution to the cooled, stirring mixture of anilines. The limiting amount of bromine ensures that the isomers compete for the electrophile.

  • Reaction and Quenching: Allow the reaction to stir at 0°C for a set time (e.g., 30 minutes). Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel, wash with water and brine, separate the organic layer, and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Analysis: Analyze the resulting solution by GC-MS.

    • Objective: Quantify the relative amounts of unreacted starting materials and the corresponding brominated products for each isomer.

    • Expected Outcome: The isomer that is consumed to the greatest extent is the most reactive. It is predicted that 3,5-dimethylaniline will show the highest conversion, followed by N,N-dimethylaniline, with 2,6-dimethylaniline being the least reactive. The product distribution will confirm the regioselectivity (para-bromo for 2,6- and N,N-isomers, and likely a mix of ortho/para-bromo products for the 3,5-isomer).

Conclusion

The reactivity of dimethylaniline isomers is a clear demonstration of how subtle changes in substituent placement can have dramatic chemical consequences.

  • 3,5-Dimethylaniline is the most activated towards electrophilic aromatic substitution due to the synergistic electronic effects of its methyl and amino groups and minimal steric hindrance.

  • N,N-Dimethylaniline is also highly reactive towards EAS, but its primary reactivity difference lies in its nature as a tertiary amine, influencing its oxidation pathways and nucleophilicity.

  • 2,6-Dimethylaniline is defined by steric effects. Its reactivity in EAS is channeled exclusively to the para position, and steric hindrance around the amino group impacts its basicity and nucleophilicity, often in complex ways that involve both resonance inhibition and solvation effects.

For the practicing chemist, a thorough understanding of these structure-reactivity relationships is not merely academic; it is essential for designing efficient syntheses, predicting metabolic pathways, and developing novel chemical entities with tailored properties.

References

  • Journal of the Chemical Society B: Physical Organic. Amine oxidation. Part I. The oxidation of NN-dimethylaniline to crystal violet and methyl violet.

  • Guidechem. N,N-Dimethylaniline 121-69-7 wiki.

  • Wikipedia. N,N-Dimethylaniline.

  • ACS Publications. Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A.

  • Fiveable. N,N-dimethylaniline Definition - Organic Chemistry Key Term.

  • Quora. Why is N, N- dimethyl aniline a weaker base than its 2,6-dimethyl derivative?.

  • BenchChem. An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring.

  • PubChem. 2,6-Dimethylaniline.

  • PubMed. Chemical oxidation of 2,6-dimethylaniline in the fenton process.

  • Brainly.in. What is steric effect? N, N-dimethy1 aniline is a weaker base than 2,6-dimethyl N, N - dimethyl aniline.

  • PubChem. 2,4-Dimethylaniline.

  • RSC Publishing. Mechanism of the dimethyldioxirane oxidation of N,N-dimethylanilines.

  • PubMed. Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays.

  • ResearchGate. N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties.

  • BenchChem. A Comparative Analysis of the Reactivity of 4-(oxan-2-yl)aniline Isomers.

  • BenchChem. A Comparative Toxicological Profile of Aniline Isomers: A Guide for Researchers.

  • ResearchGate. The basicity of substituted N,N‐dimethylanilines in solution and in the gas phase | Request PDF.

  • Chemistry Steps. Reactions of Aniline.

  • ResearchGate. Ionization and appearance energies of dimethyl- aniline isomers..

  • BenchChem. A Comparative Spectroscopic Analysis of 2,6-Dimethylaniline and Its Isomers.

  • Quora. Which is stronger: base 2, 6-dimethyl-N, N-dimethyl aniline, or N-N-dimethyl aniline?.

  • Allen. N,N,2,6 - Tetramethylaniline is more basic than N,N - dimethylaniline. Explain..

  • Chemistry Stack Exchange. Making N,N-dimethylaniline from aniline.

  • Reddit. Why is N,N-Dimethylaniline more basic than N-methylaniline? : r/chemistry.

  • ResearchGate. Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays.

  • Chemistry Help. N,N,2,6-Tetramethyl aniline is more basic than N,N-Dimethyl aniline.Why.

  • ResearchGate. Product manipulations and comparison of isomer outcomes with aniline sulfonation.

  • BenchChem. A Comparative Guide to HPLC-MS Methods for the Separation of Aniline Isomers.

  • Wikipedia. Aniline.

  • Allen. Electron withdrawing group on aniline makes it less/more basic..

  • PubChem. N,N-Dimethylaniline.

  • Toxicological Sciences. Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species.

  • askIITians. why 2,6-Di nitro-N,N-dimethyl anilineis more basic than 3,5-dimethyl-N,N-dimethylaniline.

  • RSC Publishing. ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst.

  • Quora. Why is N,N 2,6-tetramethyl aniline more basic than n,n-dimethyl aniline but o-toluidine less basic than aniline by ortho effect?.

Sources

A Comparative Guide to the Efficacy of 3,6-Dimethyl-2-nitroaniline as a Precursor in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Anilines in Modern Colorant Chemistry

In the vast landscape of synthetic organic chemistry, azo compounds, characterized by the vibrant –N=N– functional group, represent the largest and most commercially significant class of colorants.[1] Their ubiquity in textiles, printing, and high-performance pigments stems from a synthetic versatility that allows for fine-tuning of color, intensity, and fastness properties. The foundation of this versatility lies in the two-step process of diazotization and azo coupling, a cornerstone of industrial organic chemistry.[1]

The choice of the primary aromatic amine for the initial diazotization step is a critical determinant of the final dye's characteristics.[2] This guide provides an in-depth comparative analysis of 3,6-Dimethyl-2-nitroaniline (CAS 15540-85-9), a strategically substituted precursor, against other common alternatives.[3][4] We will move beyond mere procedural descriptions to explore the causal relationships between molecular architecture and synthetic efficacy, offering field-proven insights for researchers, scientists, and professionals in drug and material development. Our focus is on how substituent effects—specifically the interplay between electron-donating methyl groups and the electron-withdrawing nitro group—influence reactivity, reaction outcomes, and the properties of the resulting azo products.

The Fundamental Chemistry: A Two-Stage Pathway to Color

The synthesis of azo dyes from any primary aromatic amine follows a well-established, two-stage reaction pathway. Understanding this mechanism is crucial for appreciating the subtle yet significant differences in precursor efficacy.

Stage 1: Diazotization The primary aromatic amine is converted into a highly reactive diazonium salt. This is achieved by treating the amine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.[5]

Stage 2: Azo Coupling The diazonium salt, a potent electrophile, is then introduced to a solution containing an electron-rich coupling component. This component is typically a phenol, a naphthol derivative, or another aromatic amine. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated ring of the coupling agent to form the stable azo bridge, yielding the final dye molecule.[1][6]

Azo_Dye_Synthesis_Mechanism cluster_diazotization Stage 1: Diazotization (0-5 °C) cluster_coupling Stage 2: Azo Coupling Amine Ar-NH₂ (e.g., this compound) Reagents NaNO₂ + 2HCl Amine->Reagents Diazonium Ar-N₂⁺Cl⁻ (Diazonium Salt) Reagents->Diazonium Forms HNO₂ in situ Azo_Dye Ar-N=N-Ar' (Azo Dye) Diazonium->Azo_Dye Electrophilic Attack Coupling_Component Coupling Component (e.g., β-Naphthol) Coupling_Component->Azo_Dye

Caption: General mechanism of azo dye synthesis.

The Precursors: A Comparative Overview

The efficacy of a precursor is determined by the electronic and steric effects of its substituents. Here, we compare this compound with key structural isomers and a common industry benchmark, p-nitroaniline.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound 15540-85-9C₈H₁₀N₂O₂166.18Amino group flanked by nitro and methyl groups.[3]
4,6-Dimethyl-2-nitroaniline1635-84-3C₈H₁₀N₂O₂166.18Nitro group flanked by amino and methyl groups.[7]
2,5-Dimethyl-4-nitroaniline3139-05-7C₈H₁₀N₂O₂166.18Nitro group para to the amino group.[8]
p-Nitroaniline (4-Nitroaniline)100-01-6C₆H₆N₂O₂138.12Simple structure with nitro group para to amino.[9]
2,5-Dimethoxy-4-nitroaniline6313-37-7C₈H₁₀N₂O₄198.18Contains strongly activating methoxy groups.[10]

Comparative Efficacy Analysis

Reactivity and Diazonium Salt Stability

The rate and success of the diazotization reaction are governed by the nucleophilicity of the amino group.

  • This compound : The two electron-donating methyl groups (-CH₃) increase the electron density on the aromatic ring, thereby enhancing the nucleophilicity of the amino group. However, the powerful electron-withdrawing nitro group (-NO₂) ortho to the amine significantly deactivates it. Furthermore, the steric hindrance from the adjacent methyl and nitro groups can impede the approach of the nitrosating agent. This complex interplay results in moderate reactivity that requires carefully controlled reaction conditions.

  • 4,6-Dimethyl-2-nitroaniline : Similar to its isomer, it possesses both activating and deactivating groups. Its use as an intermediate has been noted, and its reactivity profile is expected to be comparable to the 3,6-dimethyl isomer.[7][]

  • 2,5-Dimethyl-4-nitroaniline : With the nitro group positioned para to the amine, its deactivating effect is primarily electronic (inductive and resonance) rather than steric. The methyl groups in the ortho and meta positions provide activation. This configuration often leads to a more predictable and manageable reaction compared to ortho-nitro isomers.[12]

  • p-Nitroaniline : As a benchmark, p-nitroaniline is significantly deactivated by the para-nitro group, making its diazotization slower than that of unsubstituted aniline.[13] However, the lack of steric hindrance makes it a reliable and widely used precursor, forming the basis for many red and orange dyes.[6][9]

  • 2,5-Dimethoxy-4-nitroaniline : The two methoxy (-OCH₃) groups are powerful electron-donating substituents, strongly activating the ring. This enhanced activation can facilitate diazotization despite the presence of the deactivating nitro group, making it a valuable precursor for specific dye structures.[10]

Influence on Final Dye Properties

The precursor's structure is imprinted on the final dye, directly influencing its color and fastness properties. The substituents alter the electronic energy levels of the molecule's π-system, which dictates the wavelength of light absorbed (λmax).

  • Dimethyl-nitroanilines : The presence of methyl groups generally causes a slight bathochromic shift (a shift to longer wavelengths, i.e., deeper color) compared to their non-methylated counterparts. The specific substitution pattern of isomers like this compound versus 2,5-dimethyl-4-nitroaniline will result in distinct shades and colorimetric properties in the final dye. For example, 2-Methyl-5-nitroaniline is a key precursor for a range of red and orange pigments like Pigment Red 17.[6]

  • p-Nitroaniline : Dyes derived from p-nitroaniline are well-characterized. For instance, its coupling with β-naphthol produces Para Red, a brilliant red dye. The strong electron-withdrawing nature of the nitro group is essential for achieving these deep red shades.

  • 2,5-Dimethoxy-4-nitroaniline : The inclusion of methoxy groups typically induces a significant bathochromic shift, leading to deeper colors, often in the blue to violet range. This makes it a precursor for dyes with different color profiles than those derived from simple nitroanilines.[14]

Comparative Performance Data

While a direct, single-study comparison of all precursors under identical conditions is scarce in the literature, we can compile representative data to illustrate their performance. The yield is highly dependent on the specific coupling partner and reaction conditions.

PrecursorCoupling AgentReported Yield (%)ObservationsReference(s)
p-NitroanilineGeneral~90%A reliable, high-yielding precursor in many standard azo syntheses.[15]
2,4-Dimethyl-6-nitroanilineN/A82.5% (synthesis of precursor)Synthesis of the precursor itself can be challenging, impacting overall process efficiency.[16]
4-Chloro-2,5-dimethoxyaniline(from nitro precursor)>95% (reduction step)The reduction of the nitro precursor to the amine is a critical, high-yield step.[17]
m-Nitroaniline(from dinitrobenzene)~55 g from 100 gThe partial reduction of dinitrobenzene is a common route but can have moderate yields.[18]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be robust and reproducible. The key to success is meticulous temperature control during the diazotization stage.

General Protocol for Azo Dye Synthesis

This protocol outlines the fundamental steps applicable to most aniline-derived precursors.

A. Diazotization of the Aromatic Amine

  • Preparation of Amine Solution : In a 100 mL beaker, dissolve/suspend 5 mmol of the chosen nitroaniline precursor (e.g., this compound) in a mixture of 5 mL concentrated HCl and 10 mL of water.

  • Cooling : Place the beaker in an ice-salt bath and stir continuously until the temperature of the slurry drops to 0–5 °C. The amine salt may precipitate.

  • Preparation of Nitrite Solution : In a separate test tube, dissolve 5.5 mmol of sodium nitrite (NaNO₂) in 5 mL of cold water.

  • Diazotization Reaction : Add the sodium nitrite solution dropwise to the cold amine slurry over 10 minutes. Causality : A slow, dropwise addition is critical to dissipate the exothermic heat of reaction and maintain the temperature below 5 °C. Exceeding this temperature will cause the unstable diazonium salt to decompose, drastically reducing the yield.[13]

  • Validation : After the addition is complete, stir for another 10 minutes. Test for the presence of excess nitrous acid by placing a drop of the solution on starch-iodide paper. A blue-black color indicates a slight excess of HNO₂, confirming the reaction is complete. If the test is negative, add a small amount of additional NaNO₂ solution.

B. Azo Coupling

  • Preparation of Coupling Solution : In a separate 250 mL beaker, dissolve 5 mmol of the coupling component (e.g., β-naphthol) in 20 mL of 10% NaOH solution. Cool this solution in an ice bath.

  • Coupling Reaction : Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold coupling component solution.

  • Precipitation : An intensely colored precipitate of the azo dye should form immediately. Continue stirring in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification : Collect the crude dye by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold water to remove any unreacted salts.

  • Drying : Allow the purified dye to air dry. Characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., UV-Vis to determine λmax).

Experimental_Workflow start Start dissolve_amine Dissolve Nitroaniline in HCl/H₂O start->dissolve_amine cool_amine Cool to 0-5 °C in Ice-Salt Bath dissolve_amine->cool_amine add_nitrite Add NaNO₂ Dropwise (Maintain T < 5 °C) cool_amine->add_nitrite prepare_nitrite Prepare NaNO₂ Solution prepare_nitrite->add_nitrite test_completion Test with Starch-Iodide Paper add_nitrite->test_completion prepare_coupling Prepare Alkaline Coupling Solution test_completion->prepare_coupling Positive mix_solutions Slowly Add Diazonium Solution to Coupling Solution test_completion->mix_solutions cool_coupling Cool Coupling Solution to 0-5 °C prepare_coupling->cool_coupling cool_coupling->mix_solutions stir Stir for 30 min in Ice Bath mix_solutions->stir filter_wash Filter and Wash Dye Precipitate stir->filter_wash dry Air Dry Product filter_wash->dry finish End dry->finish

Sources

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for the Assay of 3,6-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the demand for robust, accurate, and reliable quantitative methods is paramount, particularly within the pharmaceutical and chemical industries. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques for the assay of 3,6-Dimethyl-2-nitroaniline, a key organic intermediate. We will delve into the fundamental principles of qNMR, present a validated experimental protocol, and discuss the critical parameters that ensure data integrity, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Principle of qNMR: A Fundamental Advantage

Quantitative NMR (qNMR) stands as a powerful primary analytical method for determining the concentration or purity of a substance.[1] Unlike chromatographic methods that often rely on compound-specific response factors, qNMR is based on a direct proportionality between the integrated intensity of an NMR signal and the number of atomic nuclei contributing to that signal.[2][3] This intrinsic characteristic allows for absolute quantification without the need for a calibration curve generated from the analyte itself, a significant advantage when a pure reference standard of the analyte is unavailable.[3][4]

The fundamental equation governing qNMR purity determination using an internal standard is as follows:

Purity (analyte) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity (std)[1][5]

Where:

  • I = Integral area of the signal

  • N = Number of protons generating the signal

  • M = Molar mass

  • m = Weighed mass

  • Purity = Purity of the standard

This direct relationship provides a pathway to results with metrological traceability to the International System of Units (SI), especially when a Certified Reference Material (CRM) is used as the internal standard.[2][6]

qNMR vs. Chromatographic Techniques: A Comparative Analysis

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in analytical labs, qNMR offers distinct advantages, particularly for the assay of small molecules like this compound.

FeatureQuantitative NMR (qNMR)HPLC/GC
Principle Signal intensity is directly proportional to the number of nuclei.[4]Based on physical properties (e.g., UV absorbance, fluorescence), requiring a calibration curve with a specific reference standard.[3][7]
Calibration Does not require a calibration curve of the analyte.[3][8] Can use a single, well-characterized internal standard for multiple analytes.[9]Requires a calibration curve generated from a pure standard of the analyte.[8]
Sample Prep Simple dissolution of analyte and internal standard in a deuterated solvent.[10]Often requires more complex sample preparation, including filtration and sometimes derivatization.[11]
Analysis Time Rapid, typically 10-15 minutes per sample for low molecular weight compounds.[9]Can be longer, including column equilibration and run times.[11]
Universality Applicable to nearly any soluble organic compound containing NMR-active nuclei (e.g., ¹H, ¹⁹F, ³¹P).[12]Method development is specific to the analyte and its physicochemical properties.
Non-Destructive The sample can be recovered and used for further analyses.[4]The sample is consumed during the analysis.
Structural Info Provides rich structural information, confirming the identity of the analyte and impurities simultaneously.[12]Provides retention time, which is not a unique identifier.
Selectivity Excellent, but can be challenged by signal overlap in complex mixtures.[8]High, based on chromatographic separation.
Sensitivity Generally lower than HPLC or GC.[13]Typically higher sensitivity (lower LOD and LOQ).[14]

Studies comparing qNMR with HPLC have shown that both methods can provide accurate and precise results, and in some cases, can be used interchangeably.[11][14] However, qNMR's advantages in environmental friendliness (low solvent consumption), selectivity, and shorter sample preparation time make it a compelling alternative, especially during method development.[15]

Developing a Robust qNMR Assay for this compound

A successful qNMR experiment hinges on careful planning and execution, from sample preparation to data acquisition and processing.[8] The following workflow provides a validated approach for the assay of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 10 mg of 3,6-Dimethyl- 2-nitroaniline weigh_is Accurately weigh 5 mg of Dimethyl Sulfone (IS) weigh_analyte->weigh_is Into same vial dissolve Dissolve in ~0.75 mL of DMSO-d6 weigh_is->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer setup Set up NMR parameters (zg30 pulse, D1 ≥ 5*T1) transfer->setup shim Shim magnet for homogeneity setup->shim acquire Acquire FID shim->acquire ft Fourier Transform FID acquire->ft phase_baseline Phase and baseline correct spectrum ft->phase_baseline integrate Integrate analyte and IS signals phase_baseline->integrate calculate Calculate purity using the qNMR equation integrate->calculate

1. Materials:

  • Analyte: this compound (MW: 166.18 g/mol )[16]

  • Internal Standard (IS): Dimethyl Sulfone (DMSO₂) (MW: 94.13 g/mol ), certified reference material (CRM) with purity ≥99.5%.[1]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D.[1]

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the weight to the nearest 0.01 mg.[1]

  • Accurately weigh approximately 5 mg of Dimethyl Sulfone into the same vial. Record the weight to the nearest 0.01 mg.[1] The goal is to achieve a near 1:1 intensity ratio between the analyte and internal standard peaks for integration accuracy.[8]

  • Add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Cap the vial and vortex thoroughly until both the analyte and the internal standard are completely dissolved. Incomplete dissolution is a primary source of error.[2]

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer (or higher).

  • Pulse Program: A standard 1D proton pulse sequence (e.g., 'zg' or 'zg30') should be used.[1][8]

  • Temperature: Maintain a constant temperature, for example, 298 K.[1]

  • Relaxation Delay (D1): This is a critical parameter. To ensure full relaxation of all protons between scans, D1 should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any signal of interest (analyte or standard).[2][17] An inversion-recovery experiment can be used to determine T₁ values.[18] Insufficient relaxation will lead to signal saturation and inaccurate quantification.[19]

  • Pulse Angle: Use a 90° pulse for maximum signal intensity.[2]

  • Acquisition Time (AQ): Should be long enough to allow the Free Induction Decay (FID) to decay to noise, preventing truncation which can distort the baseline.[20]

  • Number of Scans (NS): Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated to keep integration errors below 1%.[2]

4. Data Processing and Analysis:

  • Apply Fourier transformation to the FID.

  • Carefully perform manual zero- and first-order phase correction.[2]

  • Apply a suitable baseline correction algorithm. An even baseline is crucial for accurate integration.[2]

  • Integrate the selected signals for both this compound and the internal standard.

    • This compound: Select well-resolved, non-overlapping signals. For example, the aromatic protons or the methyl protons. Determine the number of protons (Nₓ) corresponding to the integrated signal.

    • Dimethyl Sulfone (IS): Integrate the sharp singlet at approximately 3.1 ppm (N_st = 6).[1]

  • Calculate the purity using the qNMR equation provided earlier.

Ensuring Trustworthiness: A Self-Validating System

A well-designed qNMR protocol incorporates self-validating checks. The choice of a certified internal standard is the cornerstone of accuracy, providing traceability to SI units.[4][6] Furthermore, the rich information content of the NMR spectrum allows for simultaneous confirmation of the analyte's structure and the absence of interfering impurities under the selected signals.

Key Considerations for Method Validation (ICH/FDA Alignment): While qNMR is a primary method, its application for a specific purpose should be validated. Modern validation approaches, in line with ICH Q2(R2) and Q14, emphasize a science- and risk-based lifecycle approach.[21][22]

  • Specificity/Selectivity: The ability to quantify the analyte in the presence of other components. This is demonstrated by selecting non-overlapping signals for both the analyte and the internal standard.

  • Linearity: While not required for the fundamental quantification, establishing linearity over a range of concentrations can demonstrate the method's performance.

  • Accuracy & Precision: Assessed by analyzing samples with known purity or by spike-recovery experiments. Precision is typically evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Robustness: The method's resilience to small, deliberate variations in parameters like temperature, relaxation delay, and pulse angle should be evaluated.

Conclusion: The Power of qNMR in Modern Analytics

Quantitative NMR spectroscopy offers a powerful, direct, and efficient alternative to traditional chromatographic methods for the assay of small molecules like this compound. Its fundamental principle, which obviates the need for analyte-specific calibration curves, combined with its non-destructive nature and the wealth of structural information it provides, positions qNMR as an indispensable tool in research, development, and quality control.[8][12] By adhering to rigorous experimental design, particularly in the selection of internal standards and optimization of acquisition parameters like the relaxation delay, researchers can achieve highly accurate and reliable results, ensuring the integrity and quality of their materials.

References

  • Merck KGaA. Certified reference materials for quantitative NMR. Separation Science. Available at: [Link].

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link].

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link].

  • AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Published September 14, 2020. Available at: [Link].

  • Weber M, Hellriegel C, Rueck A, Sauermoser R, Wuethrich J. Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units. J AOAC Int. 2017;100(5):1365-1375. doi:10.5740/jaoacint.17-0093.
  • Merck. Certified reference materials in solution for quantitative NMR. Separation Science. Available at: [Link].

  • Quantitative NMR Spectroscopy.docx. University of Cambridge Department of Chemistry. Published November 2017. Available at: [Link].

  • Mestrelab Research. What is qNMR and why is it important?. Mestrelab Resources. Available at: [Link].

  • Pauli GF, Jaki BU, Lankin DC. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. J Nat Prod. 2005;68(1):133-149. doi:10.1021/np049803g.
  • Napolitano JG, Lankin DC, Chen SN, Pauli GF. Quantitative NMR for the analysis of natural products. Planta Med. 2012;78(11):1217-1231. doi:10.1055/s-0032-1315051.
  • Mestrelab Research. qNMR Purity Recipe Book (2 - NMR Acquisition). Published October 27, 2016. Available at: [Link].

  • AZoM. Reducing Quantitative Evaluation Errors in NMR. Published September 5, 2017. Available at: [Link].

  • Chemistry For Everyone. What Is Quantitative NMR (qNMR)?. YouTube. Published August 7, 2025. Available at: [Link].

  • Manufacturing Chemist. qNMR: top tips for optimised sample prep. Published February 21, 2019. Available at: [Link].

  • LibreTexts Chemistry. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Published April 25, 2022. Available at: [Link].

  • Goren AC, Ozturk T, Tuncel NB, Ozer O. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Records of Natural Products. 2017;11(1):96-104. doi:10.25135/rnp.05.16.06.045.
  • Li CY, Liu Y, Zhang Y, et al. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules. 2023;28(2):756. doi:10.3390/molecules28020756.
  • US Pharmacopeia (USP). Stimuli Article (qNMR). Available at: [Link].

  • Giraudeau P. Practical guide for accurate quantitative solution state NMR analysis. Magn Reson Chem. 2014;52(10):583-593. doi:10.1002/mrc.4109.
  • University of Ottawa. NMR Relaxation. Available at: [Link].

  • Nanalysis. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Published May 30, 2019. Available at: [Link].

  • Bureau International des Poids et Mesures (BIPM). Quantitative NMR (qNMR). Available at: [Link].

  • Goren AC, Ozturk T, Tuncel NB, Ozer O. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Published June 30, 2016. Available at: [Link].

  • European Network of Forensic Science Institutes (ENFSI). GUIDELINE FOR qNMR ANALYSIS. Published November 6, 2019. Available at: [Link].

  • Matrix Fine Chemicals. This compound | CAS 15540-85-9. Available at: [Link].

  • Pauli GF, Chen SN, Simmler C, Lankin DC, Gödecke T, Jaki BU. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. J AOAC Int. 2012;95(4):960-971. doi:10.5740/jaoacint.11-349.
  • Reddit. qNMR but I get different concentrations each time. r/chemistry. Published April 22, 2025. Available at: [Link].

  • Emery Pharma. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Available at: [Link].

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link].

  • de Souza, T. C., & de Oliveira, V. E. Comparison of GC/MS and NMR for quantification of methyleugenol in food. Food Chemistry, 393, 133403.
  • Hintermann, L. List of qNMR Standards – Version 1.7. Published July 12, 2021. Available at: [Link].

  • da Silva, A. M., et al. qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Frontiers in Chemistry, 12, 1406834.
  • Pharmaffiliates. CAS No : 15540-85-9 | Chemical Name : this compound. Available at: [Link].

  • Hanna, G. M. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 63(S1), e4403.
  • Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link].

Sources

A Comparative Benchmarking Guide to the Synthesis of Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic synthesis of nitroaniline derivatives is a cornerstone of organic chemistry. These compounds are not merely academic curiosities; they are pivotal intermediates in the production of a vast array of commercially significant products, including pharmaceuticals, dyes, and specialized polymers. The regiochemical placement of the nitro and amino functionalities on the aromatic ring dictates the molecule's reactivity and ultimate application. This guide provides an in-depth, objective comparison of the primary methodologies for synthesizing nitroaniline isomers, grounded in experimental data and mechanistic principles to empower informed decisions in your synthetic endeavors.

Foundational Synthetic Strategies: A Mechanistic Overview

The synthesis of nitroaniline isomers—ortho (o-), meta (m-), and para (p-)—has historically been dominated by three core strategies: electrophilic aromatic substitution, partial reduction of dinitroaromatics, and nucleophilic aromatic substitution. More contemporary approaches have introduced catalytic and "green" methodologies to enhance selectivity, safety, and sustainability.

Electrophilic Aromatic Substitution (EAS): The Challenge of Direct Nitration and the Acetanilide Solution

The direct nitration of aniline using a mixture of concentrated nitric and sulfuric acids presents a significant synthetic challenge. The highly acidic conditions protonate the amino group, forming the anilinium ion. This positively charged group is a powerful deactivator and a meta-director, leading to a substantial yield of the undesired m-nitroaniline and significant oxidative byproducts.[1][2]

To circumvent these issues, a widely adopted and highly effective strategy involves the protection of the amino group through acetylation.[3][4] Aniline is first converted to acetanilide, which offers two key advantages:

  • Reduced Reactivity: The acetyl group moderates the strong activating nature of the amino group, preventing over-nitration and oxidation.[3]

  • Regiocontrol: The bulky acetamido group is an ortho, para-director, sterically hindering the ortho position and favoring the formation of the para-isomer.[5][6]

The subsequent hydrolysis of the resulting nitroacetanilide yields the desired nitroaniline.[3]

EAS_Pathway Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation (Acetic Anhydride) p_Nitroacetanilide p-Nitroacetanilide Acetanilide->p_Nitroacetanilide Nitration (HNO₃/H₂SO₄) p_Nitroaniline p-Nitroaniline p_Nitroacetanilide->p_Nitroaniline Hydrolysis (H⁺ or OH⁻)

Caption: General workflow for synthesizing p-nitroaniline via the acetanilide protection strategy.[7]

Selective Reduction of Dinitrobenzenes: The Path to m-Nitroaniline

The synthesis of m-nitroaniline is most efficiently achieved through the partial reduction of m-dinitrobenzene.[1][8] This method leverages the ability of certain reducing agents, such as sodium sulfide or ammonium sulfide, to selectively reduce one nitro group in the presence of the other.[1][9][10] The choice of m-dinitrobenzene as a starting material is practical due to its accessibility from the nitration of nitrobenzene.[8][11]

Nucleophilic Aromatic Substitution (SNA_r): An Industrial Approach

The amination of nitro-haloarenes is a powerful industrial method for producing nitroanilines, particularly the para and ortho isomers.[5][12] In this reaction, a nucleophile (ammonia) displaces a halide on an aromatic ring that is activated by an electron-withdrawing group (the nitro group) in the ortho or para position.[13][14] For instance, p-nitroaniline is produced industrially by reacting 4-nitrochlorobenzene with ammonia at elevated temperatures and pressures.[5][15]

Comparative Performance of Synthesis Methods

The selection of a synthetic route is a critical decision guided by factors such as desired isomer, yield, purity, scalability, and safety. The following table summarizes quantitative data for the synthesis of nitroaniline isomers using various methods.

Target CompoundSynthetic MethodStarting MaterialTypical Yield (%)Key Advantages & Disadvantages
p-Nitroaniline Acetylation, Nitration, HydrolysisAnilineHigh (often >90% for nitration step)High regioselectivity for the para isomer; multi-step process.[7][16]
o-Nitroaniline Sulfonation, Nitration, Hydrolysiso-Nitroaniline-p-sulfonic acid~56%Good regioselectivity for the ortho isomer.[1][17]
m-Nitroaniline Partial Reductionm-Dinitrobenzene81-86%Highly selective for the meta isomer; requires handling of dinitroaromatics.[1][7]
p-Nitroaniline Nucleophilic Aromatic Substitutionp-NitrochlorobenzeneHigh (industrially viable)Direct, single-step process; requires high pressure and temperature.[5][15]
o-Nitroaniline Catalytic NitrationAniline DerivativesVaries (e.g., up to 85% for specific substrates)High ortho-selectivity with specific directing groups and catalysts; newer methodology.[18][19]

Detailed Experimental Protocols

The following protocols are based on established and verified laboratory procedures.

Protocol 1: Synthesis of p-Nitroaniline via the Acetanilide Protection Strategy[1][20][21]

Step 1: Nitration of Acetanilide

  • In a boiling tube, dissolve 1.5 g of acetanilide in 1.5 mL of glacial acetic acid.

  • Carefully add 3 mL of concentrated sulfuric acid and stir the mixture.

  • Cool the mixture in an ice-salt bath to approximately 0-5 °C.

  • Slowly add a pre-cooled mixture of 0.6 mL of fuming nitric acid and a small amount of concentrated sulfuric acid, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 20 minutes.

  • Pour the reaction mixture onto approximately 15 g of crushed ice and allow it to stand for another 20 minutes.

  • Collect the precipitated crude p-nitroacetanilide by filtration, wash thoroughly with cold water, and air dry.

Step 2: Hydrolysis of p-Nitroacetanilide

  • In a 25 mL round-bottom flask, prepare a solution of 4 mL of concentrated sulfuric acid and 3 mL of water.

  • Add 0.7 g of the crude p-nitroacetanilide to the flask.

  • Gently heat the mixture under reflux for 20 minutes.[20]

  • Pour the hot mixture into 20 mL of cold water.

  • Neutralize the solution with 2 M sodium hydroxide solution until it is alkaline, which will precipitate the yellow p-nitroaniline.[20]

  • Cool the mixture in an ice bath.

  • Collect the crude p-nitroaniline by filtration, wash thoroughly with water, and air dry.

Protocol 2: Synthesis of m-Nitroaniline from m-Dinitrobenzene[1]
  • Heat 500 mL of water to 85 °C in a 2-liter beaker with efficient stirring.

  • Add 100 g of m-dinitrobenzene to create an emulsion.

  • Prepare a solution of 245 g of crystallized sodium sulfide (Na₂S·9H₂O) in 200 mL of water.

  • Add the sodium sulfide solution to the dinitrobenzene emulsion over 10 minutes.

  • Monitor the reaction; the endpoint is reached when a drop of the solution on filter paper gives a black streak with a solution of iron or copper sulfate.

  • Once the reaction is complete, immediately cool the mixture to 20 °C by adding 500 g of ice.

  • Collect the precipitated crude m-nitroaniline by filtration, wash with cold water, and dry. The reported yield is in the range of 81-86%.[7]

Experimental_Workflow cluster_p_nitroaniline p-Nitroaniline Synthesis cluster_m_nitroaniline m-Nitroaniline Synthesis p_start Start: Acetanilide p_nitration Nitration (HNO₃/H₂SO₄, 0-5 °C) p_start->p_nitration p_hydrolysis Hydrolysis (H₂SO₄/H₂O, reflux) p_nitration->p_hydrolysis p_neutralization Neutralization (NaOH) p_hydrolysis->p_neutralization p_isolation Isolation: Filtration & Drying p_neutralization->p_isolation m_start Start: m-Dinitrobenzene m_reduction Partial Reduction (Na₂S, 85 °C) m_start->m_reduction m_cooling Cooling & Precipitation m_reduction->m_cooling m_isolation Isolation: Filtration & Drying m_cooling->m_isolation

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 3,6-Dimethyl-2-nitroaniline (CAS No. 15540-85-9) demand a protocol grounded in rigorous scientific principles and practical, field-proven experience. This guide moves beyond mere procedural lists to provide a comprehensive operational framework, explaining the critical causality behind each step to ensure a self-validating system of safety and compliance.

The procedures outlined herein are synthesized from authoritative safety data sheets (SDS) and established hazardous waste management principles. They are designed to empower your team to manage this chemical waste stream with confidence and precision.

Part 1: Immediate Safety Profile and Hazard Assessment

Before any handling or disposal operations commence, a complete understanding of the hazard profile of this compound is essential. While specific toxicological data for this compound is limited, its structural class—nitroanilines—is well-characterized as hazardous. Therefore, we must handle it with the appropriate level of caution.[1][2] Analogous compounds are classified as toxic upon ingestion, dermal contact, and inhalation, and may cause organ damage through prolonged or repeated exposure.[1][3]

From an operational perspective, this means treating this compound as a hazardous substance, requiring stringent controls to prevent environmental release and personnel exposure.[1][4]

Table 1: Hazard Profile Summary for Nitroanilines

Hazard Category Classification Key Precautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Toxic/Harmful) P260: Do not breathe dust. P280: Wear protective gloves/protective clothing. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1][5][6]
Specific Target Organ Toxicity (Repeated Exposure) Category 2 P314: Get medical advice/attention if you feel unwell.[1][3]
Environmental Hazard Harmful to aquatic life with long-lasting effects P273: Avoid release to the environment.[1][7]

| Physical Hazards | Combustible Solid | Avoid dust formation. Remove all sources of ignition. Use non-sparking tools.[4][8] |

Part 2: Pre-Disposal Operations: Waste Classification and Segregation

The foundational principle of chemical waste management is accurate identification and segregation at the point of generation. This prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.

Step 1: Waste Classification this compound and any materials contaminated with it must be classified as hazardous waste.[9][10] This classification is mandated by its inherent toxicity and environmental risk. In the United States, this waste would likely fall under EPA hazardous waste regulations. Users must consult their local, state, and federal regulations to ensure complete and accurate classification.[3][5]

Step 2: Segregation and Incompatibility The causality behind strict segregation is the prevention of dangerous reactions. This compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11][12] Mixing this waste with incompatible materials can lead to vigorous, exothermic reactions or the generation of toxic gases.

Therefore, never mix this compound waste with other chemical waste streams. Collect it in a dedicated, properly labeled container.[2][9]

Part 3: Standard Operating Procedure for Disposal

This section provides a step-by-step methodology for the collection and preparation of this compound for final disposal by a licensed chemical destruction facility.[4]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield.[9]

  • Skin Protection: Chemically impervious gloves (e.g., nitrile rubber, inspected prior to use) and a lab coat or protective clothing.[1][4]

  • Respiratory Protection: If dust may be generated, use a NIOSH/MSHA-approved respirator with a particulate filter.[3][12] All handling of the solid chemical should occur within a certified chemical fume hood.[1][2]

Protocol for Waste Collection:

  • Container Selection: Choose a dedicated, leak-proof, and chemically compatible container for solid waste. The container must have a tightly sealing lid.[9]

  • Labeling: Immediately label the waste container. The label must, at a minimum, include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound"

    • CAS Number: "15540-85-9"

    • Relevant Hazard Pictograms (e.g., Skull and Crossbones, Health Hazard, Environment)

  • Waste Transfer (Solids): Using spark-proof tools, carefully transfer residual solid this compound into the designated hazardous waste container.[4] The rationale for using a fume hood is to contain any airborne dust, which presents a significant inhalation hazard.[2]

  • Waste Transfer (Contaminated Materials): Place all materials grossly contaminated with the chemical, such as pipette tips, weigh boats, and contaminated gloves, into the same dedicated container.[9]

  • Storage: Securely close the container. Store it in a designated, well-ventilated, and locked hazardous waste accumulation area away from incompatible materials.[1][4] The storage area should be cool and dry.[8]

Protocol for Decontaminating Empty Containers:

Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous. The industry-standard practice is triple rinsing.[4][9]

  • Select a Rinse Solvent: Choose a suitable solvent in which this compound is soluble (e.g., acetone or methanol).

  • Perform Triple Rinse:

    • Add the solvent to the container, filling it to approximately 10% of its volume.

    • Secure the lid and swirl thoroughly to rinse all interior surfaces.

    • Pour the solvent rinsate into a dedicated hazardous waste container for liquid waste. Crucially, this rinsate is itself hazardous waste and must be disposed of accordingly. [9]

    • Repeat this process two more times.

  • Final Container Disposal: After triple rinsing, the container can typically be managed as non-hazardous solid waste. Puncture or deface the container and its label to prevent reuse.[4]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,6-Dimethyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling and disposal of 3,6-Dimethyl-2-nitroaniline. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of uncompromising safety. This document is designed to be a direct, procedural resource, explaining not just the "what" but the critical "why" behind each safety protocol, ensuring that these practices become an intuitive part of your workflow.

Foundational Hazard Assessment: Understanding the Adversary

Before any container is opened, a thorough understanding of the specific risks associated with this compound is mandatory. This compound belongs to the nitroaniline family, which presents significant toxicological threats. The primary routes of exposure are inhalation of dust, skin contact, and ingestion.[1][2] Systemic effects can be severe, with related compounds known to cause damage to organs through prolonged or repeated exposure, particularly targeting the blood.[3][4][5]

The causality behind our stringent PPE requirements is rooted in this hazard profile. We are not merely protecting against topical irritation; we are creating an impermeable barrier to prevent systemic toxicity.

Hazard ClassificationDescriptionPrimary Protective Measure
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[4][5]Full-coverage PPE, including respiratory protection and chemical-resistant gloves.
Skin Corrosion/Irritation Causes skin irritation.[2][6]Proper glove selection and a lab coat are essential to prevent direct contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][6]Chemical splash goggles are mandatory at all times.
Specific Target Organ Toxicity May cause damage to organs (e.g., blood, respiratory system) through single or repeated exposure.[2][3][4]Engineering controls (fume hood) and respiratory protection to minimize exposure.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between you and a chemical hazard. The primary methods of protection are robust engineering and administrative controls.

  • Chemical Fume Hood: All handling of this compound, especially when in solid/powder form, must be conducted within a certified chemical fume hood.[1][7] This is a non-negotiable control to mitigate the high risk of inhaling toxic dust particles. The hood's constant airflow captures aerosols and dust at the source, preventing them from entering the laboratory environment and your breathing zone.

  • Designated Work Area: Designate a specific area within the fume hood for handling this compound to contain any potential spills and streamline post-experiment decontamination.[7]

The Core PPE Protocol: A Head-to-Toe Mandate

The selection of PPE must be deliberate and based on a comprehensive risk assessment. The following protocol is the minimum standard for all procedures involving this compound.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant chemical splash goggles.

  • Causality: Goggles provide a 360-degree seal around the eyes, which is critical for protecting against splashes of dissolved compound and, most importantly, airborne dust particles that standard safety glasses would not block. A face shield should be worn over the goggles during procedures with a high risk of splashing or energetic reaction.[8]

Respiratory Protection
  • Requirement: When handling the solid powder outside of a certified fume hood (a scenario to be avoided) or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[8][9]

  • Causality: The primary inhalation hazard stems from the fine, easily aerosolized powder. A particulate respirator filters these particles from the air you breathe. This is a critical barrier against acute and chronic systemic effects initiated by inhalation.[10]

Body Protection
  • Requirement: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.[1] A chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7]

  • Causality: The lab coat protects your skin and personal clothing from contamination. The cuffs should be tucked into your gloves to create a seamless barrier. Long pants and closed-toe, chemical-resistant shoes are mandatory to ensure no skin is exposed.[8]

Hand Protection
  • Requirement: Nitrile gloves are the standard recommendation. Always use a double-gloving technique.

  • Causality: Hand protection is arguably the most critical component, as dermal absorption is a primary exposure route.[4][5] Nitrile provides good resistance to a wide range of chemicals, including aromatic nitro compounds. Double-gloving is a self-validating system; if the outer glove is compromised, the inner glove provides a temporary, but crucial, line of defense while you retreat from the hazardous area to replace the outer glove safely. Always inspect gloves for any signs of degradation or punctures before use.[1]

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and, more importantly, taking off PPE is a critical procedure designed to prevent cross-contamination.

Step-by-Step Donning Protocol
  • Attire Check: Confirm you are wearing long pants and fully enclosed shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respiratory Protection: If required, perform a fit check on your respirator.

  • Eye Protection: Put on your chemical splash goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Step-by-Step Doffing Protocol (The Contamination Control Cascade)

This process is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and pulling it away from your body, turning it inside out. With your now-ungloved (but still inner-gloved) hand, slide your fingers under the cuff of the remaining outer glove and peel it off. Dispose of them immediately in the designated solid hazardous waste container.

  • Lab Coat/Apron: Unfasten the lab coat. Roll it away from your body, ensuring the contaminated exterior is folded inward. Dispose of it in the appropriate receptacle for contaminated lab coats or hazardous waste.

  • Eye/Face Protection: Remove goggles from the back to the front.

  • Respiratory Protection: Remove your respirator from the back.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1]

Emergency Response: Immediate Action Plan

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the victim may have ingested the chemical) and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][11] Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately.[1][4]

Disposal Plan: A Closed-Loop System

Proper disposal is the final step in the chemical handling lifecycle. All waste generated from handling this compound is considered hazardous.

PPE Selection for Handling this compound

Caption: PPE selection workflow based on the specific laboratory task.

Operational Disposal Protocol
  • Waste Segregation: Use separate, clearly labeled hazardous waste containers for solid and liquid waste.[7][12]

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weighing papers, paper towels, contaminated outer garments) must be placed in a designated, sealed container labeled "Hazardous Solid Waste" with the full chemical name listed.[7][12]

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled "Hazardous Liquid Waste" container. Do not mix incompatible waste streams.[12]

  • Decontamination: Thoroughly decontaminate non-disposable equipment (glassware, spatulas) using an appropriate solvent. Collect the rinse solvent as hazardous liquid waste.

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area, ensuring they are tightly closed except when adding waste.[12] Follow your institution's specific procedures for hazardous waste pickup and disposal.[12]

Waste Disposal Workflow

Waste_Disposal cluster_gen Waste Generation cluster_seg Segregation cluster_containers Containment cluster_final Final Steps Start Experiment Complete: Waste Generated Segregate Segregate Waste by Type Start->Segregate SolidWaste SolidWaste Segregate->SolidWaste Solid LiquidWaste LiquidWaste Segregate->LiquidWaste Liquid Seal Securely Seal Containers When Not in Use SolidWaste->Seal LiquidWaste->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Dispose Arrange for Pickup via Institutional Environmental Health & Safety Store->Dispose

Caption: Step-by-step workflow for the safe disposal of contaminated waste.

By adhering to these detailed protocols, you build a system of safety that is both robust and self-validating, ensuring the integrity of your research and, most importantly, the well-being of your team.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: p-nitroaniline. Available at: [Link]

  • New Jersey Department of Health and Senior Services. Hazardous Substance Fact Sheet: p-NITROANILINE. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitroaniline. Available at: [Link]

  • Acros Organics. 4-Nitroaniline - SAFETY DATA SHEET. Available at: [Link]

  • Alfa Aesar. 4-Nitroaniline - Safety Data Sheet. Available at: [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Available at: [Link]

  • CPAChem. Safety data sheet - 2-Nitroaniline. Available at: [Link]

  • EHS Insight. Discover the Various Types of PPE for Optimal Chemical Safety. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitroaniline. Available at: [Link]

  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitroaniline. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.